molecular formula C10H6ClNO B2492661 3-Chloroquinoline-2-carbaldehyde CAS No. 1169394-26-6

3-Chloroquinoline-2-carbaldehyde

Cat. No.: B2492661
CAS No.: 1169394-26-6
M. Wt: 191.61
InChI Key: VCQLLYQRRZEZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroquinoline-2-carbaldehyde (CAS 1169394-26-6) is a high-purity, imported chemical building block offered for research and development purposes. This compound features a quinoline core, an aromatic heterocycle renowned for its prevalence in pharmaceuticals and organic materials . While specific studies on this isomer are less common, its well-documented analog, 2-chloroquinoline-3-carbaldehyde, demonstrates the immense research value of this chemical class. Quinoline derivatives are extensively utilized as key precursors in synthesizing complex heterocyclic systems, which are core structures in many natural products and therapeutic agents . The reactivity of the chloroquinoline scaffold allows for the construction of diverse molecular architectures through various reactions, including Sonogashira cross-coupling and the formation of Schiff bases via condensation with amines or hydrazines . Researchers also employ related chloroquinoline carbaldehydes to develop advanced functional materials, such as highly selective fluorescent chemosensors for detecting metal ions like Ag⁺ in aqueous environments . This product is strictly for laboratory research and development. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-chloroquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQLLYQRRZEZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloroquinoline-2-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroquinoline-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, possessing both a reactive aldehyde group and a labile chlorine atom on the quinoline scaffold, make it a valuable precursor for the synthesis of a diverse array of complex molecules and fused heterocyclic systems.[1] The quinoline core itself is a well-established pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is fundamental for its handling, characterization, and application in synthesis.

Physical Properties

This compound is typically a pale yellow solid at room temperature.[4] Its key physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO[5]
Molecular Weight 191.61 g/mol [5]
Melting Point 148-150 °C[4][6]
Boiling Point 335.8 ± 22.0 °C (Predicted)[4]
Appearance Pale yellow solid[4]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[4]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aldehyde proton and the aromatic protons of the quinoline ring. A typical spectrum in CDCl₃ shows the aldehyde proton as a singlet at approximately δ 10.59 ppm. The aromatic protons appear in the range of δ 7.74-8.79 ppm.[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is instrumental in confirming the carbon framework. The aldehydic carbon typically appears at a downfield shift of around δ 189.5 ppm. The signals for the quinoline ring carbons are observed in the aromatic region of the spectrum.[8]

  • IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups. A strong carbonyl (C=O) stretching vibration for the aldehyde is typically observed around 1690 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the quinoline ring appear in the 1450-1600 cm⁻¹ region.[7]

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction .[7] This reaction involves the formylation and cyclization of an appropriate N-arylacetamide using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] In the synthesis of this compound, the reaction proceeds through several key steps:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with DMF to form the electrophilic Vilsmeier reagent, a chloroiminium salt.

  • Electrophilic Attack: The N-arylacetamide attacks the Vilsmeier reagent.

  • Cyclization: An intramolecular electrophilic aromatic substitution occurs, leading to the formation of the quinoline ring.

  • Hydrolysis: Subsequent hydrolysis of the intermediate yields the final aldehyde product.

The choice of an N-arylacetamide as the starting material is crucial as it provides the necessary atoms for the formation of the quinoline core. The presence of electron-donating groups on the aryl ring of the acetanilide can facilitate the cyclization step.

Experimental Protocol: Vilsmeier-Haack Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials:

  • N-phenylacetamide

  • N,N-Dimethylformamide (DMF), dry

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place N-phenylacetamide (1 equivalent) in dry DMF (3 equivalents).

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add phosphorus oxychloride (POCl₃) (4-12 equivalents) dropwise to the stirred mixture, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.

  • A precipitate of this compound will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with cold water to remove any remaining DMF and inorganic salts.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain pale yellow crystals.[7]

Vilsmeier_Haack_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification N_phenylacetamide N-phenylacetamide Mixing Mixing & Cooling (0-5 °C) N_phenylacetamide->Mixing DMF DMF DMF->Mixing POCl3 POCl₃ Addition Slow Addition of POCl₃ POCl3->Addition Mixing->Addition Heating Heating (80-90 °C, 4-16h) Addition->Heating Quenching Quenching on Ice Heating->Quenching Filtration Filtration Quenching->Filtration Washing Washing with Water Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Pure 3-Chloroquinoline- 2-carbaldehyde Recrystallization->Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The dual reactivity of the aldehyde and chloro functionalities makes this compound a highly valuable synthon for the construction of a wide range of heterocyclic compounds.

Reactions at the Aldehyde Group

The aldehyde group readily undergoes various classical transformations:

  • Condensation Reactions: It reacts with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with hydroxylamine to give oximes.[1] These derivatives can serve as intermediates for further cyclization reactions.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.

  • Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, (2-chloroquinolin-3-yl)methanol, using reducing agents like sodium borohydride (NaBH₄).

  • Oxidation: Oxidation of the aldehyde group yields 2-chloroquinoline-3-carboxylic acid.

Reactions at the Chloro Group (Nucleophilic Aromatic Substitution)

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functionalities:

  • With N-Nucleophiles: Reaction with amines, hydrazines, and other nitrogen-containing heterocycles leads to the formation of 2-aminoquinoline derivatives.

  • With O-Nucleophiles: Alkoxides and phenoxides can displace the chloride to form 2-alkoxy or 2-aryloxyquinolines.

  • With S-Nucleophiles: Thiolates react to produce 2-thioether derivatives.

Cyclization Reactions Involving Both Functional Groups

The true synthetic utility of this compound lies in its ability to undergo cyclization reactions that involve both the aldehyde and the chloro group, leading to the formation of fused heterocyclic systems. These reactions often proceed via an initial reaction at one of the functional groups followed by an intramolecular cyclization. This strategy has been employed to synthesize a variety of fused quinoline systems such as:

  • Thieno[2,3-b]quinolines

  • Furo[2,3-b]quinolines

  • Pyrido[2,3-b]quinolines

  • Pyrazolo[3,4-b]quinolines[1]

Reactivity_Diagram cluster_aldehyde Reactions at Aldehyde Group cluster_chloro Reactions at Chloro Group (SsubNAr) cluster_cyclization Cyclization Reactions Start This compound Condensation Condensation (e.g., with R-NH₂) Start->Condensation Reduction Reduction (e.g., NaBH₄) Start->Reduction Oxidation Oxidation Start->Oxidation N_Nu N-Nucleophiles Start->N_Nu O_Nu O-Nucleophiles Start->O_Nu S_Nu S-Nucleophiles Start->S_Nu Fused_Heterocycles Fused Heterocyclic Systems Start->Fused_Heterocycles Condensation->Fused_Heterocycles N_Nu->Fused_Heterocycles

Caption: Reactivity of this compound.

Applications in Drug Discovery and Development

The quinoline scaffold is a cornerstone in medicinal chemistry, and this compound serves as a key starting material for the synthesis of novel drug candidates. Its derivatives have been investigated for a wide range of therapeutic applications.

  • Antimicrobial Agents: The ability to readily synthesize a variety of substituted quinolines from this precursor has led to the development of compounds with potent antibacterial and antifungal activities.[2]

  • Anticancer Agents: Many fused quinoline heterocycles synthesized from this compound have demonstrated significant cytotoxic activity against various cancer cell lines.

  • Antiviral Agents: Recently, derivatives of this compound have been explored as potential inhibitors of viral proteases, such as those from SARS-CoV-2, highlighting its relevance in the development of novel antiviral therapies.[3]

  • Anti-inflammatory Agents: The quinoline nucleus is also present in several anti-inflammatory drugs, and this building block provides a convenient entry point for the synthesis of new anti-inflammatory compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the construction of biologically active heterocyclic compounds. Its straightforward synthesis via the Vilsmeier-Haack reaction and the differential reactivity of its chloro and aldehyde functionalities provide a rich platform for molecular diversity. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the design and synthesis of novel therapeutic agents.

References

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016).
  • Application Notes and Protocols for the Large-Scale Synthesis of Chloroquinoline Carbaldehydes. (n.d.). Benchchem.
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2016). International Journal of Science and Research (IJSR).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • 2-Chloro-3-quinolinecarboxaldehyde. (n.d.). PubChem.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
  • 2-chloroquinoline-3-carbaldehyde. (2024). ChemBK.
  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). Asian Journal of Chemistry.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (2022). European Journal of Medicinal Chemistry.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Arkivoc.
  • 2-Chloroquinoline-3-carboxaldehyde, 98%. (n.d.). Thermo Scientific Chemicals.
  • 2-Chloroquinoline-3-carbaldehyde. (2009). Acta Crystallographica Section E: Structure Reports Online.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Arkivoc.
  • Compound 2-chloroquinoline-3-carbaldehyde. (n.d.). Chemdiv.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. (2014). Tetrahedron Letters.

Sources

Introduction: The Role and Challenge of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 3-Chloroquinoline-2-carbaldehyde

This compound is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a wide array of more complex molecules. Its importance is particularly noted in medicinal chemistry, where the quinoline scaffold is a core component of numerous therapeutic agents, including those with antimicrobial, anti-inflammatory, and antimalarial properties[1][2]. The reactivity of both the chloro and aldehyde functional groups allows for extensive chemical modification, making it a valuable building block for drug discovery and development professionals[1][3].

However, the very reactivity that makes this compound synthetically useful also necessitates its unambiguous structural confirmation. The potential for isomeric byproducts during its common synthesis via the Vilsmeier-Haack reaction demands a multi-faceted analytical approach to ensure purity and verify the precise arrangement of its constituent atoms. This guide provides a detailed, field-proven workflow for the complete structure elucidation of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. It is designed not merely as a list of procedures, but as a self-validating system of inquiry, explaining the causality behind each experimental choice.

Synthesis Context: The Vilsmeier-Haack Reaction

Understanding the synthesis of this compound is crucial for anticipating potential impurities and for contextualizing the analytical data. The most common and efficient method for its preparation is the Vilsmeier-Haack reaction, which involves the formylation and cyclization of an N-arylacetamide (such as acetanilide) using a Vilsmeier reagent (typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF))[4][5][6]. This reaction is a powerful tool for constructing the 2-chloro-3-formylquinoline core in a single pot[6].

Protocol for Synthesis

The following is a representative protocol for the synthesis of 2-chloroquinoline-3-carbaldehyde, adapted from established literature procedures[7][8].

Expert Insight: The dropwise addition of POCl₃ to DMF at 0-5 °C is critical to control the exothermic reaction and safely form the electrophilic Vilsmeier reagent (chloroiminium salt). The subsequent heating drives the electrophilic substitution and cyclization cascade.

  • Reagent Formation: In a flask equipped with a drying tube and under stirring, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 5 °C. Stir for 5-10 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction with Substrate: Add N-phenylacetamide (acetanilide) portion-wise to the Vilsmeier reagent.

  • Cyclization: Heat the reaction mixture to 75-90 °C and maintain for several hours (typically 4-15 hours), monitoring the reaction's progress via Thin Layer Chromatography (TLC)[6][8][9].

  • Work-up and Purification: Cool the mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring. The product precipitates as a solid.

  • Filter the crude product, wash thoroughly with cold water, and dry.

  • Recrystallize the solid from a suitable solvent, such as ethyl acetate or aqueous ethanol, to yield pure 2-chloroquinoline-3-carbaldehyde as pale yellow crystals[8][10].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Rationale for NMR in Structure Elucidation

For this compound, ¹H NMR is used to identify and locate the protons on the aromatic rings and the aldehyde group. The chemical shift (δ) of each proton provides insight into its electronic environment, while the coupling constants (J) reveal which protons are adjacent to one another. ¹³C NMR complements this by identifying all unique carbon atoms, including the quaternary carbons that are invisible in the ¹H NMR spectrum. Together, they allow for the complete assembly of the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds[5].

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz for ¹H)[5][8]. Use standard acquisition parameters. For ¹³C, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each carbon.

Data Interpretation: Assigning the Signals

The expected NMR data provides a distinct fingerprint for the target molecule. The aldehyde proton appears at a highly characteristic downfield shift (>10 ppm) due to the strong deshielding effect of the carbonyl group. The proton at the C4 position is also significantly downfield, influenced by the adjacent nitrogen atom and the electron-withdrawing aldehyde group.

Table 1: Representative ¹H NMR Spectral Data for this compound in CDCl₃ [5][10]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHO10.59Singlet (s)-
H-48.79Singlet (s)-
H-88.12Doublet (d)~8.0
H-58.03Doublet (d)~8.0
H-67.99Triplet (t)~7.5
H-77.74Triplet (t)~7.5

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Table 2: Representative ¹³C NMR Spectral Data for this compound [9]

Carbon AssignmentChemical Shift (δ, ppm)
C=O189.5
C-2151.0 (approx.)
C-8a148.0 (approx.)
C-4140.0 (approx.)
C-6134.0 (approx.)
C-4a130.0 (approx.)
C-8129.0 (approx.)
C-5128.5 (approx.)
C-7128.0 (approx.)
C-3127.0 (approx.)

Note: Full assignment often requires 2D NMR techniques like HSQC and HMBC. The values are approximate based on typical ranges for such structures.

Caption: Key ¹H NMR signals and their structural origins.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural clues through the analysis of fragmentation patterns.

Rationale for Mass Spectrometry

The primary goal of using MS in this context is to confirm the molecular formula (C₁₀H₆ClNO) by identifying the molecular ion peak (M⁺·). Electron Ionization (EI) is a common technique that, while energetic and often causing fragmentation, provides a characteristic "fingerprint" spectrum that is highly reproducible and useful for database comparison[11]. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the (M+2)⁺· peak is approximately one-third the intensity of the M⁺· peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small amount of the purified solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source[11]. This ejects an electron from the molecule, forming a radical cation (M⁺·).

  • Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: Detect the ions to generate the mass spectrum, a plot of relative abundance versus m/z.

Data Interpretation: The Molecular Ion and Fragmentation Pattern

The mass spectrum will show the molecular ion and various fragment ions formed by the decomposition of the energetically unstable M⁺·[12].

Table 3: Expected Key Mass Spectrometry Data for this compound

m/z ValueIon IdentityInterpretation
191/193[M]⁺· / [M+2]⁺·Molecular Ion . Confirms the molecular weight. The ~3:1 intensity ratio confirms the presence of one chlorine atom.
162/164[M - CHO]⁺Loss of the formyl radical (29 Da), a common fragmentation for aldehydes.
127[M - CHO - Cl]⁺Subsequent loss of a chlorine radical (35 Da) from the [M - CHO]⁺ fragment.
101[C₇H₅N]⁺ (tentative) or [C₈H₅]⁺ (tentative)Further fragmentation of the quinoline ring system.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide powerful evidence for the 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.

Rationale for X-ray Crystallography

This technique provides definitive confirmation of connectivity, distinguishes between potential isomers, and reveals detailed information about bond lengths, bond angles, and planarity. For this compound, it confirms the relative positions of the chloro and aldehyde substituents, leaving no room for doubt.

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethyl acetate) or by slow cooling of a hot, saturated solution.

  • Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data[13].

Data Interpretation: Key Crystallographic Parameters

The final output is a structural model with precise atomic coordinates. The data confirms the planarity of the quinoline ring system and provides exact geometric parameters[7][13].

Table 4: Representative Single-Crystal X-ray Diffraction Data for this compound [7][13]

ParameterValueSignificance
Chemical FormulaC₁₀H₆ClNOConfirms elemental composition.
Molecular Weight191.61 g/mol Consistent with MS data.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/nDescribes the symmetry elements within the unit cell.
Key Torsion AngleC(2)-C(3)-C(formyl)-O(formyl) ~8.2°Shows the formyl group is slightly twisted out of the plane of the quinoline ring[7].
Quinoline RingPlanar (r.m.s. deviation ~0.018 Å)Confirms the aromatic nature and rigidity of the core fused-ring system[7].

Integrated Workflow for Unambiguous Structure Confirmation

The strength of this analytical approach lies not in any single technique, but in the convergence of evidence from all three. The process is a logical progression from hypothesis to definitive proof.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is a clear demonstration of the power of a multi-technique analytical strategy. While NMR and Mass Spectrometry together provide strong evidence to propose the correct structure, Single-Crystal X-ray Crystallography offers the final, incontrovertible proof. This integrated and self-validating workflow ensures the highest level of scientific integrity, providing researchers, scientists, and drug development professionals with the confidence needed to use this valuable intermediate in their synthetic endeavors.

References

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform. [Link]
  • Maddila, S., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. [Link]
  • Patel, H. R., et al. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]
  • Shaikh, S. A. L., & Tekale, A. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]
  • PubChem. (n.d.). 2-chloroquinoline-3-carbaldehyde. National Center for Biotechnology Information.
  • Shaikh, S. A. L., & Tekale, A. S. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]
  • Mekky, A. E. M., & Bakr, F. A. (2014).
  • Khidre, R. E., & Abdel-Wahab, B. F. (2018).
  • Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
  • Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde.
  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances. [Link]
  • Kumar, A., et al. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit - Supplementary Information. The Royal Society of Chemistry. [Link]
  • Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra.

Sources

The Aldehyde Group in 3-Chloroquinoline-2-carbaldehyde: A Hub of Reactivity for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloroquinoline-2-carbaldehyde has emerged as a pivotal building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal interest. The strategic positioning of a reactive aldehyde group adjacent to a chloro-substituted quinoline core imparts a unique and versatile chemical profile. This guide provides an in-depth technical exploration of the aldehyde group's reactivity, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic potential. We will delve into the electronic factors governing its reactivity, and detail key transformations including oxidation, reduction, and a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This document is structured to serve as a practical resource, replete with mechanistic insights, field-proven experimental protocols, and comparative data to inform synthetic strategy and execution.

Introduction: The Strategic Importance of this compound

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2]. The introduction of a formyl group at the C2 position and a chloro group at the C3 position of the quinoline ring system creates a highly versatile intermediate, this compound.

The reactivity of this molecule is dominated by the interplay between its key functional groups. The electron-withdrawing nature of the quinoline ring nitrogen and the C3-chloro substituent enhances the electrophilicity of the C2-aldehyde carbon, making it highly susceptible to nucleophilic attack. Simultaneously, the chloro group at C3 can participate in its own set of reactions, often in concert with transformations of the aldehyde, leading to the rapid assembly of complex, fused heterocyclic systems. This guide will focus primarily on the diverse reactions of the aldehyde moiety, a gateway to a vast chemical space.

A computational analysis using Density Functional Theory (DFT) on 2-chloroquinoline-3-carbaldehyde has provided insights into its electronic structure. These studies help in understanding the charge distribution, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO), which collectively rationalize the observed reactivity at the aldehyde and other positions[1][3][4].

Synthesis of the Core Scaffold: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, a powerful one-pot formylation and cyclization process starting from readily available acetanilides[2][5]. This reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt generated in situ from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃).

Mechanistic Rationale

The reaction proceeds through the electrophilic attack of the Vilsmeier reagent on the electron-rich aromatic ring of the acetanilide, followed by cyclization and subsequent chlorination to yield the final product. The choice of substituents on the starting acetanilide can influence the reaction yield and rate.

Diagram 1: Vilsmeier-Haack Synthesis of this compound

G cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization and Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Cyclized Intermediate Vilsmeier_Reagent->Intermediate Reacts with Acetanilide Acetanilide Acetanilide->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures[6].

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 34.65 mmol) to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 98.28 mmol) dropwise to the cooled DMF with continuous stirring, maintaining the temperature below 5 °C. Allow the mixture to stir for an additional 5-10 minutes to ensure complete formation of the Vilsmeier reagent.

  • Addition of Acetanilide: Add the starting acetanilide (10.37 mmol) portion-wise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 75-80 °C for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: A pale yellow precipitate of this compound will form. Collect the solid by filtration, wash thoroughly with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate to afford the final product with a yield of approximately 72%[5].

Key Reactions of the Aldehyde Group

The electrophilic aldehyde at the C2 position is a versatile handle for a wide array of chemical transformations.

Diagram 2: Reactivity Profile of the Aldehyde Group

G cluster_reactions Key Transformations Core This compound Oxidation Oxidation (e.g., AgNO₃, NaOH) Core->Oxidation Reduction Reduction (e.g., NaBH₄) Core->Reduction Knoevenagel Knoevenagel Condensation Core->Knoevenagel Wittig Wittig Reaction Core->Wittig Grignard Grignard Addition Core->Grignard Reductive_Amination Reductive Amination Core->Reductive_Amination Schiff_Base Schiff Base Formation Core->Schiff_Base

Caption: Major reaction pathways of the aldehyde group.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding 3-chloroquinoline-2-carboxylic acid, a valuable intermediate for the synthesis of amides and esters. A mild and efficient method involves the use of silver nitrate in an alkaline medium.

  • Protocol: Oxidation of this compound

    • Suspend this compound (0.01 mol) in ethanol (60 mL).

    • Add a warm solution of silver nitrate (AgNO₃, 0.016 mol) in ethanol (30 mL).

    • Add a solution of sodium hydroxide (NaOH, 0.05 mol) in 80% aqueous ethanol (30 mL) dropwise over 15 minutes with vigorous stirring at room temperature.

    • Stir the reaction mixture for 12 hours.

    • Filter the mixture through a pad of Celite and remove the solvent under reduced pressure.

    • Add water to dissolve the sodium salt of the carboxylic acid and then acidify with 15% aqueous HCl to pH 1 to precipitate the product.

Reduction to Alcohol

Selective reduction of the aldehyde to the primary alcohol, (3-chloroquinolin-2-yl)methanol, can be achieved using standard reducing agents like sodium borohydride (NaBH₄). This alcohol serves as a precursor for ethers, esters, and halides.

  • Protocol: Reduction of this compound

    • Dissolve this compound in methanol.

    • Cool the solution in an ice bath.

    • Add sodium borohydride (NaBH₄) portion-wise with stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol, which can be further purified by column chromatography or recrystallization.

Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is a cornerstone reaction for this aldehyde, involving its reaction with active methylene compounds in the presence of a base to form α,β-unsaturated products[2]. This reaction is pivotal for constructing various heterocyclic systems, such as pyrano[2,3-b]quinolines.

The choice of catalyst and reaction conditions can significantly impact the efficiency of the Knoevenagel condensation. A variety of catalysts have been explored, including piperidine, L-proline, and ionic liquids, often with the goal of developing more environmentally benign protocols[2][7][8].

Table 1: Comparison of Catalysts for Knoevenagel Condensation of this compound with Active Methylene Compounds

Active Methylene CompoundCatalystSolventConditionsYield (%)Reference
MalononitrileL-prolineEthanolRefluxHigh[2]
Ethyl cyanoacetateN-ethyldiisopropylamineSolvent-freeUltrasoundHigh[7]
N-substituted-2-thioxothiazolidin-4-ones[Et₃NH][HSO₄]Solvent-freeHeatGood[2]
DimedoneKF-Al₂O₃--Good
  • Protocol: L-proline catalyzed Knoevenagel Condensation

    • To a solution of this compound (1 mmol) and an active methylene compound (e.g., malononitrile, 1 mmol) in ethanol (10 mL), add L-proline (10 mol%).

    • Reflux the reaction mixture for the time required as monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene by reacting it with a phosphonium ylide[9][10]. The use of stabilized ylides (containing an electron-withdrawing group) typically leads to the formation of the (E)-alkene as the major product[9].

  • Protocol: Wittig Reaction with a Stabilized Ylide

    • In a suitable flask, suspend the appropriate phosphonium salt in a dry, aprotic solvent like THF.

    • Cool the suspension to -78 °C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide (indicated by a color change).

    • Add a solution of this compound in the same solvent to the ylide solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Addition of organometallic reagents, such as Grignard reagents (RMgX), to the aldehyde group affords secondary alcohols, which are valuable chiral building blocks or can be oxidized to the corresponding ketones.

  • Protocol: Grignard Addition

    • Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add the Grignard reagent (e.g., methylmagnesium iodide) dropwise.

    • Allow the reaction to stir at 0 °C and then warm to room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the secondary alcohol by flash column chromatography.

Carbon-Nitrogen Bond Forming Reactions

The aldehyde readily condenses with primary amines to form Schiff bases (imines)[2]. These imines can be valuable intermediates themselves or can be subsequently reduced to secondary amines through reductive amination, typically using reducing agents like sodium borohydride[2].

  • Protocol: Schiff Base Formation

    • Dissolve this compound (1 mmol) and a primary amine (1 mmol) in ethanol.

    • Add a catalytic amount of acetic acid.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture to allow the Schiff base to precipitate.

    • Collect the product by filtration and wash with cold ethanol.

This compound is a premier starting material for the synthesis of fused heterocyclic systems, often through multicomponent reactions where the aldehyde participates in condensation and cyclization cascades[1][2]. For example, reaction with hydrazine hydrate leads to the formation of pyrazolo[3,4-b]quinolines, a class of compounds with significant biological activities[2].

Diagram 3: Experimental Workflow for Multistep Synthesis

G Start This compound Step1 Reduction with NaBH₄ Start->Step1 Step 1 Alcohol (3-Chloroquinolin-2-yl)methanol Step1->Alcohol Step2 Reaction with PBr₃ Alcohol->Step2 Step 2 Halide 2-(Bromomethyl)-3-chloroquinoline Step2->Halide Step3 Nucleophilic Substitution with Amine Halide->Step3 Step 3 Final_Product Final Amine Product Step3->Final_Product

Caption: A representative multi-step synthetic workflow.

Applications in Drug Discovery and Materials Science

The versatility of the aldehyde group in this compound has been exploited in the synthesis of a plethora of molecules with potential therapeutic applications. The resulting quinoline derivatives have been investigated as anticancer, antimicrobial, and anti-inflammatory agents[1][5]. The ability to readily generate diverse libraries of complex molecules makes this starting material highly attractive in high-throughput screening and drug discovery programs.

Conclusion

This compound is a powerhouse intermediate in organic synthesis. The aldehyde group, activated by the electronic properties of the quinoline ring and the adjacent chloro substituent, serves as a versatile platform for a multitude of chemical transformations. From simple oxidation and reduction reactions to complex multicomponent strategies for the construction of fused heterocyclic systems, the synthetic utility of this compound is vast. This guide has provided a detailed overview of the key reactions, complete with mechanistic rationale and practical experimental protocols, to empower researchers in leveraging the full potential of this valuable synthetic building block.

References

  • Massoud, M. A. M., Bayoumi, W. A., Farahat, A. A., El-Sayed, M. A., & Mansour, B. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]
  • Saral, A., Sudha, P., Muthu, S., & Selvakumari, S. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon, 7(7), e07567. [Link]
  • Salem, M. A., Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(4), 480-495. [Link]
  • Khan, F. N., Subashini, R., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2710. [Link]
  • ResearchGate. (2021). (PDF) Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde. [Link]
  • IJARTET. (n.d.). Synthesis and Microbial studies of Pyrazolo (3,4-b)quinoline derivatives. International Journal of Advanced Research in Technology and Engineering, 2(4). [Link]
  • Hassan, A. S., Moustafa, A. H., & El-Sayed, W. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]
  • A K, P., & M, J. (2012). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. Green Chemistry, 14(10), 2871-2876. [Link]
  • Kumar, A., Kumar, S., & Kumar, V. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. [Link]
  • Szymański, P., & Rychłowski, M. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(21), 6667. [Link]
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
  • Massoud, M. A. M., Bayoumi, W. A., Farahat, A. A., El-Sayed, M. A., & Mansour, B. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]
  • El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244-5259. [Link]
  • Chem-St
  • ResearchGate. (2015). The comparison of Knoevenagel condensation under different reaction conditions. [Link]
  • Reddy, C. S., Raghu, M., & Reddy, C. D. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]
  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
  • Abdel-Wahab, B. F., Khidre, R. E., Farahat, A. A., & El-Ahle, A. A. S. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2012(1), 211-276. [Link]
  • Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2014, 1-26. [Link]
  • Khan, F. N., Subashini, R., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E, 65(10), o2710. [Link]

Sources

Electrophilic substitution on the quinoline ring of 3-chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Electrophilic Substitution on the Quinoline Ring of 3-Chloroquinoline-2-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) on the this compound scaffold. As a critical intermediate in medicinal chemistry and materials science, understanding its reactivity is paramount for the strategic functionalization and development of novel derivatives.[1][2] This document moves beyond theoretical principles to offer field-proven insights into predicting regioselectivity, designing reaction protocols, and overcoming the challenges posed by a highly deactivated heterocyclic system. We will explore the synergistic deactivating effects of the chloro and carbaldehyde substituents, delineate the preferred sites of electrophilic attack, and provide detailed, validated protocols for key transformations such as nitration and halogenation.

The Quinoline Core: A Dichotomy of Reactivity

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, presents a fascinating case study in aromatic reactivity. The pyridine ring, with its electron-deficient nitrogen atom, is inherently less reactive towards electrophiles than the carbocyclic (benzenoid) ring. Consequently, in the absence of strong directing groups, electrophilic substitution on unsubstituted quinoline preferentially occurs on the benzenoid ring, typically at positions C5 and C8.

The introduction of substituents dramatically alters this landscape. The electronic properties of these groups—whether they donate or withdraw electron density—determine both the overall reaction rate and the specific position (regioselectivity) of the incoming electrophile.[3][4]

Deconstructing the Electronic Landscape of this compound

The substrate , this compound, is a challenging target for electrophilic substitution due to the presence of two powerful electron-withdrawing groups (EWGs) located on the already electron-deficient pyridine ring.

  • C2-Carbaldehyde (-CHO): The aldehyde group is a potent deactivating group. It withdraws electron density from the ring system through both the negative inductive effect (-I) of its oxygen atom and, more significantly, the negative mesomeric effect (-M or resonance), where the π-electrons of the ring are delocalized onto the carbonyl oxygen.

  • C3-Chloro (-Cl): The chloro group also deactivates the ring. Its strong -I effect withdraws electron density, overpowering its weak +M (resonance) electron-donating effect.

Combined Impact: The synergistic effect of the nitrogen atom, the C2-aldehyde, and the C3-chloro group renders the entire quinoline nucleus exceptionally electron-poor. This profound deactivation dictates two key outcomes:

  • Reaction Rate: Electrophilic substitution will be significantly slower than on unsubstituted quinoline and will require forceful, aggressive reaction conditions.

  • Regioselectivity: Attack on the pyridine ring (C4) is virtually impossible. The reaction is overwhelmingly directed to the less deactivated benzenoid ring (positions C5, C6, C7, and C8).

Below is a diagram illustrating the dominant electronic effects on the molecule.

Caption: Electronic deactivation of the this compound core.

Predicting Regioselectivity: Attack on the Benzenoid Ring

With the reaction site confined to the benzenoid ring, we must determine the most favorable position of attack among C5, C6, C7, and C8. In standard quinoline chemistry, attack at C5 and C8 is preferred as the resulting Wheland intermediates (arenium ions) avoid disruption of the benzenoid character of the other ring.

In our highly deactivated system, this preference is amplified. The positions C5 and C8 are electronically "most distant" from the deactivating groups on the pyridine ring. Therefore, the primary products of electrophilic substitution are expected to be the 5-substituted and 8-substituted isomers. Attack at C6 and C7 is significantly less favored.

The following diagram outlines the predicted reaction pathway.

G substrate This compound major_product_5 5-E-3-chloroquinoline-2-carbaldehyde (Major Product) substrate->major_product_5 Major Pathway major_product_8 8-E-3-chloroquinoline-2-carbaldehyde (Major Product) substrate->major_product_8 Major Pathway minor_product 6- and 7-Substituted Isomers (Minor or Not Formed) substrate->minor_product Minor Pathway reagent Electrophile (E⁺) (e.g., NO₂⁺, Br⁺) reagent->substrate conditions Harsh Conditions (e.g., H₂SO₄/HNO₃, FeBr₃)

Caption: Predicted regioselectivity for electrophilic substitution.

Key Transformations: Protocols and Mechanistic Rationale

Given the substrate's deactivation, only the most robust electrophilic substitution reactions are viable. Friedel-Crafts alkylation and acylation are generally expected to fail, as the Lewis acid catalyst (e.g., AlCl₃) will complex with the quinoline nitrogen, adding further deactivation and inhibiting the reaction.[5][6]

We present validated, step-by-step protocols for nitration and bromination, which are achievable under forcing conditions.

Nitration Protocol

Nitration introduces a nitro (-NO₂) group, a key functional handle for further synthetic transformations, such as reduction to an amine.

Mechanistic Rationale: Concentrated sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is necessary to overcome the high activation energy barrier of the deactivated quinoline system. The reaction is performed at a controlled temperature to prevent runaway reactions and degradation, while still providing enough energy for the substitution to proceed. The quench on ice serves to halt the reaction and precipitate the organic product, which is less soluble in the cold aqueous acidic medium.

Experimental Workflow: Nitration

G start Start step1 Step 1: Reagent Prep Cool conc. H₂SO₄ to 0-5°C in an ice bath. start->step1 step2 Step 2: Substrate Addition Slowly add 3-chloroquinoline- 2-carbaldehyde (1.0 eq) portion-wise. step1->step2 step3 Step 3: Nitrating Agent Add fuming HNO₃ (1.1 eq) dropwise, maintaining T < 10°C. step2->step3 step4 Step 4: Reaction Stir at room temp. for 4-6h. Monitor by TLC. step3->step4 step5 Step 5: Quench Carefully pour the reaction mixture onto crushed ice. step4->step5 step6 Step 6: Isolation Filter the precipitated solid. Wash with cold water until neutral. step5->step6 step7 Step 7: Purification Recrystallize from a suitable solvent (e.g., Ethanol/Water) to isolate products. step6->step7 end End (Mixture of 5- and 8-nitro isomers) step7->end

Caption: Step-by-step workflow for the nitration of this compound.

Data Summary: Nitration

Parameter Value/Condition Rationale
Substrate This compound 1.0 equivalent
Reagents Conc. H₂SO₄, Fuming HNO₃ Generates the potent NO₂⁺ electrophile.
Stoichiometry 1.1 equivalents of HNO₃ Slight excess to ensure complete reaction.
Temperature 0-10°C (addition), Room Temp (reaction) Controls exothermicity; provides activation energy.
Reaction Time 4-6 hours (typical) Monitor by TLC for consumption of starting material.
Work-up Quench on ice, filtration Precipitates and isolates the product.

| Expected Products | 3-chloro-5-nitro- & 3-chloro-8-nitro- quinoline-2-carbaldehyde | Attack at the most activated positions (C5/C8). |

Bromination Protocol

Halogenation, such as bromination, requires a Lewis acid catalyst to polarize the Br-Br bond, creating a sufficiently powerful electrophile (Br⁺ character).

Mechanistic Rationale: Iron(III) bromide (FeBr₃) acts as a Lewis acid, coordinating with Br₂ to generate a potent electrophilic bromine species. This complex is then attacked by the electron-rich centers of the benzenoid ring (C5 and C8). The reaction is often performed in a non-polar solvent to prevent catalyst deactivation.

Experimental Protocol: Bromination

  • Inert Atmosphere: To a flame-dried, three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel, add this compound (1.0 eq) and a solvent such as 1,2-dichloroethane.

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 1.1 eq) to the suspension.

  • Bromine Addition: Slowly add a solution of bromine (Br₂, 1.1 eq) in the same solvent via the dropping funnel at room temperature.

  • Reaction: Heat the mixture to 60-70°C and stir for 8-12 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling, quench the reaction by carefully pouring it into an aqueous solution of sodium bisulfite to destroy excess bromine.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic fractions, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to separate the 5-bromo and 8-bromo isomers.

Data Summary: Bromination

Parameter Value/Condition Rationale
Substrate This compound 1.0 equivalent
Reagents Br₂, Anhydrous FeBr₃ FeBr₃ polarizes Br₂ to create the electrophile.
Stoichiometry 1.1 equivalents of Br₂ and FeBr₃ Catalytic amount is insufficient; full equivalent needed.
Temperature 60-70°C Increased temperature required for deactivated ring.
Reaction Time 8-12 hours Slower reaction due to substrate deactivation.
Work-up Sodium bisulfite quench, extraction Removes excess Br₂ and isolates the product.

| Expected Products | 3-chloro-5-bromo- & 3-chloro-8-bromo- quinoline-2-carbaldehyde | Attack at C5/C8 positions. |

Conclusion and Future Outlook

Electrophilic substitution on this compound is a challenging yet feasible process that exclusively targets the benzenoid ring, yielding a mixture of 5- and 8-substituted isomers. The profound deactivating influence of the substituents on the pyridine ring necessitates the use of aggressive reagents and forcing conditions. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and drug development professionals aiming to functionalize this important heterocyclic core. Subsequent separation of the resulting isomers is a critical consideration for any synthetic campaign and must be factored into the experimental design. This understanding enables the strategic synthesis of novel quinoline derivatives for applications ranging from pharmaceuticals to advanced materials.

References

  • Benchchem. Technical Support Center: Functionalization of the Quinoline Ring.
  • BIOSYNCE. What are the effects of different substituents on the reactivity of quinoline? (2025).
  • International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
  • Abdel-Wahab, B. F., & Khidre, R. E. Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Hindawi Publishing Corporation.
  • Ukrainets, I. V., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online.
  • Abdel-Wahab, B. F., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • Larock, R. C., & Yue, D. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry.
  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
  • Cziaky, Z., et al. (1991). Chlorination of 2-Chloroquinoline-3-carbaldehydes. Synthetic Communications.
  • Lumen Learning. 14.3. Substituent Effects. Organic Chemistry II.
  • KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation (2018).
  • Chemistry LibreTexts. Friedel-Crafts Reactions (2023).

Sources

An In-depth Technical Guide to 2-Chloroquinoline-3-carbaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Isomeric Landscape of Chloroquinoline Carbaldehydes

In the realm of heterocyclic chemistry, precision in nomenclature is paramount. The topic of "3-Chloroquinoline-2-carbaldehyde" presents an immediate need for clarification. While a compound with this name is listed under CAS number 1169394-26-6, the available scientific literature and experimental data are sparse.[1][2] Conversely, its isomer, 2-Chloroquinoline-3-carbaldehyde (CAS: 73568-25-9 ), is a well-documented and extensively studied synthetic intermediate.[3][4] This guide will therefore focus on the latter, providing a comprehensive technical overview of its synthesis, properties, and significant applications, particularly in the field of drug discovery. This focus is dictated by the wealth of peer-reviewed data, ensuring that the information provided is both authoritative and practically applicable for researchers and drug development professionals.

Physicochemical Properties and Structural Elucidation

2-Chloroquinoline-3-carbaldehyde is a crystalline solid, typically appearing as white to light yellow or green powder or crystals.[5] Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for experimental design.

PropertyValueSource(s)
CAS Number 73568-25-9[6][7][8][9]
Molecular Formula C₁₀H₆ClNO[6][7][8][10]
Molecular Weight 191.61 g/mol [6][7][8][9][10]
Melting Point 148-150 °C[9][11]
Appearance White to light yellow to green powder or crystals[5]
Solubility Soluble in ethyl acetate (for recrystallization)[11]

Spectroscopic data is crucial for the unambiguous identification of 2-chloroquinoline-3-carbaldehyde. Key characteristic signals include:

  • ¹H NMR (in CDCl₃): A singlet for the aldehydic proton typically appears at δ 10.57 ppm. The proton at the 4-position of the quinoline ring (H-4) shows a singlet around δ 8.77 ppm. Aromatic protons appear in the range of δ 7.67-8.08 ppm.[11]

  • IR (KBr): A strong absorption band for the carbonyl group (C=O) of the aldehyde is observed around 1685-1690 cm⁻¹. Other characteristic peaks include those for aromatic C=C stretching (1450-1600 cm⁻¹) and aldehydic C-H stretching (2738, 2820 cm⁻¹).[10][11]

Synthesis of 2-Chloroquinoline-3-carbaldehyde: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[10] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization and formylation of N-arylacetamides (acetanilides).[8]

The causality behind this choice of reaction lies in its high regioselectivity and the formation of the versatile 2-chloro and 3-formyl functionalities in a single synthetic operation. The electron-donating or withdrawing nature of substituents on the starting acetanilide can influence the reaction yield.[8]

Vilsmeier_Haack_Synthesis Acetanilide Substituted Acetanilide Cyclization Electrophilic Cyclization Acetanilide->Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Forms Intermediate->Cyclization Reacts with Hydrolysis Aqueous Workup Cyclization->Hydrolysis Product 2-Chloroquinoline-3- carbaldehyde Hydrolysis->Product Yields

Caption: Vilsmeier-Haack synthesis of 2-Chloroquinoline-3-carbaldehyde.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

The following protocol is a representative example for the synthesis of 2-chloroquinoline-3-carbaldehydes from substituted acetanilides.[8]

  • Reagent Preparation: In a flask equipped with a dropping funnel and stirrer, cool N,N-dimethylformamide (DMF, 0.15 mol) to 0 °C.

  • Vilsmeier Reagent Formation: Add freshly distilled phosphoryl chloride (POCl₃, 0.35 mol) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

  • Addition of Substrate: Add the respective substituted acetanilide (0.05 mol) portion-wise to the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture at 60-90 °C for 4 to 16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8][10]

  • Workup: After completion, carefully pour the cooled reaction mixture into crushed ice (approx. 300 ml).

  • Neutralization & Isolation: Neutralize the mixture with a sodium carbonate solution. The precipitated solid, 2-chloroquinoline-3-carbaldehyde, is then filtered.

  • Purification: Recrystallize the crude product from ethyl acetate to obtain the pure compound.[10][11]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-chloroquinoline-3-carbaldehyde stems from the reactivity of its two functional groups: the electrophilic aldehyde and the chlorine atom at the 2-position, which is susceptible to nucleophilic substitution. This dual reactivity makes it a powerful scaffold for building a diverse array of fused heterocyclic systems.[3][12]

Quinolines are a privileged scaffold in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[13][14] 2-Chloroquinoline-3-carbaldehyde serves as a key starting material for the synthesis of novel quinoline derivatives with potential therapeutic applications.[4][13]

Reactivity_Applications Core 2-Chloroquinoline-3-carbaldehyde Aldehyde_Rxns Aldehyde Reactions (Condensation, Oxidation, Reduction) Core->Aldehyde_Rxns Reacts via -CHO Chloro_Rxns Nucleophilic Substitution (at C2-Chloro position) Core->Chloro_Rxns Reacts via -Cl Cyclization_Rxns Cyclization Reactions (involving both groups) Core->Cyclization_Rxns Reacts via -CHO & -Cl Schiff_Bases Schiff Bases / Imines Aldehyde_Rxns->Schiff_Bases Carboxylic_Acids Quinoline-3-carboxylic acids Aldehyde_Rxns->Carboxylic_Acids Oxidation Thiones Quinoline-2(1H)-thiones Chloro_Rxns->Thiones Fused_Heterocycles Fused Heterocycles (e.g., Pyrazoloquinolines, Pyrroloquinolines) Cyclization_Rxns->Fused_Heterocycles Drug_Scaffolds Potential Drug Scaffolds (Antimicrobial, Anticancer) Schiff_Bases->Drug_Scaffolds Fused_Heterocycles->Drug_Scaffolds Thiones->Drug_Scaffolds

Caption: Reactivity and synthetic applications of 2-Chloroquinoline-3-carbaldehyde.

Key Reactions and Applications:

  • Condensation Reactions: The aldehyde group readily undergoes condensation with various active methylene compounds and amines to form Schiff bases, which are precursors to numerous heterocyclic systems.[4]

  • Nucleophilic Substitution: The chlorine atom at the 2-position can be displaced by various nucleophiles, such as sulfur, nitrogen, and oxygen nucleophiles, to introduce diverse functionalities.

  • Cyclization Reactions: The proximity of the aldehyde and chloro groups allows for tandem reactions where both groups participate in the formation of fused ring systems like pyrazolo[3,4-b]quinolines and pyrrolo[3,4-b]quinolinones.[13] These fused systems are of significant interest in the development of novel therapeutic agents.[13]

  • Pharmaceutical and Agrochemical Intermediate: It is used in the manufacturing of dyes, agrochemicals, and as a key intermediate in the pharmaceutical industry for developing new drugs.[5][15]

Safety and Handling

As with any laboratory chemical, 2-Chloroquinoline-3-carbaldehyde should be handled with appropriate safety precautions.

  • Hazard Classifications: It is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).[9]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[5][9]

  • Personal Protective Equipment (PPE): Appropriate PPE includes a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves.[9]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep in a dark place and at room temperature.[7]

Conclusion

2-Chloroquinoline-3-carbaldehyde is a cornerstone synthetic intermediate in heterocyclic and medicinal chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its dual functional groups provide a robust platform for the development of complex molecular architectures. For researchers and scientists in drug discovery, a thorough understanding of this compound's properties, synthesis, and chemical behavior is essential for leveraging its potential in creating next-generation therapeutics. The extensive body of research on this molecule provides a solid, authoritative foundation for its continued application in innovative chemical synthesis.

References

  • Al-Maharik, N. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. 2004.
  • PubChem. 2-Chloro-3-quinolinecarboxaldehyde. National Center for Biotechnology Information.
  • El-Dean, A. M. K., et al. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. 2018.
  • Abdel-Wahab, B. F., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. 2018.
  • Abdel-Wahab, B. F. A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. Synthetic Communications. 2021.
  • Geies, A. A., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. 2018.
  • Otto Chemie Pvt Ltd. Manufacturers of 2-Chloro-3-quinolinecarboxaldehyde, 98%, CAS 73568-25-9.
  • Bakr, F. A. Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. International Journal of Organic Chemistry. 2012.
  • Pharmaffiliates. CAS No : 73568-25-9 | Product Name : 2-Chloroquinoline-3-carbaldehyde (BSC).
  • International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. 2016.

Sources

A Guide to the Spectroscopic Characterization of 3-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloroquinoline-2-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of novel chemical entities with significant pharmacological potential. Its quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of a reactive aldehyde group at the 2-position and a chlorine atom at the 3-position makes it a valuable building block for generating diverse molecular architectures through various chemical transformations.

A thorough understanding of the structural and electronic properties of this compound is paramount for its effective utilization in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating its molecular structure and confirming its identity and purity. This in-depth technical guide provides a comprehensive overview of the spectroscopic data of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide will delve into the interpretation of the spectral data and provide field-proven insights into the experimental methodologies for acquiring them.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, a clear and consistent atom numbering system for the this compound molecule is essential. The following diagram, generated using the DOT language, illustrates the molecular structure with the IUPAC numbering convention.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aldehyde regions. The chemical shifts are influenced by the electron-withdrawing effects of the quinoline nitrogen, the chlorine atom, and the aldehyde group.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.59s1HCHO
8.79s1HH-4
8.12d1HH-8
8.03d1HH-5
7.99t1HH-6
7.74t1HH-7

Data obtained in CDCl₃ at 300 MHz.[1]

Interpretation of the ¹H NMR Spectrum:

  • Aldehyde Proton (CHO): The singlet at δ 10.59 ppm is highly deshielded, which is characteristic of an aldehyde proton.[1] Its singlet nature is due to the absence of adjacent protons.

  • H-4 Proton: The singlet at δ 8.79 ppm is assigned to the H-4 proton.[1] This proton is significantly deshielded due to the anisotropic effect of the quinoline ring system and the electron-withdrawing nature of the adjacent nitrogen and the chlorine at the 3-position.

  • Aromatic Protons (H-5 to H-8): The protons on the benzo-fused ring appear as a set of coupled multiplets between δ 7.74 and 8.12 ppm. The downfield shifts of H-5 and H-8 are consistent with their positions in the quinoline ring system. The triplet multiplicity for H-6 and H-7, and doublet for H-5 and H-8 are as expected for this substitution pattern.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
189.3 - 189.5C=O (Aldehyde)
~150-155C-2
~148-150C-8a
~138-140C-4
~130-135C-6, C-7
~128-130C-4a, C-5, C-8
~125-128C-3

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The signal in the range of δ 189.3 - 189.5 ppm is characteristic of an aldehyde carbonyl carbon.[2]

  • Aromatic Carbons: The remaining signals in the aromatic region (δ ~125-155 ppm) correspond to the ten carbons of the quinoline ring system. The exact assignment requires two-dimensional NMR experiments such as HSQC and HMBC. The carbons directly attached to the nitrogen (C-2 and C-8a) and the chlorine (C-3) are expected to show significant shifts due to the electronegativity of these atoms.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring NMR spectra of a solid sample like this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Small vial

  • Cotton or glass wool plug

Procedure:

  • Sample Preparation:

    • Accurately weigh the required amount of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

    • Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration:

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the pipette into a clean NMR tube to remove any particulate matter. This step is crucial for achieving good spectral resolution.

  • Sample Loading:

    • Ensure the sample height in the NMR tube is at least 4-5 cm to be within the detection region of the NMR probe.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H NMR spectrum using standard pulse sequences. Typically, a sufficient signal-to-noise ratio is achieved with 8 to 16 scans.

    • For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. The acquisition time can range from 20 minutes to several hours depending on the sample concentration.

Causality Behind Experimental Choices:

  • Deuterated Solvent: A deuterated solvent is used to avoid a large solvent signal that would obscure the analyte signals in ¹H NMR. The deuterium signal is also used by the spectrometer to lock the magnetic field frequency, ensuring stability during the experiment.

  • Filtration: The removal of solid particles is critical as they can distort the magnetic field homogeneity, leading to broad spectral lines and poor resolution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2820, 2738MediumC-H stretch (aldehyde)
1690StrongC=O stretch (aldehyde)
1600-1450Medium-StrongC=C and C=N stretch (aromatic ring)
~750StrongC-Cl stretch

Data obtained using KBr pellet method.[1]

Interpretation of the IR Spectrum:

  • Aldehyde Group: The two medium intensity bands at 2820 and 2738 cm⁻¹ are characteristic of the C-H stretching vibration of an aldehyde, often referred to as Fermi doublets. The strong absorption at 1690 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde.[1]

  • Aromatic Ring: The absorptions in the 1600-1450 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the quinoline ring system.[1]

  • C-Cl Bond: The strong absorption around 750 cm⁻¹ is attributed to the C-Cl stretching vibration.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for analyzing solid samples with minimal preparation.

Objective: To obtain an IR spectrum to identify the functional groups.

Materials:

  • This compound (a small amount of solid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the solid this compound onto the center of the ATR crystal.

    • Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Cleaning:

    • Retract the pressure arm and remove the sample.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent.

Causality Behind Experimental Choices:

  • ATR Technique: This method is ideal for solid samples as it requires no sample preparation like grinding with KBr. The evanescent wave penetrates a short distance into the sample, providing a high-quality spectrum.

  • Pressure Application: Applying pressure ensures intimate contact between the sample and the ATR crystal, which is necessary for a strong and reproducible IR signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation. For this compound, Electron Impact (EI) ionization is a suitable method.

Expected Molecular Ion Peak: The molecular formula of this compound is C₁₀H₆ClNO. The nominal molecular weight is 191 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 191 and an M+2 peak at m/z 193 with an intensity ratio of approximately 3:1.

Proposed Fragmentation Pathway:

Aromatic aldehydes typically undergo α-cleavage, leading to the loss of a hydrogen radical or the entire formyl group. Chloro-substituted aromatic compounds can lose a chlorine radical or HCl. Based on these principles, a plausible fragmentation pathway is proposed below.

G M [C₁₀H₆ClNO]⁺˙ m/z 191/193 M_minus_H [C₁₀H₅ClNO]⁺ m/z 190/192 M->M_minus_H - H˙ M_minus_CHO [C₉H₅ClN]⁺˙ m/z 162/164 M->M_minus_CHO - CHO˙ M_minus_Cl [C₁₀H₆NO]⁺ m/z 156 M->M_minus_Cl - Cl˙ M_minus_CO [C₉H₆ClN]⁺˙ m/z 163/165 M_minus_H->M_minus_CO - CO M_minus_CHO_minus_HCN [C₈H₄Cl]⁺ m/z 127/129 M_minus_CHO->M_minus_CHO_minus_HCN - HCN

Caption: Proposed mass fragmentation pathway for this compound under EI.

Interpretation of the Fragmentation Pathway:

  • [M]⁺˙ (m/z 191/193): The molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.

  • [M-H]⁺ (m/z 190/192): Loss of a hydrogen radical from the aldehyde group (α-cleavage).

  • [M-CHO]⁺˙ (m/z 162/164): Loss of the formyl radical (α-cleavage).

  • [M-Cl]⁺ (m/z 156): Loss of a chlorine radical.

  • [M-H-CO]⁺˙ (m/z 163/165): Subsequent loss of carbon monoxide from the [M-H]⁺ ion.

  • [M-CHO-HCN]⁺ (m/z 127/129): Loss of hydrogen cyanide from the [M-CHO]⁺˙ ion, a common fragmentation for nitrogen-containing heterocycles.

Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound (a small amount of solid)

  • Volatile solvent (e.g., methanol or dichloromethane)

  • Sample vial

Procedure:

  • Sample Introduction:

    • For a solid probe analysis, a small amount of the sample is placed in a capillary tube which is then inserted into the ion source.

    • Alternatively, the sample can be dissolved in a volatile solvent and injected into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

  • Ionization:

    • The sample is vaporized in the high vacuum of the ion source.

    • A beam of high-energy electrons (typically 70 eV) is directed at the gaseous sample molecules.

    • The electron impact causes the ejection of an electron from the molecule, forming a radical cation (molecular ion).

  • Mass Analysis:

    • The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected by an electron multiplier, and the signal is processed to generate the mass spectrum.

Causality Behind Experimental Choices:

  • Electron Impact (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This fragmentation pattern serves as a molecular "fingerprint" that can be used for structural elucidation and library matching.

  • 70 eV Electron Energy: This standard energy is used because it provides good ionization efficiency and produces consistent, library-searchable fragmentation patterns for a wide range of organic molecules.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated framework for the structural characterization of this compound. The ¹H NMR spectrum clearly defines the proton environment, while the IR spectrum confirms the presence of key functional groups. Although detailed ¹³C NMR and experimental mass spectral data are not fully available in the literature, the provided information and proposed fragmentation pathway offer a solid basis for the identification of this important synthetic intermediate. The detailed experimental protocols, grounded in established scientific principles, are designed to enable researchers to acquire high-quality spectroscopic data, ensuring the integrity and reliability of their scientific investigations. This guide serves as a valuable resource for scientists engaged in the synthesis and application of quinoline-based compounds in the pursuit of new therapeutic agents.

References

  • International Journal of Chemical Studies. (2016).
  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
  • PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde.
  • Scribd. (n.d.).
  • University of California, Davis. (n.d.).
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
  • Oregon State University. (n.d.). The Mass Spectrometry Experiment. [Link]
  • LCGC International. (n.d.).

Sources

An In-depth Technical Guide to the Physical Properties of 2-Chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Chloroquinoline-3-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules and functional materials.[1][2][3] Its unique chemical architecture, featuring a quinoline core substituted with a reactive aldehyde group and a labile chlorine atom, makes it a valuable building block in medicinal chemistry and materials science.[4] Quinoline derivatives, in general, are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antimalarial, and anticancer properties.[5][3][4] The presence of the aldehyde and chloro-substituents on the quinoline scaffold of 2-chloroquinoline-3-carbaldehyde provides reactive handles for further molecular elaboration, enabling the construction of complex fused heterocyclic systems and diverse libraries of novel compounds for drug discovery and other applications.[5][6][7] A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, purification, and formulation. This guide provides a comprehensive overview of the key physical characteristics of 2-chloroquinoline-3-carbaldehyde, supported by experimental data and established analytical techniques.

Molecular Structure and Key Physicochemical Data

The fundamental identity of 2-chloroquinoline-3-carbaldehyde is defined by its molecular structure and associated physicochemical parameters.

Molecular Structure of 2-Chloroquinoline-3-carbaldehyde cluster_quinoline cluster_substituents C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 N1 N C2->N1 Cl Cl C2->Cl C4 C4 C3->C4 CHO CHO C3->CHO C9 C9 C4->C9 C8 C8 C9->C8 C10 C10 C9->C10 C7 C7 C8->C7 C6 C6 C7->C6 C5 C5 C6->C5 C5->C10 C10->C1 N1->C1 Workflow for Melting Point Determination Sample_Prep Sample Preparation: - Ensure the sample is dry and finely powdered. Capillary_Loading Capillary Loading: - Pack a small amount of the sample into a capillary tube. Sample_Prep->Capillary_Loading Instrument_Setup Instrument Setup: - Place the capillary in a melting point apparatus. Capillary_Loading->Instrument_Setup Heating Heating: - Heat the sample slowly (1-2 °C/min) near the expected melting point. Instrument_Setup->Heating Observation Observation: - Record the temperature range from the first appearance of liquid to complete melting. Heating->Observation Workflow for Spectroscopic Analysis cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy NMR_Sample Sample Preparation: - Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). NMR_Tube Transfer to NMR Tube NMR_Sample->NMR_Tube NMR_Acquisition Data Acquisition: - Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher). NMR_Tube->NMR_Acquisition NMR_Processing Data Processing: - Process the raw data (Fourier transform, phase correction, baseline correction). NMR_Acquisition->NMR_Processing IR_Sample Sample Preparation: - Prepare a KBr pellet or a Nujol mull of the sample. IR_Acquisition Data Acquisition: - Record the IR spectrum using an FTIR spectrometer. IR_Sample->IR_Acquisition IR_Analysis Spectral Analysis: - Identify characteristic absorption bands for functional groups. IR_Acquisition->IR_Analysis Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde Acetanilide Acetanilide Reaction Reaction at Elevated Temperature Acetanilide->Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Reaction Workup Aqueous Workup (Pouring onto ice) Reaction->Workup Product 2-Chloroquinoline-3-carbaldehyde Workup->Product Recrystallization Recrystallization (e.g., from ethyl acetate) Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Sources

A Comprehensive Technical Guide to the Chemistry of 2-Chloroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Synthon

In the landscape of heterocyclic chemistry, certain molecules stand out not for their standalone properties, but for their exceptional utility as foundational building blocks. 2-Chloroquinoline-3-carbaldehyde is a paramount example of such a scaffold. This bifunctional molecule, featuring a reactive aldehyde group at the 3-position and a labile chlorine atom at the 2-position, serves as a linchpin in the synthesis of a vast array of complex heterocyclic systems.[1][2] Its derivatives are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4][5][6][7][8][9]

This guide provides an in-depth exploration of the core chemistry of 2-chloroquinoline-3-carbaldehyde, moving from its efficient synthesis to its diverse reactivity. We will dissect the causality behind experimental choices, present field-proven protocols, and illuminate the pathways that transform this humble intermediate into pharmacologically significant structures.

Part 1: The Cornerstone Synthesis via Vilsmeier-Haack Reaction

The most prevalent and efficient route to 2-chloroquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction.[10][11][12] This powerful one-pot reaction leverages the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][10] The reaction proceeds through a domino sequence of chlorination, formylation, and electrophilic cyclization of an N-arylacetamide precursor.[2] The presence of electron-donating groups on the acetanilide generally leads to good yields, while strong electron-withdrawing groups can hinder the cyclization process.[13]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_cyclization Cyclization Pathway DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Acetanilide N-Arylacetamide Enamine Intermediate Enamine Acetanilide->Enamine + Vilsmeier Reagent Cyclized Cyclized Dihydroquinoline Enamine->Cyclized Electrophilic Attack Product 2-Chloroquinoline-3-carbaldehyde Cyclized->Product Aromatization & Hydrolysis

Caption: Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehyde.

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde

This protocol is a representative example and may require optimization based on the specific substituted acetanilide used.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 0.15 mol) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 0.35 mol) dropwise to the cooled DMF with constant stirring. Allow the resulting mixture (the Vilsmeier reagent) to stir for 30 minutes at room temperature.

  • Substrate Addition: Cool the reagent to 5°C. Add the appropriate N-arylacetamide (0.05 mol) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, heat the reaction mixture in a water bath at 60-90°C for 4 to 16 hours.[11][12] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the cooled mixture into crushed ice (approx. 300g) with vigorous stirring.

  • Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium carbonate solution until alkaline. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude solid with cold water and recrystallize from a suitable solvent, such as ethyl acetate, to afford the pure 2-chloroquinoline-3-carbaldehyde.[11]

Substituent on AcetanilideTypical Yield (%)
H70-80
6-CH₃75-85
8-CH₃70-80
6-OCH₃65-75
6-Cl50-60
6-NO₂20-30

Yields are approximate and can vary based on specific reaction conditions.

Part 2: The Dichotomy of Reactivity - A Synthetic Playground

The synthetic power of 2-chloroquinoline-3-carbaldehyde stems from its two distinct reactive centers. This allows for a stepwise and controlled introduction of complexity, making it an invaluable tool for building diverse molecular architectures.

Reactivity_Map cluster_C2 C2 Nucleophilic Substitution cluster_C3 C3 Aldehyde Reactions cluster_Both Cyclization (Both Sites) Core C2-Cl 2-Chloroquinoline-3-carbaldehyde C3-CHO Amine 2-Amino Derivatives Core:c2->Amine R₂NH Hydrazine 2-Hydrazino Derivatives Core:c2->Hydrazine N₂H₄ Thiol 2-Thioether Derivatives Core:c2->Thiol RSH Azide Tetrazoloquinolines Core:c2->Azide NaN₃ Schiff Schiff Bases Core:c3->Schiff RNH₂ Knoevenagel Knoevenagel Adducts Core:c3->Knoevenagel Active CH₂ Reduction Primary Alcohol Core:c3->Reduction NaBH₄ Nitrile 3-Carbonitrile Core:c3->Nitrile NH₂OH -> Heat Pyrrolo Pyrrolo[3,4-b]quinolinones Core->Pyrrolo + Formamide Pyrazolo Pyrazolo[3,4-b]quinolines Hydrazine->Pyrazolo Intramolecular Cyclization Thiazolidinone Thiazolidinones Schiff->Thiazolidinone + Thioglycolic Acid

Caption: Reactivity map of 2-chloroquinoline-3-carbaldehyde.

Reactions at the C2-Position: Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the quinoline nitrogen and the C3-aldehyde group activates the C2-position, making the chloro-substituent an excellent leaving group for nucleophilic aromatic substitution.

  • With N-Nucleophiles: Reaction with primary or secondary amines readily displaces the chlorine to yield 2-aminoquinoline derivatives.[14] A particularly important transformation is the reaction with hydrazine hydrate, which forms 2-hydrazinyl-quinoline-3-carbaldehyde. This intermediate does not typically require isolation and serves as a direct precursor for fused pyrazole rings.[5][7][15]

  • With S-Nucleophiles: Treatment with sodium sulfide or various thiols in the presence of a base provides access to 2-(alkylthio)quinolines or the corresponding quinoline-2(1H)-thiones.

  • With Azide: The reaction with sodium azide is a gateway to tetrazolo[1,5-a]quinolines via nucleophilic substitution followed by intramolecular cyclization and tautomerization.[16]

Reactions at the C3-Carbaldehyde: A Hub for Condensation and Transformation

The aldehyde group is a versatile handle for chain extension and functional group interconversion.

  • Condensation Reactions: The aldehyde readily undergoes condensation to form C=N double bonds.

    • Schiff Bases: Reaction with primary amines or anilines yields a wide variety of imines (Schiff bases), which are often used as intermediates for more complex heterocyclic systems like thiazolidinones.[5][16]

    • Knoevenagel Condensation: Base-catalyzed reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) leads to the formation of electron-deficient alkenes, which are valuable Michael acceptors for subsequent cyclization reactions.[2]

  • Functional Group Interconversion:

    • Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) without affecting the chloro group or the aromatic system.[16]

    • Conversion to Nitrile: The aldehyde can be converted into a nitrile group (–CN), a valuable synthon for further transformations.[15][17]

Concerted Reactivity: Gateway to Fused Heterocycles

The true synthetic elegance of 2-chloroquinoline-3-carbaldehyde is revealed in reactions where both functional groups participate in a concerted or sequential manner to construct fused ring systems.

  • Synthesis of Pyrazolo[3,4-b]quinolines: This is one of the most significant applications. The reaction with hydrazine hydrate or substituted hydrazines first forms a hydrazone at the C3-position, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the C2-carbon, displacing the chloride and forming the fused pyrazole ring after aromatization.[13][15][18] These compounds are widely studied for their biological activities.[13]

Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]quinoline
  • Reaction Setup: To a solution of a substituted 2-chloroquinoline-3-carbaldehyde (1 mmol) in absolute ethanol (20 mL), add the desired hydrazine hydrochloride (e.g., p-methylphenylhydrazine hydrochloride, 1.1 mmol) and triethylamine (1.5 mmol) as a base.[13]

  • Reflux: Heat the mixture under reflux for 10-15 hours. The reaction should be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent system like benzene-methanol to yield the pure pyrazolo[3,4-b]quinoline derivative.[13]

Part 3: Applications in Medicinal Chemistry and Drug Development

The 2-chloroquinoline-3-carbaldehyde scaffold is a privileged structure in drug discovery. Its derivatives have been extensively investigated and have shown significant promise in several therapeutic areas. Quinoline-based compounds can act through various mechanisms, including inhibiting tyrosine kinases, disrupting cell cycle progression, and inducing apoptosis.[3][4]

Derivative ClassTherapeutic Target / ActivityRepresentative Examples
Pyrazolo[3,4-b]quinolines Anticancer, Antiviral, Antitumor Agents[13]Studied as potential topoisomerase inhibitors.[18]
Quinoline-Chalcone Hybrids Anticancer (Tubulin Polymerization Inhibitors)Show potent activity against multi-drug resistant cancer cells.
2-Aminoquinoline Derivatives Antimicrobial, AnticancerA novel derivative, 91b1, showed strong anticancer effects by downregulating Lumican.
Thiazolidinone Derivatives Antimicrobial (Antibacterial, Antifungal)[5]Synthesized via multicomponent reactions.[5]
Quinoline-3-carbonitriles Broad-spectrum Antibacterial[17]Derivatives show good activity against S. aureus and E. coli.[17]

The structural diversity achievable from this single starting material allows for the fine-tuning of steric and electronic properties, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles in the quest for new therapeutic agents.[3][6]

Conclusion and Future Outlook

2-Chloroquinoline-3-carbaldehyde has firmly established itself as a cornerstone of modern heterocyclic synthesis. Its predictable and versatile reactivity, centered on the Vilsmeier-Haack synthesis, provides a reliable and scalable platform for generating molecular diversity. The dual functionality of the molecule is not a complication but rather its greatest asset, enabling elegant and efficient construction of complex, fused heterocyclic systems of significant biological interest.

Future research will undoubtedly continue to exploit this scaffold. The development of novel multicomponent reactions, the application of green chemistry principles to its transformations,[19] and the exploration of its derivatives in new therapeutic areas will ensure that the chemistry of 2-chloroquinoline-3-carbaldehyde remains a vibrant and productive field for researchers, scientists, and drug development professionals for years to come.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Aly, A. A., El-Remaily, M. A. A., & Baset, M. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31215-31241.
  • Saeed, A., Shabir, G., Channar, P. A., Raza, H., & Adim, M. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. (n.d.). PubMed.
  • 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis. (n.d.). ChemicalBook.
  • Farahat, A. A., Ismail, M. A., Kumar, A., Wenzler, T., Brun, R., & Paul, A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515.
  • Synthesis of 2-chloroquinoline-3-carbaldehydes and tetrazolo[1,5-a]quinoline-4-carbaldehydes. (n.d.).
  • Tsai, A. C., Chen, Y. C., Cherng, J. Y., Lin, Y. F., Lee, P. Y., & Chen, Y. H. (2018). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 23(10), 2445.
  • Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride. (2007). Journal of the Serbian Chemical Society, 72(11), 1083-1087.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.
  • Farahat, A. A., Ismail, M. A., Kumar, A., Wenzler, T., Brun, R., & Paul, A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515.
  • Danel, K., & Kaczmarczyk, G. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775.
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (n.d.). International Journal of Science and Research (IJSR).
  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (n.d.).
  • Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. (n.d.).
  • (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (n.d.).
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021).
  • Abdel-Wahab, B. F. (2009). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Heterocyclic Chemistry, 46(5), 819-839.
  • Farahat, A. A., Ismail, M. A., Kumar, A., Wenzler, T., Brun, R., & Paul, A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515.
  • Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. (2022). Ingenta Connect.
  • Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. (n.d.).
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (n.d.).
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar.
  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2016). Medicinal Chemistry Research, 25(2), 266-278.
  • (PDF) Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (n.d.).
  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2023). Mini-Reviews in Organic Chemistry, 20(8), 738-754.
  • Synthesis and Microbial studies of Pyrazolo (3,4-b)
  • A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. (2020).
  • Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. (n.d.).
  • ChemInform Abstract: 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions and Applications. (n.d.).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • The synthesis of pyrazolo[3,4-b]quinolines 2. (n.d.).

Sources

Stability and storage conditions for 3-chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 3-Chloroquinoline-2-carbaldehyde

Introduction

This compound (CAS No: 73568-25-9), a substituted quinoline derivative with the molecular formula C₁₀H₆ClNO, serves as a pivotal intermediate in synthetic organic chemistry.[1][2] Its unique structure, featuring a reactive aldehyde group and a chlorine atom on the quinoline core, makes it a versatile building block for the construction of complex heterocyclic systems. These systems are integral to the development of novel pharmaceuticals—including antibacterial, anti-inflammatory, and anticancer agents—and advanced organic materials for optoelectronic applications.[3][4]

The reliability of experimental outcomes and the success of drug discovery campaigns hinge on the purity and integrity of such starting materials. However, the very reactivity that makes this compound a valuable synthon also renders it susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive technical overview of its stability profile, outlines potential degradation pathways, and establishes field-proven protocols for its proper storage and stability assessment, ensuring its viability for research and development.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its proper handling. This compound is typically a yellow crystalline powder or solid.[3][5] Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₆ClNO[1][6]
Molecular Weight 191.61 g/mol [1][2]
Appearance Yellow crystalline powder / Solid[3][5]
Melting Point 148-150 °C (lit.)[1][6]
Boiling Point 335.8 ± 22.0 °C (Predicted)[1][6]
Solubility Poorly soluble in water. Soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate.[3][6]
Density ~1.364 g/cm³[1][5]

Chemical Stability and Potential Degradation Pathways

The stability of this compound is dictated by its functional groups: the aldehyde at the 2-position and the chlorine atom at the 3-position. While generally stable under recommended conditions, the compound is sensitive to specific environmental factors.[3]

Causality of Reactivity: The aldehyde group is electron-deficient and thus susceptible to nucleophilic attack and oxidation. The chloro-substituted pyridine ring of the quinoline system further influences this reactivity. The chlorine atom itself is a potential site for nucleophilic substitution reactions, a common transformation for 2-chloroquinolines.[4]

Key Degradation Pathways:

  • Oxidation: The aldehyde functional group is inherently susceptible to oxidation, which converts it to the corresponding carboxylic acid (3-chloroquinoline-2-carboxylic acid). This is arguably the most significant degradation risk under ambient conditions, accelerated by exposure to air (oxygen) and certain oxidizing agents. While direct studies on this specific molecule are sparse, the oxidative decomposition of analogous heterocyclic aldehydes is well-documented.[7]

  • Photoreactivity: Research has shown that UV irradiation can induce conformational changes (isomerization) in the molecule when isolated in a low-temperature matrix.[8] While this does not represent degradation in the traditional sense, it demonstrates sensitivity to light. Prolonged exposure to UV or high-intensity light could potentially catalyze other, more destructive reactions.

  • Hydrolysis: The C-Cl bond at the 2-position of the quinoline ring can undergo nucleophilic substitution, including hydrolysis to form the corresponding 2-hydroxy derivative (a quinolinone). This reaction is typically slow but can be catalyzed by strong acids or bases.

  • Incompatibility-Driven Reactions: The compound is incompatible with strong oxidizing agents, which will readily attack the aldehyde group.[3][9] It should also be stored away from strong bases, which can catalyze hydrolysis or other condensation reactions.[9]

cluster_main Potential Degradation of this compound cluster_stress Stress Factors cluster_products Degradation Products Compound This compound Oxidized 3-Chloroquinoline-2-carboxylic acid Compound->Oxidized Oxidation Isomerized Conformational Isomers Compound->Isomerized Photoreaction Hydrolyzed 3-Hydroxyquinoline-2-carbaldehyde Compound->Hydrolyzed Hydrolysis Air Air (O₂) / Oxidizing Agents Air->Oxidized Light Light (UV/Vis) Light->Isomerized Moisture Moisture (H₂O) / Strong Base/Acid Moisture->Hydrolyzed

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of this compound, strict adherence to proper storage and handling procedures is mandatory. The following recommendations are synthesized from safety data sheets (SDS) and supplier information.[5][6][9][10]

ParameterRecommendationRationale / Justification
Temperature Store in a cool, dry place. Room temperature is acceptable; refrigeration (2-8 °C) is preferred for long-term storage.Lower temperatures slow down the rate of potential degradation reactions, particularly oxidation.[5][6][10]
Atmosphere Keep container tightly sealed.[1][5][9] For maximum stability, store under an inert atmosphere (e.g., Argon or Nitrogen).A tight seal prevents ingress of atmospheric moisture and oxygen. An inert atmosphere directly mitigates the primary risk of oxidation.
Light Exposure Keep in a dark place, protected from light.[6][10] Use amber glass vials or opaque containers.Prevents potential light-induced isomerization and other photochemical degradation pathways.[8]
Container Use a tightly closed, appropriate container as supplied by the manufacturer.Ensures material compatibility and prevents contamination or exposure to the environment.[1][9]
Incompatibilities Store away from strong oxidizing agents and strong bases.[3][9]Prevents rapid, uncontrolled chemical reactions that would degrade the compound.

Safe Handling:

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9] For weighing or operations that may generate dust, a dust mask is recommended.

  • Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[1][9]

Experimental Workflow for Stability Assessment

A self-validating system for protocols requires robust methods to assess stability. The following workflows provide a framework for evaluating the integrity of this compound over time and under stress.

cluster_workflow Stability Assessment Workflow prep Sample Preparation (Aliquot into vials) lt Long-Term Study (Recommended Conditions) prep->lt acc Accelerated Study (Elevated Temp/Humidity) prep->acc stress Forced Degradation (Acid, Base, Oxidizer, Light) prep->stress analysis Stability-Indicating Analysis (e.g., HPLC-UV/MS) lt->analysis Analyze at Time Points acc->analysis Analyze at Time Points stress->analysis Analyze at Time Points data Data Evaluation (Purity Assay, Impurity Profile) analysis->data report Report & Re-test Date Assignment data->report

Caption: A generalized workflow for comprehensive stability testing.

Protocol 1: Long-Term and Accelerated Stability Study

This protocol is designed to establish a recommended re-test date for a specific batch of the compound under its intended storage conditions.

  • Sample Preparation: Aliquot the compound into several vials made of inert material (e.g., amber glass) and seal them tightly.

  • Storage Conditions:

    • Long-Term: Store a set of vials under the recommended conditions (e.g., 5 °C ± 3 °C).

    • Accelerated: Store a second set of vials at an elevated temperature (e.g., 40 °C ± 2 °C) and controlled humidity.

  • Testing Schedule: Define time points for analysis. For example:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 1, 3, 6 months.

  • Analytical Method: Employ a validated stability-indicating HPLC method with UV detection. The method must be able to resolve the this compound peak from any potential degradation products.

  • Analysis: At each time point, test the samples for:

    • Appearance: Visual inspection for color change or physical state.

    • Assay (Purity): Quantify the amount of the parent compound remaining.

    • Degradation Products: Identify and quantify any new peaks in the chromatogram.

Protocol 2: Forced Degradation (Stress Testing)

The purpose of this study is to identify likely degradation products and demonstrate the specificity of the analytical method.

  • Sample Preparation: Prepare dilute solutions of the compound in appropriate solvents.

  • Stress Conditions: Expose the solutions to the following conditions for a defined period (e.g., 24-48 hours), monitoring periodically.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C.

    • Base Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Photostability: Expose the solid and a solution to a calibrated light source (e.g., ICH-compliant photo-chamber).

    • Thermal Stress: Heat the solid compound at an elevated temperature (e.g., 80 °C).

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to help identify the mass of any new degradation products formed. The goal is to achieve partial degradation (e.g., 5-20%) to clearly observe the degradants without completely consuming the parent compound.

Conclusion

This compound is a robust chemical intermediate when appropriate measures are taken for its storage and handling. Its primary vulnerabilities are oxidation of the aldehyde group and potential photosensitivity. By adhering to the storage guidelines presented—namely, keeping the compound in a cool, dark, dry environment, preferably under an inert atmosphere and away from incompatible materials—researchers can effectively preserve its chemical integrity. The implementation of systematic stability testing provides an essential layer of quality control, ensuring the reliability of this compound in critical drug discovery and material science applications.

References

  • Title: Oxidative Reactivities of 2-Furylquinolines: Ubiquitous Scaffolds in Common High-Throughput Screening Libraries Source: PMC - NIH URL:[Link]
  • Title: Chemistry of 2-(Pipridin-1-yl) and/ or 2-(Morpholin-1-yl) Quinolines (Part II): Synthesis, Reactivity and Biological Activities. Source: Semantic Scholar URL:[Link]
  • Title: Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Source: Semantic Scholar URL:[Link]
  • Title: QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET Source: Techno PharmChem URL: [https://www.technopharmchem.com/msds/Quinoline for Synthesis.pdf]([Link] for Synthesis.pdf)
  • Title: 2-Chloroquinoline-3-carbaldehyde Source: ResearchG
  • Title: Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III)
  • Title: 2-Chloroquinoline-3-carbaldehyde | Properties, Synthesis, Safety, Uses & Supplier China Source: Alchemist-chem URL:[Link]
  • Title: 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 Source: PubChem URL:[Link]
  • Title: Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation Source: Indian Journal of Chemistry URL:[Link]
  • Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: RSC Advances URL:[Link]

Sources

A Guide to Quinoline-Based Heterocyclic Compounds: Synthesis, Reactivity, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3] First isolated from coal tar in 1834, its derivatives have given rise to a multitude of compounds with profound biological activities and valuable physicochemical properties.[3][4] This in-depth technical guide provides a comprehensive overview of the quinoline scaffold, intended for researchers, scientists, and professionals in drug development. We will explore its fundamental properties, delve into classic and modern synthetic methodologies, analyze its chemical reactivity, and survey its extensive applications as a "privileged scaffold" in therapeutic medicine, with a particular focus on anticancer and antimalarial agents.[1][4]

The Quinoline Scaffold: Structure and Physicochemical Properties

The quinoline molecule, with the chemical formula C₉H₇N, consists of a benzene ring fused to a pyridine ring at two adjacent carbon atoms.[4][5][6] This fusion imparts a unique combination of aromaticity, stability, and reactivity.

Key Properties:

  • Appearance: It is a colorless to pale yellow hygroscopic liquid with a characteristic, strong odor.[5][7][8] Samples can turn brown upon exposure to light.[8]

  • Molecular Formula: C₉H₇N[5][7][9]

  • Molar Mass: Approximately 129.16 g/mol .[5][9]

  • Solubility: Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents such as ethanol, ether, and acetone.[5][7][8][10]

  • Basicity: The nitrogen atom in the pyridine ring confers weak basicity upon the molecule.[7] Its conjugate acid has a pKa of about 4.9.[7]

  • Aromaticity: The fused bicyclic system is aromatic, which contributes to its chemical stability.[2][7]

PropertyValueSource
Molecular FormulaC₉H₇N[5][7][9]
Molar Mass129.16 g/mol [5][9]
Boiling Point~237-238°C[7][9][10]
Melting Point-15°C[10]
pKa (conjugate acid)~4.9[7]

Synthesis of the Quinoline Core: Foundational and Modern Methodologies

The construction of the quinoline ring system has been a subject of intense study, leading to the development of numerous named reactions that remain staples in organic synthesis.[11][12] These methods offer diverse pathways to differently substituted quinolines, catering to the specific needs of drug design and materials science.

Skraup Synthesis

The Skraup synthesis is a classic and widely used method for preparing quinolines. It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[5][13]

Protocol for Skraup Synthesis:

  • Preparation: Carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a reaction flask equipped with a reflux condenser.

  • Addition of Oxidant: Slowly add nitrobenzene to the mixture. The reaction is highly exothermic and requires careful control of the addition rate.

  • Heating: Heat the reaction mixture to initiate the reaction. Once started, the reaction proceeds vigorously.

  • Reflux: After the initial vigorous reaction subsides, heat the mixture under reflux for several hours to ensure completion.

  • Workup: Cool the mixture and cautiously pour it into a large volume of water to precipitate the crude product.

  • Purification: The crude quinoline is purified by steam distillation followed by fractional distillation.

Mechanism & Rationale: The sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into acrolein. The aniline undergoes a Michael addition to the acrolein (an α,β-unsaturated carbonyl compound). The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline, which is finally oxidized by the nitrobenzene to yield the aromatic quinoline ring.

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol H2SO4 H₂SO₄ (catalyst, dehydrating agent) Glycerol->H2SO4 Acrolein Acrolein (from Glycerol) H2SO4->Acrolein Dehydration Nitrobenzene Nitrobenzene (oxidant) Quinoline Quinoline Nitrobenzene->Quinoline Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Dihydroquinoline->Quinoline Oxidation

Caption: Workflow of the Skraup quinoline synthesis.

Friedländer Annulation

The Friedländer synthesis is a straightforward and efficient method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., ethyl acetoacetate).[1][14]

Protocol for Friedländer Synthesis:

  • Mixing Reactants: Combine the 2-aminoaryl ketone (e.g., 2-aminoacetophenone) and the active methylene compound (e.g., ethyl acetoacetate) in a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or acid (e.g., p-toluenesulfonic acid).[1][12]

  • Heating: Heat the mixture under reflux for several hours.

  • Isolation: Cool the reaction mixture. The product often crystallizes out upon cooling or after the addition of water.

  • Purification: Collect the solid product by filtration and recrystallize from an appropriate solvent.

Mechanism & Rationale: The reaction proceeds via an initial aldol-type condensation between the carbonyl compound and the 2-aminoaryl ketone, catalyzed by either base or acid. This is followed by an intramolecular cyclization (condensation) with the elimination of a water molecule to form the quinoline ring. The choice of catalyst can influence the reaction rate and yield.

Friedlander_Synthesis AminoKetone 2-Aminoaryl Aldehyde/Ketone Catalyst Base or Acid Catalyst AminoKetone->Catalyst MethyleneCompound Active Methylene Compound MethyleneCompound->Catalyst Intermediate Aldol/Schiff Base Intermediate Catalyst->Intermediate Condensation Quinoline Substituted Quinoline Intermediate->Quinoline Intramolecular Cyclization (-H₂O)

Caption: Generalized workflow of the Friedländer synthesis.

Other Notable Syntheses
  • Combes Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions.[5][12]

  • Conrad-Limpach Synthesis: An aniline is condensed with a β-ketoester. The reaction conditions can be controlled to favor the formation of either 2- or 4-quinolones.[1][5]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ.[5][14]

  • Gould-Jacobs Reaction: This reaction starts from an aniline and ethyl ethoxymethylenemalonate and is particularly useful for synthesizing 4-hydroxyquinolines, which are important pharmaceutical intermediates.[5][15]

Chemical Reactivity of Quinoline

The quinoline ring system exhibits reactivity characteristic of both its benzene and pyridine components. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic substitution while activating it towards nucleophilic attack.

  • Electrophilic Aromatic Substitution (EAS): EAS reactions such as nitration, halogenation, and sulfonation occur preferentially on the electron-rich benzene ring, typically at positions 5 and 8.

  • Nucleophilic Aromatic Substitution (NAS): The pyridine ring is susceptible to nucleophilic attack, especially at positions 2 and 4. This is exemplified by the Chichibabin reaction, which introduces an amino group at the 2-position.

  • Reactions at Nitrogen: The lone pair of electrons on the nitrogen atom allows for reactions such as N-alkylation to form quaternary quinolinium salts and N-oxidation to form quinoline-N-oxides.

Quinoline: A Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a fertile ground for drug discovery.[1] Quinoline undoubtedly holds this status, forming the core of numerous approved drugs across a wide spectrum of therapeutic areas.[2][4][11]

Antimalarial Agents

Quinolines are arguably the most important class of antimalarial drugs.[4]

  • Chloroquine and Quinine: These 4-aminoquinoline drugs are thought to act by accumulating in the acidic food vacuole of the malaria parasite.[16] There, they interfere with the parasite's detoxification process, which involves polymerizing toxic heme (released from hemoglobin digestion) into inert hemozoin.[16][17] The buildup of free heme leads to oxidative stress and parasite death.[16]

  • Primaquine: An 8-aminoquinoline that is active against the dormant liver stages of the parasite.

  • Mefloquine: A quinolinemethanol that is effective against chloroquine-resistant strains.[16]

Antimalarial_MOA cluster_parasite Malaria Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin (from host RBC) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) Complex Heme-Drug Complex Heme->Complex Death Parasite Death Heme->Death Toxicity QuinolineDrug Quinoline Drug (e.g., Chloroquine) QuinolineDrug->Heme Inhibits QuinolineDrug->Complex Complex->Death Causes Oxidative Stress & Membrane Damage

Caption: Mechanism of action of quinoline antimalarials.

Anticancer Agents

The planar structure of the quinoline ring allows it to intercalate with DNA, and its derivatives can inhibit key enzymes involved in cell proliferation, making it a valuable scaffold in oncology.[3][18]

  • Camptothecin and its Analogs (Topotecan, Irinotecan): These compounds are potent inhibitors of topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.[4][18] By stabilizing the enzyme-DNA complex, they lead to DNA strand breaks and induce apoptosis (programmed cell death) in cancer cells.[19]

  • Tyrosine Kinase Inhibitors (TKIs): Many TKIs feature a quinoline core. For example, gefitinib and erlotinib target the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers like non-small cell lung cancer. By blocking the ATP-binding site of the kinase, these drugs inhibit downstream signaling pathways responsible for cell growth and survival.

DrugTargetMechanism of ActionTherapeutic Area
ChloroquineHeme PolymerizationPrevents detoxification of heme in the malaria parasite.[16][17]Antimalarial
CamptothecinTopoisomerase IStabilizes DNA-enzyme complex, causing DNA breaks.[4][19]Anticancer
BedaquilineATP SynthaseInhibits the proton pump of mycobacterial ATP synthase.[4]Antitubercular
CiprofloxacinDNA Gyrase/Topoisomerase IVInhibits bacterial DNA replication.[4]Antibacterial
Other Therapeutic Applications

The versatility of the quinoline scaffold is further demonstrated by its presence in:

  • Antibacterial agents: Fluoroquinolones like ciprofloxacin and levofloxacin inhibit bacterial DNA gyrase.[4]

  • Antitubercular drugs: Bedaquiline is a diarylquinoline that specifically inhibits the proton pump of mycobacterial ATP synthase.[4]

  • Anti-inflammatory, antiviral, and antifungal agents. [1][11]

Future Perspectives

The quinoline scaffold remains an area of active research. Future efforts will likely focus on:

  • Development of Novel Synthetic Methods: Green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly catalysts, are being developed to create quinoline libraries more efficiently and sustainably.[14][20]

  • Overcoming Drug Resistance: A major challenge, particularly in malaria and bacterial infections, is the emergence of drug resistance.[16] The design of new quinoline derivatives that can circumvent resistance mechanisms is a critical priority.

  • New Therapeutic Targets: Researchers continue to explore the potential of quinoline derivatives against new biological targets for diseases ranging from neurodegenerative disorders to viral infections.

Conclusion

From its humble origins in coal tar, the quinoline scaffold has evolved into one of the most important and versatile heterocyclic systems in chemical and medical science. Its unique structural and electronic properties, coupled with a rich and well-established synthetic chemistry, have enabled the development of life-saving drugs. The continued exploration of this "privileged scaffold" promises to yield new therapeutic agents and advanced materials, solidifying its enduring legacy in science.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
  • Quinoline antimalarials: mechanisms of action and resistance - PubMed.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PubMed Central.
  • Recent Progress in the Synthesis of Quinolines - PubMed.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights.
  • Mechanism of action of quinoline drugs - Malaria Parasite Metabolic Pathways.
  • Quinoline - Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo | PNAS.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • A review on synthetic investigation for quinoline- recent green approaches.
  • Review on Quinoline: Recent Advances in Synthesis and Applications - Ijaresm.
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI.
  • Quinoline: Structure, Properties & Uses Explained - Vedantu.
  • Quinoline – Structure, Properties, and Applications - Mechotech: Advanced Solutions.
  • Quinoline | C9H7N | CID 7047 - PubChem.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC.
  • Review on recent development of quinoline for anticancer activities.
  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery - ResearchGate.

Sources

Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of Schiff Bases from 3-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Quinoline and Schiff Base Moieties

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[3][4][5] Separately, Schiff bases, compounds characterized by the presence of an azomethine or imine (-C=N-) group, are celebrated for their synthetic versatility and significant biological potential.[5][6][7]

The strategic fusion of these two pharmacophores—by synthesizing Schiff bases from a quinoline aldehyde—creates a molecular architecture primed for therapeutic exploration. Specifically, Schiff bases derived from 3-chloroquinoline-2-carbaldehyde are of significant interest. The chlorine atom at the 2-position and the aldehyde at the 3-position serve as reactive handles for further chemical modification, while the resulting imine linkage is crucial for the observed biological effects.[5][8] These compounds have shown promise as antimicrobial and anti-inflammatory agents, making them valuable targets for drug discovery programs.[5][6]

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It provides a detailed, field-tested protocol for the synthesis of Schiff bases from this compound, explains the causality behind key experimental choices, and outlines the characterization and potential applications of this promising class of molecules.

Core Synthesis Principle: The Condensation Reaction

The synthesis of a Schiff base is fundamentally a condensation reaction between a primary amine and an aldehyde. The process involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde, followed by a dehydration step to form the stable carbon-nitrogen double bond (imine).

G cluster_reactants Reactants cluster_products Products Quinoline 3-Chloroquinoline- 2-carbaldehyde Conditions Solvent (e.g., Ethanol) Catalyst (e.g., Acetic Acid) Heat (Reflux) Quinoline->Conditions Amine Primary Amine (R-NH₂) Amine->Conditions SchiffBase Schiff Base (-CH=N-R) Conditions->SchiffBase Water Water (H₂O) Conditions->Water +

Caption: General reaction scheme for Schiff base synthesis.

Detailed Experimental Protocol: Conventional Reflux Method

This protocol describes a robust and widely adopted method for synthesizing Schiff bases from this compound using conventional heating under reflux.

Principle of the Method The reaction is typically performed in a polar protic solvent, such as ethanol, which effectively dissolves the reactants. The application of heat accelerates the reaction rate and, according to Le Châtelier's principle, helps drive the equilibrium towards the products by facilitating the removal of the water byproduct. The addition of a catalytic amount of weak acid, like glacial acetic acid, is crucial; it protonates the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine.

Materials and Reagents

  • This compound

  • Substituted primary amine (e.g., aniline, 4-chloroaniline, 2-aminophenol)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Step-by-Step Procedure

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 0.191 g) in absolute ethanol (20-30 mL). Stir the solution using a magnetic stirrer until the aldehyde is completely dissolved.

  • Amine Addition: To this solution, add an equimolar amount of the selected primary amine (1.0 mmol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

    • Scientist's Note: Excessive acid can protonate the reactant amine, rendering it non-nucleophilic and hindering the reaction. Only a catalytic amount is required.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90°C) using a heating mantle or oil bath.[6][9] Maintain a gentle reflux with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the gradual disappearance of the reactant spots. The reaction is typically complete within 4-8 hours.

  • Isolation of Product: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. In many cases, the product will precipitate out of the solution upon cooling.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to yield the final Schiff base, typically as a yellow or off-white solid.[5]

Workflow for Synthesis and Verification

The overall process from synthesis to final characterization follows a logical and self-validating workflow. Each step provides confirmation before proceeding to the next, ensuring the integrity of the final compound.

Caption: Experimental workflow from synthesis to characterization.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques provides unambiguous evidence of Schiff base formation.

Data Presentation: Expected Spectroscopic Signatures

The following table summarizes the key analytical data expected for a representative Schiff base synthesized from this compound and aniline.

Technique Characteristic Signal Expected Value / Observation Interpretation
FT-IR Imine Stretch (ν C=N)~1610-1625 cm⁻¹Confirms the formation of the azomethine group.[5]
Aldehyde Stretch (ν C=O)Absent (~1690 cm⁻¹)Confirms consumption of the starting aldehyde.
¹H NMR Azomethine Proton (-CH=N-)Singlet, δ 8.5 - 9.5 ppmUnambiguous evidence of the imine proton.[10][11]
Aromatic ProtonsMultiplets, δ 7.0 - 8.8 ppmSignals corresponding to both quinoline and amine aromatic rings.
¹³C NMR Imine Carbon (-CH=N-)δ ~155 - 165 ppmConfirms the carbon of the azomethine group.[7][9]
Mass Spec (MS) Molecular Ion Peak [M⁺]m/z = 266.72 (for C₁₆H₁₁ClN₂)Corresponds to the calculated molecular weight of the product, confirming its identity.[5]

Applications in Drug Discovery and Development

The quinoline Schiff bases synthesized via this protocol are not merely synthetic curiosities; they are potent candidates for further investigation in drug development pipelines.

  • Antimicrobial Agents: Numerous studies have demonstrated that Schiff bases of 2-chloroquinoline-3-carbaldehyde possess significant activity against a range of pathogens. They have shown moderate to good efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, and fungi like Candida albicans.[6][9][12] The mechanism is often linked to the chelation of essential metal ions or interference with microbial cellular processes.[3]

  • Anticancer Agents: The planar nature of the quinoline ring system allows for potential intercalation with DNA, a mechanism exploited by many anticancer drugs.[4] Coupled with the reactive imine bond, these Schiff bases have demonstrated cytotoxicity against various human cancer cell lines, making them attractive scaffolds for the development of novel oncology therapeutics.[3][4]

  • Anti-inflammatory and Other Activities: Beyond antimicrobial and anticancer effects, related quinoline-based Schiff bases have been investigated for anti-inflammatory, analgesic, and even antidiabetic properties, highlighting the therapeutic versatility of this molecular framework.[3][5][13]

The ability to easily substitute the primary amine component allows for the creation of large libraries of analogues. This diversity is critical for structure-activity relationship (SAR) studies, enabling medicinal chemists to fine-tune the molecular properties to optimize potency, selectivity, and pharmacokinetic profiles.[4]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of biologically active Schiff bases. The condensation reaction is straightforward, robust, and amenable to the generation of diverse chemical libraries. The protocols and characterization data provided herein offer a solid foundation for researchers to synthesize and validate these compounds. Given their demonstrated potential in antimicrobial and anticancer applications, these molecules represent a promising starting point for the development of next-generation therapeutic agents.

References

  • A Comprehensive Review on Broad Spectrum of Medicinal Applications of Schiff Base Metal Complexes Derived from Quinoline Scaffolds. (2024). ResearchGate.
  • Insights into Quinoline Schiff Bases as Anticancer Agents. (2024). ijrpr.
  • Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. (2023). CKT College.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Royal Society of Chemistry.
  • Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide. (2017). Taylor & Francis Online.
  • Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide. (2017). Figshare.
  • Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study. (2021). RSC Publishing.
  • Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. (2010). Oriental Journal of Chemistry.
  • Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). Journal of the Chilean Chemical Society.
  • Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide. (2017). ResearchGate.
  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). MDPI.
  • Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University.
  • Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. (2017). ResearchGate.
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2016). International Journal of Science and Research (IJSR).

Sources

The Versatile Scaffold: Applications of 3-Chloroquinoline-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Strategic Importance of 3-Chloroquinoline-2-carbaldehyde

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its derivatives have been instrumental in the development of therapeutics for a range of diseases, most notably in the areas of cancer and infectious diseases.[1] Within this esteemed class of compounds, this compound emerges as a particularly valuable and versatile building block for the synthesis of novel drug candidates.

The strategic placement of the chloro and carbaldehyde functionalities at the 2 and 3 positions, respectively, of the quinoline ring system imparts a unique reactivity profile. The electron-withdrawing nature of the chlorine atom and the aldehyde group activates the quinoline ring, making it amenable to a variety of chemical transformations. The aldehyde group serves as a convenient handle for the introduction of diverse structural motifs through reactions such as condensation and cyclization, while the chlorine atom can be readily displaced by various nucleophiles. This dual reactivity allows for the construction of a vast library of derivatives with diverse pharmacophores, making this compound a cornerstone for the exploration of new chemical space in drug discovery.

This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its utility in the development of anticancer and antimicrobial agents. We will delve into detailed synthetic protocols, explore the mechanisms of action of its derivatives, and present key biological data to illustrate the therapeutic potential of this remarkable scaffold.

Synthesis of the Keystone: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2][3] This one-pot reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an appropriate acetanilide precursor.[4] The choice of the Vilsmeier-Haack reaction is predicated on its reliability, scalability, and the ready availability of starting materials.[5]

Workflow for the Vilsmeier-Haack Synthesis

Vilsmeier_Haack_Workflow start Start: Acetanilide reagent_prep Vilsmeier Reagent Preparation (DMF + POCl₃) start->reagent_prep 1. Prepare Reagent reaction Vilsmeier-Haack Reaction (Cyclization & Formylation) reagent_prep->reaction 2. Add Acetanilide workup Aqueous Work-up (Quenching & Precipitation) reaction->workup 3. Hydrolysis purification Purification (Recrystallization) workup->purification 4. Isolate Crude Product product Product: this compound purification->product 5. Obtain Pure Product

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Detailed Protocol for the Synthesis of this compound

Materials:

  • Acetanilide (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Water

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser with a calcium chloride guard tube, place N,N-dimethylformamide (3.0 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (5.0 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, add the acetanilide (1.0 eq) portion-wise to the reaction mixture.

  • Once the addition is complete, heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with constant stirring.

  • A solid precipitate of this compound will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining DMF and inorganic salts.

  • Purify the crude product by recrystallization from ethyl acetate to afford the pure this compound as a crystalline solid.[2]

Applications in Anticancer Drug Discovery

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1] The versatility of the scaffold allows for the facile synthesis of diverse libraries of compounds, including Schiff bases, hydrazones, and fused heterocyclic systems, which have been shown to target key cellular pathways implicated in cancer.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of this compound derivatives is not attributed to a single mechanism but rather to their ability to modulate multiple signaling pathways critical for cancer cell survival and proliferation. The primary modes of action include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes like kinases and tubulin.

A key strategy in cancer therapy is to trigger the programmed cell death pathway, known as apoptosis, in cancer cells. Several derivatives of this compound have been shown to be potent inducers of apoptosis.[6][7] The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Evidence suggests that quinoline derivatives can activate both.[6][8]

Apoptosis_Pathway quinoline Quinoline Derivative caspase8 Caspase-8 Activation quinoline->caspase8 Extrinsic Pathway caspase9 Caspase-9 Activation quinoline->caspase9 Intrinsic Pathway caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis induction by quinoline derivatives via caspase activation.

Studies on certain quinoline derivatives have demonstrated their ability to activate both caspase-8, a key initiator of the extrinsic pathway, and caspase-9, the initiator of the intrinsic pathway.[8] The activation of these initiator caspases converges on the activation of executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell, leading to apoptosis.[6]

Cancer is characterized by uncontrolled cell division. The cell cycle is a tightly regulated process, and its disruption can halt the proliferation of cancer cells. Derivatives of this compound have been shown to induce cell cycle arrest, primarily at the G2/M phase.[9][10] This arrest prevents the cells from entering mitosis, thereby inhibiting their division and proliferation.

Protocol for Cell Cycle Analysis by Flow Cytometry:

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the this compound derivative for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][9]

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Certain quinoline-chalcone hybrids derived from this compound have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade for cancer cell growth and survival.[11][12][13]

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubulin dynamics can lead to mitotic arrest and apoptosis. Some novel quinoline derivatives have been designed as tubulin polymerization inhibitors, exhibiting potent anticancer activity by arresting the cell cycle at the G2/M phase.[14][15][16]

Synthesis of Bioactive Derivatives: Schiff Bases and Hydrazones

The carbaldehyde group of this compound is a versatile functional group for the synthesis of a wide range of derivatives. Condensation with primary amines or hydrazines readily affords Schiff bases and hydrazones, respectively. These classes of compounds have consistently shown promising anticancer activity.[17][18]

General Protocol for the Synthesis of Schiff Bases:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add the appropriate primary amine (1.0 eq) to the solution.

  • The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the amine.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture upon cooling. The solid is then collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.[19]

General Protocol for the Synthesis of Hydrazones:

  • Dissolve this compound (1.0 eq) in a suitable solvent like ethanol.

  • Add the corresponding hydrazine or hydrazide (1.0 eq) to the solution.

  • A catalytic amount of an acid, such as glacial acetic acid, may be added to facilitate the reaction.

  • The mixture is typically refluxed for several hours.

  • After cooling, the resulting hydrazone precipitate is collected by filtration, washed, and recrystallized to yield the pure product.[20][21]

Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of selected derivatives, highlighting their potency against various cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC₅₀ (µM)Reference
Hydrazone2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinolineDAN-G (Pancreatic)1.23[17][22]
Hydrazone2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinolineLCLC-103H (Lung)1.49[17][22]
Hydrazone2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinolineSISO (Cervical)1.35[17][22]
Quinoline-Chalcone HybridCompound 9jK-562 (Leukemia)2.67[11]
Quinoline-Chalcone HybridCompound 9iA549 (Lung)3.91[11]
Quinoline-Chalcone HybridCompound 9jA549 (Lung)5.29[11]

Applications in Antimicrobial Drug Discovery

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Quinoline-based compounds have a long history in the fight against infectious diseases, with quinine and chloroquine being prime examples. Derivatives of this compound have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[23][24]

Mechanism of Action: Targeting Bacterial DNA Gyrase

A primary mechanism by which quinoline derivatives exert their antibacterial effect is through the inhibition of bacterial DNA gyrase.[18][25][26][27] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[25] By inhibiting this enzyme, quinoline derivatives block these vital cellular processes, leading to bacterial cell death.

DNA_Gyrase_Inhibition quinoline Quinoline Derivative dna_gyrase Bacterial DNA Gyrase quinoline->dna_gyrase Inhibits dna_replication DNA Replication & Repair cell_death Bacterial Cell Death dna_replication->cell_death Blockage leads to

Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives.

Synthesis of Antimicrobial Derivatives

Similar to the anticancer derivatives, Schiff bases and other heterocyclic derivatives synthesized from this compound have shown significant antimicrobial properties. The synthetic protocols are analogous to those described in the anticancer section.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various bacterial and fungal strains.

Derivative ClassCompoundMicrobial StrainMIC (µg/mL)Reference
Quinoline DerivativeCompound 14S. pneumoniae0.66[26][27]
Quinoline DerivativeCompound 14B. subtilis1.32[26][27]
Quinoline DerivativeCompound 14P. aeruginosa3.98[26][27]
Quinoline DerivativeCompound 14E. coli2.65[26][27]
Quinoline DerivativeCompound 14A. fumigatus1.99[26][27]
Quinoline DerivativeCompound 14C. albicans3.98[26][27]
Schiff BaseHydrazide derivativeE. coli25-50[24]

Conclusion and Future Perspectives

This compound has unequivocally established itself as a cornerstone scaffold in medicinal chemistry. Its synthetic accessibility via the robust Vilsmeier-Haack reaction and its versatile reactivity provide a fertile ground for the generation of diverse and complex molecular architectures. The derivatives of this compound have demonstrated significant potential in the realms of anticancer and antimicrobial drug discovery, with well-elucidated mechanisms of action that include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes such as DNA gyrase.

The compelling biological data, including low micromolar IC₅₀ values against cancer cell lines and potent MIC values against a range of pathogenic microbes, underscore the therapeutic promise of this scaffold. The future of drug discovery programs based on this compound will likely focus on the following areas:

  • Lead Optimization: Further structural modifications of the most potent hits to enhance their efficacy, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways of novel derivatives to uncover new therapeutic opportunities.

  • Combinatorial Chemistry: The use of high-throughput synthesis to generate large libraries of derivatives for screening against a wider range of biological targets.

  • Drug Delivery: The development of novel drug delivery systems to improve the bioavailability and targeted delivery of quinoline-based therapeutics.

References

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activ
  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models.
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activ
  • Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG.
  • DNA Gyrase as a Target for Quinolones.
  • Effect of synthesized derivatives on cell cycle alter
  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline deriv
  • Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity rel
  • Exploration of quinolone and quinoline deriv
  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety.
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
  • (PDF)
  • IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure.
  • Application Notes & Protocols: The Role of 3-Chloroquinoline in Anticancer Drug Design.
  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline deriv
  • Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids.
  • Design, synthesis and antimicrobial activity of novel quinoline deriv
  • (PDF)
  • Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
  • SCHEME 1 The general synthetic procedure for 2-chloroquinoline-3-carbaldehyde hydrazone deriv
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
  • Design, synthesis and antimicrobial evaluation of some novel quinoline deriv
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applic
  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).

Sources

Application Notes & Protocols: The Strategic Use of 2-Chloroquinoline-3-carbaldehyde in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Oncology Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a multitude of natural products and synthetic pharmaceuticals, demonstrating a vast array of biological activities, including antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] In the field of oncology, quinoline-based agents have emerged as particularly significant, with several compounds progressing into clinical use.[4] These agents exert their potent anticancer effects through diverse and critical mechanisms, such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and disrupting cancer cell migration.[5]

Among the various quinoline-based synthons, 2-chloroquinoline-3-carbaldehyde has proven to be an exceptionally versatile and reactive starting material for the construction of novel anticancer drug candidates.[1] The presence of both a reactive aldehyde group and a labile chlorine atom at positions C3 and C2, respectively, allows for a wide range of chemical transformations. This dual reactivity enables the strategic assembly of complex heterocyclic systems and the introduction of diverse pharmacophores, leading to compounds with potent and selective cytotoxicity against numerous cancer cell lines.[1]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of 2-chloroquinoline-3-carbaldehyde in the synthesis of promising anticancer agents. It provides an in-depth look at key synthetic strategies, detailed experimental protocols, and the mechanistic basis for the observed anticancer activity.

A Note on Nomenclature: The protocols and data herein focus on 2-chloroquinoline-3-carbaldehyde, a well-documented and highly utilized precursor in the synthesis of anticancer agents. While the initial query mentioned the 3-chloro-2-carbaldehyde isomer, the available scientific literature extensively supports the utility of the 2-chloro-3-carbaldehyde isomer for these applications.

Part 1: Synthesis of the Core Precursor

The foundational step in these synthetic pathways is the reliable production of the 2-chloroquinoline-3-carbaldehyde scaffold. The Vilsmeier-Haack reaction is the most common and efficient method for this transformation, starting from readily available acetanilides.[6]

Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction

This protocol outlines the general procedure for the formylation and cyclization of substituted acetanilides to yield the corresponding 2-chloroquinoline-3-carbaldehydes.

Workflow Diagram: Vilsmeier-Haack Synthesis

cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Ring Formation DMF Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent [ClCH=N(CH3)2]+PO2Cl2- DMF->Vilsmeier 0 °C POCl3 Phosphorus oxychloride (POCl3) POCl3->Vilsmeier Intermediate Electrophilic Substitution & Cyclization Acetanilide Substituted Acetanilide Acetanilide->Intermediate Add to Vilsmeier Rgt. Hydrolysis Alkaline Hydrolysis (Ice-water) Intermediate->Hydrolysis Heat (e.g., 60-90 °C) Product 2-Chloroquinoline-3-carbaldehyde Hydrolysis->Product

Caption: Vilsmeier-Haack synthesis of the quinoline precursor.

Materials:

  • Substituted Acetanilide (1.0 eq)

  • Dimethylformamide (DMF) (approx. 5-6 eq)

  • Phosphorus oxychloride (POCl₃) (approx. 7-8 eq)

  • Crushed ice and water

Procedure:

  • In a flask equipped with a dropping funnel and stirrer, cool DMF (2.5 mol eq.) to 0 °C.

  • Slowly add phosphorus oxychloride (7 mol eq.) dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent.

  • To this mixture, add the appropriate substituted acetanilide (1 mol eq.) portion-wise.

  • After the addition is complete, heat the reaction mixture under reflux for the required time (typically 6-16 hours), monitoring the reaction by TLC.[7]

  • After completion, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • Stir the resulting mixture for 30 minutes at 0-10 °C to allow for the precipitation of the product.

  • Filter the solid product, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain the pure 2-chloro-3-formyl quinoline derivative.[6][7]

Part 2: Derivatization Strategies for Anticancer Agents

The true synthetic utility of 2-chloroquinoline-3-carbaldehyde lies in its ability to serve as a scaffold for creating a diverse library of compounds. The following sections detail key derivatization pathways that have yielded potent anticancer agents.

Strategy A: Synthesis of Quinoline-Based Hydrazones

The condensation of the aldehyde group with hydrazines or hydrazides is a straightforward and effective method to generate quinoline hydrazone derivatives. This class of compounds has demonstrated significant antiproliferative activity, often through mechanisms involving cell cycle arrest and apoptosis.[4][8]

Workflow Diagram: Hydrazone Synthesis

Precursor 2-Chloroquinoline- 3-carbaldehyde Reaction Condensation Precursor->Reaction Hydrazine Hydrazine Hydrate or Substituted Hydrazide (R-NH-NH2) Hydrazine->Reaction EtOH, rt or reflux Product Quinoline Hydrazone Derivative Reaction->Product Formation of C=N-N bond cluster_0 Cell Cycle & Proliferation cluster_1 Apoptosis Induction Quinoline Quinoline Derivatives Topoisomerase Topoisomerase I/II Inhibition Quinoline->Topoisomerase Inhibit p27 Upregulation of p27kip1 Quinoline->p27 Modulate ROS ROS Generation Quinoline->ROS Induce DNA_Damage DNA Damage Topoisomerase->DNA_Damage CellCycle Cell Cycle Arrest (G1, G2/M phase) DNA_Damage->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis p27->CellCycle Induces ROS->Apoptosis

Caption: Multifaceted mechanisms of quinoline-based anticancer agents.

  • Topoisomerase Inhibition: Many quinoline derivatives function as topoisomerase "poisons." They intercalate into DNA and stabilize the transient DNA-topoisomerase cleavage complex, leading to permanent DNA strand breaks, which triggers cell cycle arrest and apoptosis. [8][9]* Cell Cycle Arrest: These compounds have been shown to cause cell cycle arrest at various phases. For instance, certain quinoline hydrazides induce arrest at the G1 phase by upregulating cell cycle regulatory proteins like p27kip1. [2][4]Others can cause arrest at the G2/M checkpoint, preventing mitosis.

  • Induction of Apoptosis: By causing irreparable DNA damage or generating reactive oxygen species (ROS), these agents can activate the intrinsic or extrinsic apoptotic pathways, leading to programmed cell death. [4][10]* Inhibition of Angiogenesis: Some quinoline derivatives have been found to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis. [5]

Conclusion

2-Chloroquinoline-3-carbaldehyde stands out as a high-value, versatile precursor for the development of novel anticancer therapeutics. The synthetic pathways branching from this scaffold are robust, efficient, and capable of generating vast chemical diversity. The resulting hydrazone, pyrazoloquinoline, and chalcone derivatives, among others, have consistently demonstrated potent and selective cytotoxicity against a range of cancer cell lines. The multi-targeted mechanism of action of these compounds makes them promising candidates for overcoming drug resistance and for further preclinical and clinical investigation. The protocols and data provided herein offer a solid foundation for research groups aiming to explore this promising area of oncology drug discovery.

References

  • Hamama, W. S., Zoorob, H. H., El-Shafiy, H. F., & Ibrahim, M. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484–8515.
  • Bingul, M., Tan, O., Gardner, C. R., Sutton, S. K., Brooks, D. A., & Siafaka, P. I. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 24(14), 2547.
  • Katariya, K. D., Vennapu, L., Shah, A. K., & Dixit, R. B. (2020). Anticancer, Antimicrobial Activities of Quinoline Based Hydrazone Analogues: Synthesis, Characterization and Molecular Docking. Bioorganic Chemistry, 94, 103406.
  • Bingul, M., Tan, O., Gardner, C. R., Sutton, S. K., Brooks, D. A., & Siafaka, P. I. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. R Discovery.
  • Bingul, M., Tan, O., Gardner, C. R., Sutton, S. K., Brooks, D. A., & Siafaka, P. I. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 24(14), 2547.
  • Li, Y., Wang, Y., Zhang, Y., Wang, Z., & Liu, Y. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 11(48), 30205–30216.
  • Jain, S., Chandra, V., Jain, P. K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920–4946.
  • Korcz, E., Sączewski, F., Bednarski, P., & Kornicka, A. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(6), 1497.
  • Massoud, M. A. M., El-Sawy, E. R., & Ebaid, M. S. M. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244–287.
  • Reddy, K. S., & Kumar, G. S. (2015). Synthesis and Microbial studies of Pyrazolo (3,4-b)quinoline derivatives. International Journal of Advanced Research in Technology, Engineering and Science, 2(5), 1-5.
  • Kumar, A., & Raj, K. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9), 15966-15971.
  • Hamama, W. S., Zoorob, H. H., El-Shafiy, H. F., & Ibrahim, M. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484–8515.
  • Sadowski, M., & Das, D. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(23), 7306.
  • Bingul, M., Tan, O., Gardner, C. R., Sutton, S. K., Brooks, D. A., & Siafaka, P. I. (2019). IC50 values of compounds 16 and 17 against four different cancer cell lines. ResearchGate.
  • Korcz, E., Sączewski, F., Bednarski, P., & Kornicka, A. (2018). IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure. ResearchGate.
  • Unknown. (n.d.). Synthesis of pyrazolo[3,4-b]quinolinones 4(a-u) a. ResearchGate.
  • Sharma, A., & Kumar, V. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-19.
  • Unknown. (n.d.). IC50 values of the test compounds against the three cancer cell lines. ResearchGate.
  • Unknown. (2022). Synthesis of novel quinoline-2-one based chalcones of potential anti-tumor activity. ResearchGate.
  • Unknown. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 12-15.
  • Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gamil, R. M. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Scientific Reports, 14(1), 4983.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1047–1054.
  • Li, Y., Wang, Y., Zhang, Y., Wang, Z., & Liu, Y. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 11(48), 30205–30216.
  • Massoud, M. A. M., El-Sawy, E. R., & Ebaid, M. S. M. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244–287.
  • Unknown. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. ResearchGate.
  • Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-42.
  • Unknown. (n.d.). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate.

Sources

Application Notes & Protocols: A Guide to the Development of Antibacterial Agents from 3-Chloroquinoline-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with unique scaffolds and mechanisms of action. Quinoline derivatives have historically been a rich source of antimicrobial drugs, most notably the fluoroquinolone antibiotics. This guide provides a comprehensive technical overview and detailed protocols for the synthesis, evaluation, and preliminary optimization of a promising class of antibacterial candidates derived from 3-chloroquinoline-2-carbaldehyde. We delve into the rationale behind the synthetic strategies, the established mechanism of action targeting bacterial DNA replication, and the critical structure-activity relationships that govern efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of new solutions to combat bacterial infections.

The Quinoline Scaffold: A Privileged Structure in Antibacterial Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prominence in antibacterial research began with the discovery of nalidixic acid in the 1960s, the progenitor of the highly successful quinolone class of antibiotics.[2] These agents directly inhibit bacterial DNA synthesis, a mechanism distinct from many other antibiotic classes, making them powerful tools against a broad spectrum of pathogens.[3][4]

The core activity of quinolones stems from their ability to stabilize a transient intermediate complex between bacterial DNA and type II topoisomerase enzymes—specifically DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[3][5] This action traps the enzymes on the DNA, leading to double-strand breaks during replication and ultimately triggering cell death.[6] The this compound scaffold serves as a versatile and synthetically accessible starting point for generating novel derivatives that can be optimized for potent antibacterial activity.

Synthesis of Key Intermediates and Derivatives

The development of a diverse chemical library is fundamental to exploring the structure-activity relationship (SAR). The this compound core provides two reactive handles—the aldehyde at the C2 position and the chloro group at the C3 position—for facile derivatization.

Foundational Synthesis: 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation and cyclization of activated aromatic compounds, such as acetanilides, to produce 2-chloro-3-formylquinolines.[7][8] This one-pot reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Causality of the Vilsmeier-Haack Reaction:

  • Reagent Formation: POCl₃, a strong Lewis acid, activates the carbonyl oxygen of DMF, leading to the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent).

  • Electrophilic Attack & Cyclization: The electron-rich aromatic ring of the N-arylacetamide (acetanilide) attacks the Vilsmeier reagent. Subsequent intramolecular cyclization and dehydration/aromatization steps, driven by the reaction conditions, yield the stable quinoline ring system. The presence of both chlorine and a formyl group is a direct result of the specific reagent used.[9]

G cluster_start Starting Materials cluster_product Core Intermediate cluster_derivatives Derivative Library A Substituted Acetanilide C 2-Chloroquinoline-3-carbaldehyde A->C Vilsmeier-Haack Reaction [1, 28] B Vilsmeier Reagent (DMF + POCl3) B->C E Schiff Base Derivatives C->E Condensation Reaction [20, 32] D Primary Amine (R-NH2) D->E G A Bacterial DNA Replication Fork B DNA Gyrase / Topoisomerase IV (Relieves Torsional Strain) A->B creates supercoiling B->A relaxes supercoiling D Ternary Complex Formation (Enzyme-DNA-Drug) [2, 3] B->D interferes with C Quinolone Derivative C->D interferes with E Enzyme Action Blocked (Cleavage without Re-ligation) D->E F Accumulation of Double-Strand DNA Breaks E->F G Inhibition of DNA Synthesis F->G H Bacterial Cell Death G->H G A Prepare Bacterial Inoculum (0.5 McFarland Standard) [24] C Inoculate wells with standardized bacteria A->C B Prepare 2-fold Serial Dilutions of Test Compound in 96-well plate B->C D Incubate plate at 37°C for 16-20 hours C->D E Read MIC: Lowest concentration with no visible growth [26] D->E Visual Inspection F Plate aliquots from clear wells onto drug-free agar E->F Sub-culturing G Incubate agar plates at 37°C for 24 hours F->G H Read MBC: Lowest concentration resulting in ≥99.9% cell death [24, 26] G->H Colony Counting

Sources

Application Notes & Protocols: Evaluating the Antimalarial Activity of Compounds Derived from 3-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold remains a cornerstone in antimalarial drug discovery, with a rich history of clinical success. However, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the continuous development of novel therapeutic agents. 3-Chloroquinoline-2-carbaldehyde serves as a versatile and reactive starting material for the synthesis of a diverse library of quinoline derivatives. This document provides a comprehensive guide for researchers, outlining the rationale, synthetic strategies, and detailed protocols for evaluating the antimalarial potential of these novel compounds. We present step-by-step methodologies for robust in vitro antiplasmodial and cytotoxicity assays, as well as the standard in vivo efficacy model, the Peters' 4-day suppressive test. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the drug discovery process.

Introduction: The Quinoline Scaffold in Antimalarial Chemotherapy

Quinoline-containing drugs, such as chloroquine and quinine, have been pivotal in the fight against malaria for decades.[1] Their primary mechanism of action within the intraerythrocytic stages of the parasite involves disrupting heme detoxification.[2] As the parasite digests host hemoglobin in its acidic food vacuole, toxic free heme is released. The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin.[3][4] Quinolines accumulate in the food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[1][3] This leads to a buildup of toxic heme, which induces oxidative stress and ultimately kills the parasite.

The this compound moiety is a privileged starting block for synthesizing novel antimalarials. The chlorine atom at the 2-position and the aldehyde group at the 3-position offer reactive handles for a variety of chemical modifications, allowing for the creation of diverse compound libraries to explore structure-activity relationships (SAR).[5][6] This exploration is critical for identifying candidates with high potency against resistant parasite strains and favorable safety profiles.

Synthesis of Quinoline Derivatives

The foundational step in this research workflow is the chemical synthesis of novel derivatives. 2-Chloroquinoline-3-carbaldehyde is often synthesized from readily available acetanilides via the Vilsmeier-Haack reaction.[7] This key intermediate can then be modified through various chemical reactions to generate a library of test compounds.

For instance, the aldehyde group can undergo condensation reactions to form Schiff bases or be used in multicomponent reactions to build more complex heterocyclic systems.[7] The chlorine atom can be substituted via nucleophilic aromatic substitution to introduce different functional groups.[5][8]

Synthesis_Workflow cluster_derivatization Derivatization Reactions Acetanilide Acetanilide Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Acetanilide->Vilsmeier Start_Material 2-Chloroquinoline-3-carbaldehyde Vilsmeier->Start_Material Condensation Condensation (e.g., with amines) Start_Material->Condensation Substitution Nucleophilic Substitution (at C2-Chloro position) Start_Material->Substitution Cyclization Cyclocondensation Start_Material->Cyclization Library Library of Novel Quinoline Derivatives Condensation->Library Substitution->Library Cyclization->Library

Caption: General synthetic workflow for generating a library of quinoline derivatives.

Experimental Protocols: A Validated Screening Cascade

A systematic evaluation of newly synthesized compounds is essential. The following protocols describe a standard cascade, moving from high-throughput in vitro assays to more complex in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Antiplasmodial Antiplasmodial Assay (P. falciparum) Cytotoxicity Cytotoxicity Assay (e.g., HEK293T cells) Data_Analysis Data Analysis (IC50, CC50, SI, % Suppression) Antiplasmodial->Data_Analysis Cytotoxicity->Data_Analysis Toxicity Acute Toxicity Test (Mice) Efficacy 4-Day Suppressive Test (P. berghei infected mice) Lead_Candidate Lead Candidate Identification Efficacy->Lead_Candidate Data_Analysis->Toxicity Mechanism_Action cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Accumulation & Oxidative Stress Quinoline Quinoline Derivative Quinoline->Hemozoin Blocks Polymerization

Caption: Mechanism of action for quinoline antimalarials in the parasite's food vacuole.

Key SAR insights for quinoline derivatives often include:

  • The 7-Chloro Group: A halogen, particularly chlorine, at the 7-position of the quinoline ring is often essential for high potency, as seen in chloroquine. [9][10]* The Side Chain: The nature and length of the side chain attached to the quinoline core significantly impact the drug's ability to accumulate in the food vacuole and its overall activity. [9]* Modifications at C2 and C3: For derivatives of 2-chloroquinoline-3-carbaldehyde, the substituents introduced at these positions will define the compound's steric and electronic properties, influencing its interaction with the biological target.

By systematically synthesizing and testing a range of derivatives, researchers can build a robust SAR model to guide the design of more potent and selective next-generation antimalarial agents.

Conclusion

The development of new antimalarials based on the this compound scaffold represents a promising strategy to combat drug resistance. The protocols detailed in this guide provide a validated, step-by-step framework for the synthesis and comprehensive evaluation of novel derivatives. By integrating robust in vitro and in vivo testing with careful SAR analysis, researchers can efficiently identify and optimize lead candidates, contributing to the critical pipeline of next-generation malaria therapies.

References

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]
  • Egan, T. J. (2008). Mechanism of action of quinoline drugs.
  • Kapare, H., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS, 116(46), 22976-22981. [Link]
  • Maregesi, S. M., et al. (2008). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Parasitology Research, 103(4), 731-736. [Link]
  • Cardoso, P. C. D. S., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
  • Pohlit, A. M., et al. (2016). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy, 60(9), 5430-5438. [Link]
  • Cardoso, P. C. D. S., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
  • Guillon, J., et al. (2022). Structure–activity relationships (SAR) of quinoline antimalarial agents.
  • Egan, T. J. (1995). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 91(4), 180-184. [Link]
  • Cardoso, P. C. D. S., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
  • Srinivasa, S. B., et al. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation.
  • Pharma Spirit. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]
  • ResearchGate. (n.d.). The in vivo pharmacodynamic evaluation with the Peters' four day suppressive test.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
  • Cardoso, P. C. D. S., et al. (2022).
  • Vennerstrom, J. L., et al. (2004). A protocol for antimalarial efficacy testing in vivo. MMV. [Link]
  • Zhang, Y., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 61(10), 4549-4562. [Link]
  • Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. Slideshare. [Link]
  • Vivas, L., et al. (2019). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Microbiology, 10, 192. [Link]
  • Webster, H. K., & Whaun, J. M. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian Journal of Tropical Medicine and Public Health, 17(4), 519-528. [Link]
  • Kulkarni, A. A., et al. (2021). In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa. Molecules, 26(21), 6438. [Link]
  • Bationo, H. F., et al. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology, 12(6), 415-420. [Link]
  • Mekky, A. E. M., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(11), 1515. [Link]
  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]
  • B M, F., et al. (2025). Design, Sustainable Synthesis of Quinoline Derivatives for Screening Anti-Malarial Activity. International Journal of Research Publication and Reviews, 6(11), 1728-1735. [Link]
  • Abdel-Wahab, B. F., & Khidre, R. E. (2009).
  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]

Sources

Application Notes & Protocols: Sonogashira Coupling of 2-Chloroquinoline-3-carbaldehyde for the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 2-alkynylquinoline-3-carbaldehydes represents a critical step in the development of novel heterocyclic compounds for pharmaceutical and materials science applications. These structures serve as versatile scaffolds, allowing for further molecular elaboration. The Sonogashira cross-coupling reaction is a premier method for forming the pivotal C(sp²)-C(sp) bond between the quinoline core and a terminal alkyne. This guide provides a comprehensive overview, field-proven insights, and detailed protocols for successfully performing the Sonogashira coupling on 2-chloroquinoline-3-carbaldehyde, a challenging yet rewarding substrate. We will delve into the mechanistic rationale behind experimental design, catalyst selection, and reaction optimization, and provide robust troubleshooting strategies to ensure reproducible, high-yield outcomes.

Introduction: The Strategic Importance of 2-Alkynylquinoline-3-carbaldehydes

Quinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The introduction of an alkyne moiety at the 2-position and a carbaldehyde at the 3-position creates a highly versatile intermediate. The alkyne can participate in "click" chemistry, further cross-coupling reactions, or cyclization reactions, while the aldehyde provides a handle for condensation, oxidation, or reduction to introduce diverse functionalities.

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling between a vinyl or aryl halide and a terminal alkyne, is the most direct route to these target molecules.[1] It is renowned for its mild reaction conditions and broad functional group tolerance, making it suitable for complex syntheses.[2] This document focuses specifically on the coupling with 2-chloroquinoline-3-carbaldehyde, addressing the inherent challenges posed by the relative inertness of the C-Cl bond.

Mechanistic Rationale: The Palladium and Copper Catalytic Cycles

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira coupling operates via two interconnected catalytic cycles.[2]

  • The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active Pd(0) species undergoing oxidative addition into the C-Cl bond of the 2-chloroquinoline. This is often the rate-limiting step for aryl chlorides. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species (formed in the copper cycle). The final step is reductive elimination , which forms the desired C-C bond, releases the 2-alkynylquinoline-3-carbaldehyde product, and regenerates the active Pd(0) catalyst.

  • The Copper Cycle: The role of the copper(I) cocatalyst is to activate the terminal alkyne. The amine base deprotonates the alkyne, which then coordinates with the Cu(I) salt (e.g., CuI) to form a highly reactive copper acetylide intermediate.[1] This species is poised to efficiently transmetalate with the palladium complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Oxidative Addition pd_complex R¹-Pd(II)L₂(Cl) (Quinoline Complex) pd0->pd_complex pd_alkynyl R¹-Pd(II)L₂(C≡CR²) pd_complex->pd_alkynyl pd_transmetal Transmetalation pd_alkynyl->pd0 pd_reductive Reductive Elimination product R¹-C≡CR² (Product) cu_cat Cu(I)Cl cu_acetylide Cu-C≡CR² cu_alkyne H-C≡CR² cu_alkyne->cu_acetylide cu_base Base (e.g., Et₃N) cu_acetylide->pd_complex

Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Design: Causality Behind Key Parameter Choices

The success of coupling with 2-chloroquinoline-3-carbaldehyde hinges on choices that accelerate the challenging oxidative addition step without promoting side reactions.

Catalyst System Selection
  • Ligands: The standard triphenylphosphine (PPh₃) is often sufficient. However, if yields are low, switching to bulkier, more electron-rich phosphine ligands (e.g., Buchwald-type ligands like P(t-Bu)₃) can significantly enhance the rate of oxidative addition to the C-Cl bond.[3][4]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common and effective co-catalyst. It is crucial to use a fresh, high-purity source, as aged CuI can be less active and lead to failed reactions.[3] The primary drawback of copper is its tendency to promote the homocoupling of the alkyne (Glaser coupling), an oxidative dimerization that forms a butadiyne byproduct. This is exacerbated by the presence of oxygen.

Reaction Environment
  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves two purposes: neutralizing the HCl byproduct generated during the reaction and acting as the base in the copper cycle to deprotonate the alkyne.[3] Using the amine as a co-solvent or even the sole solvent is common.[5]

  • Solvent: Anhydrous, degassed solvents are critical. Dichloromethane (DMF) and tetrahydrofuran (THF) are excellent choices as they effectively dissolve the quinoline substrate and the catalyst components. Literature specifically reports the successful use of DMF or THF for this transformation.

  • Temperature: While many Sonogashira reactions with aryl iodides or bromides proceed at room temperature, aryl chlorides almost always require elevated temperatures to overcome the higher activation energy of the C-Cl bond cleavage.[3] A temperature range of 60-100 °C is a typical starting point.

  • Atmosphere: A strictly inert atmosphere (Argon or Nitrogen) is mandatory. Oxygen promotes the oxidative homocoupling of the alkyne and can deactivate the Pd(0) catalyst.[3]

Detailed Experimental Protocols

The following protocols provide a robust starting point for the synthesis. All operations should be performed using standard Schlenk techniques under an inert atmosphere.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from established procedures for heteroaryl chlorides.

Workflow Diagram:

Figure 2: General experimental workflow for the Sonogashira coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloroquinoline-3-carbaldehyde (1.0 mmol, 1.0 equiv.).

  • Reagent Addition: Under a positive flow of argon, add anhydrous, degassed DMF or THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.). Add the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.

  • Catalyst Addition: Backfill the flask with argon. To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl (2 x 20 mL) to remove the amine base, followed by water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-alkynylquinoline-3-carbaldehyde.

Protocol 2: Copper-Free Sonogashira Coupling

This modified protocol can be advantageous for preventing alkyne homocoupling, especially if that is a persistent side reaction.

Key Modifications:

  • Co-catalyst: Omit the CuI.

  • Base: Replace triethylamine with a different base system, such as tetrabutylammonium fluoride (TBAF) which can act as both a base and a phase-transfer catalyst.

  • Catalyst: A more active palladium/ligand system may be required.

Step-by-Step Procedure:

  • Setup & Reagent Addition: To an oven-dried Schlenk flask, add 2-chloroquinoline-3-carbaldehyde (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and tetrabutylammonium fluoride (TBAF, 3.0 mmol, 3.0 equiv.).

  • Solvent & Alkyne: Add the terminal alkyne (1.5 mmol, 1.5 equiv.). Note: This reaction can sometimes be run under solvent-free conditions or with a minimal amount of a solvent like toluene.

  • Reaction & Monitoring: Heat the mixture to 100-120 °C and monitor by TLC.

  • Workup & Purification: Follow the workup and purification procedure described in Protocol 1.

Data Presentation: Representative Reaction Parameters

ParameterCondition 1 (Standard)Condition 2 (High-Activity)Rationale & Causality
Pd Source PdCl₂(PPh₃)₂ (2-5 mol%)Pd₂(dba)₃ (2 mol%)PdCl₂(PPh₃)₂ is a stable, reliable precatalyst.[6] Pd₂(dba)₃ with a specialized ligand offers higher activity for C-Cl activation.[4]
Ligand (none added)P(t-Bu)₃ (4 mol%)Electron-rich, bulky phosphines accelerate oxidative addition, the rate-limiting step for aryl chlorides.[3]
Cu Co-catalyst CuI (4-10 mol%)NoneCuI activates the alkyne but can cause homocoupling. Copper-free systems avoid this but may require harsher conditions.
Base Et₃N or DIPEA (2-3 equiv.)Cs₂CO₃ (2 equiv.)Amine bases are standard. Inorganic bases like Cs₂CO₃ are often used in copper-free systems with high-boiling solvents.[4]
Solvent DMF or THFDioxane or TolueneDMF/THF are excellent for dissolving reagents. Dioxane/Toluene are preferred for higher temperature reactions.[3]
Temperature 60 - 100 °C100 - 120 °CHigher temperatures are required to overcome the energy barrier of C-Cl bond cleavage.[3]
Expected Yield Moderate to GoodGood to ExcellentHigh-activity systems are designed to improve yields for unreactive substrates.

Troubleshooting Common Issues

IssueObservationPotential Cause(s)Recommended Solution(s)
No Reaction Only starting material is observed by TLC.1. Inactive Pd catalyst.2. Inactive CuI.3. Insufficiently inert atmosphere.1. Use a fresh bottle of catalyst. Ensure proper storage.2. Use a fresh, white/light tan bottle of CuI.3. Improve degassing procedure (e.g., freeze-pump-thaw). Check for leaks in the inert gas line.
Low Yield Incomplete conversion; mixture of starting material and product.1. C-Cl bond is too inert for the conditions.2. Insufficient reaction time.1. Increase temperature in 10-20°C increments.2. Switch to a more active ligand (e.g., P(t-Bu)₃).3. Allow the reaction to run for a longer period (24h).
Alkyne Homocoupling A nonpolar spot appears on TLC (Glaser product); alkyne is consumed.1. Presence of oxygen.2. Reaction temperature is too high, favoring dimerization.1. Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas.2. Try running the reaction at a lower temperature for a longer time.3. Switch to a copper-free protocol (Protocol 2).
Catalyst Decomposition Reaction mixture turns black (formation of palladium black).1. Ligand dissociation from the Pd center.2. Impurities in reagents or solvent.1. Add a slight excess of phosphine ligand.2. Ensure all reagents and solvents are pure and anhydrous.
Aldehyde Reactivity Complex mixture of byproducts.1. Condensation with amine base.2. Aldol-type reactions.1. This is unlikely at the 3-position of quinoline as it lacks an acidic α-proton.[7] If suspected, consider using a non-nucleophilic base like DBU or an inorganic base (K₂CO₃).

Conclusion

The Sonogashira coupling of 2-chloroquinoline-3-carbaldehyde is a powerful, albeit challenging, transformation. Success relies on a deliberate choice of reaction components designed to activate the inert C-Cl bond while suppressing common side reactions like alkyne homocoupling. By understanding the underlying mechanistic principles and employing rigorously inert techniques, researchers can reliably access 2-alkynylquinoline-3-carbaldehydes. The protocols and troubleshooting guide presented here provide a solid framework for the development, optimization, and scaling of this critical synthetic step, paving the way for the discovery of next-generation pharmaceuticals and functional materials.

References

  • Reddit r/Chempros. (2022). Scope of Sonogashira Reactions/toubleshooting reaction sequence. [Link]
  • Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Common Organic Chemistry. (n.d.).

Sources

Application Notes & Protocols: Leveraging 3-Chloroquinoline-2-carbaldehyde for the Synthesis of Potent Protein Kinase CK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Protein Kinase CK2 (formerly Casein Kinase II) is a pivotal serine/threonine kinase integral to a multitude of cellular processes, including cell growth, proliferation, and survival.[1] Its dysregulation and overexpression are frequently implicated in various human cancers, establishing it as a compelling and high-priority target for therapeutic intervention.[1][2] Quinoline derivatives have emerged as a versatile and potent scaffold in the development of kinase inhibitors, demonstrating significant activity against a broad spectrum of kinases.[3][4] This guide provides a detailed exploration of the synthesis and evaluation of CK2 inhibitors derived from 3-chloroquinoline-2-carbaldehyde, a key precursor for generating diverse chemical libraries. We present detailed synthetic protocols, methodologies for biological evaluation, and the underlying rationale for experimental design, aimed at researchers, scientists, and drug development professionals.

Introduction: The Significance of Targeting CK2

CK2 is a constitutively active kinase that phosphorylates hundreds of substrates, influencing numerous signaling pathways critical for cell survival and proliferation.[2][5] Unlike many kinases that are tightly regulated, CK2's persistent activity makes it a linchpin for maintaining the viability of cancer cells. Consequently, inhibiting CK2 can disrupt these pro-survival signals, leading to apoptosis and reduced tumor growth.[6][7]

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors.[3] Its rigid, planar structure allows for specific interactions within the ATP-binding pocket of kinases. The strategic use of precursors like this compound allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The aldehyde group serves as a versatile handle for various chemical transformations, while the chlorine atom can be targeted for substitution reactions, enabling the exploration of a wide chemical space.

Synthetic Strategy: From Precursor to Potent Inhibitor

The synthesis of CK2 inhibitors from this compound typically involves a multi-step process. The initial step often involves the formation of the quinoline ring system, followed by functionalization using the aldehyde and chloro groups.

General Synthetic Scheme

The Vilsmeier-Haack reaction is a common method to synthesize the 2-chloroquinoline-3-carbaldehyde precursor from acetanilides.[8] Subsequent modifications can then be introduced. A representative pathway involves a reductive amination of the carbaldehyde group, followed by a nucleophilic aromatic substitution at the C4 position (if a chloro-group is present there from a different precursor) or other modifications. The following scheme illustrates a common approach to generate a library of substituted quinoline derivatives.

G cluster_0 Synthesis Pathway Acetanilide Acetanilide Derivative Precursor This compound Acetanilide->Precursor Vilsmeier-Haack Reaction Vilsmeier Vilsmeier-Haack Reagent (POCl3, DMF) Vilsmeier->Precursor Intermediate N-Substituted Quinoline Intermediate Precursor->Intermediate 1. Schiff Base Formation Amine Primary/Secondary Amine (R1-NH-R2) Amine->Intermediate ReductiveAmination Reductive Amination (e.g., NaBH(OAc)3) FinalProduct Final Quinoline-based CK2 Inhibitor ReductiveAmination->FinalProduct Intermediate->FinalProduct 2. Reduction Nucleophile Nucleophile (e.g., R3-NH2) SNAr Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthetic workflow for quinoline-based inhibitors.

Detailed Protocol: Synthesis of a Representative 2-(Aminomethyl)-3-chloroquinoline Derivative

This protocol details a two-step process starting from this compound: reductive amination to install a side chain. This approach is chosen for its reliability and broad substrate scope, allowing for the introduction of diverse amine functionalities.

Materials and Reagents:

  • This compound

  • Substituted primary or secondary amine (e.g., 4-methylaniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous DCE (approx. 0.1 M concentration).

  • Amine Addition: Add the selected amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Schiff Base Formation: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Rationale: The acidic catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones compared to the protonated imine, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the consumption of the intermediate by TLC.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification (Aqueous Wash): Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification (Chromatography): Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Biological Evaluation: Assessing CK2 Inhibition

Once synthesized, the compounds must be evaluated for their ability to inhibit CK2 and their effect on cancer cells.

In Vitro Kinase Assay Protocol

This assay directly measures the inhibitory effect of the synthesized compounds on the enzymatic activity of recombinant human CK2.

Materials and Reagents:

  • Recombinant human CK2α or CK2 holoenzyme

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega) for non-radioactive detection

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ATP solution

  • 96-well plates

Protocol:

  • Inhibitor Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting range is from 100 µM down to low nM concentrations.

  • Reaction Setup: In a 96-well plate, combine the kinase assay buffer, the CK2 substrate peptide, and the recombinant CK2 enzyme.[1]

  • Inhibitor Addition: Add the diluted test compounds or DMSO (as a vehicle control) to the wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the kinase reaction by adding ATP (mixed with [γ-³²P]ATP if using the radioactive method). The final ATP concentration should be close to its Km value for CK2.

  • Incubation: Incubate the plate at 30°C for 20-30 minutes. The time should be within the linear range of the reaction.

  • Detection (Radioactive): Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Detection (Non-Radioactive - ADP-Glo™): Stop the kinase reaction by adding the ADP-Glo™ Reagent to deplete the remaining ATP. Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of CK2 activity relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT/XTT)

This protocol assesses the effect of CK2 inhibitors on the viability of cancer cell lines known for CK2 overexpression (e.g., prostate, breast, lung).[1]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitors for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known CK2 inhibitor like CX-4945).[9]

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt (MTT/XTT) into a colored formazan product.[1]

  • Measurement: For MTT, add a solubilization buffer to dissolve the formazan crystals and measure absorbance at 570 nm. For XTT, directly measure the absorbance of the soluble product at 450-500 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Mechanism of Inhibition & Data Presentation

Quinoline-based inhibitors typically function as ATP-competitive inhibitors. The quinoline scaffold occupies the adenine-binding region of the ATP pocket, while substituents are designed to form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues like Val66, Ile95, and Ile174 to enhance potency and selectivity.[8]

G cluster_0 CK2 Inhibition Mechanism CK2_Active_Site CK2 Active Site Hinge Region Adenine Pocket Ribose Pocket Phosphorylation Phosphorylation CK2_Active_Site->Phosphorylation No_Phosphorylation Inhibition of Phosphorylation CK2_Active_Site->No_Phosphorylation ATP ATP ATP->CK2_Active_Site:adenine Binds Substrate Protein Substrate Substrate->Phosphorylation Inhibitor Quinoline Inhibitor Inhibitor->CK2_Active_Site:adenine Competitively Binds Inhibitor->No_Phosphorylation

Sources

Application Notes and Protocols for In Silico ADME Prediction of Novel 2-Chloroquinoline-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Drug Discovery with Predictive Science

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a significant number of promising candidates failing due to unfavorable pharmacokinetic profiles.[1][2][3] The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is therefore a cornerstone of modern drug discovery, providing critical insights into how a potential drug will behave within a biological system.[4][5] Early assessment of ADME properties is not just beneficial; it is a strategic imperative to de-risk projects, conserve resources, and accelerate the development of safe and effective therapeutics.[3][6]

The 2-chloroquinoline-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7][8][9] However, the therapeutic potential of these novel derivatives can only be realized if they possess favorable ADME characteristics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of in silico tools to predict the ADME profiles of novel 2-chloroquinoline-3-carbaldehyde derivatives, enabling early-stage, data-driven decision-making.

The Rationale Behind In Silico ADME Prediction: A Paradigm Shift in Drug Development

Traditionally, ADME properties were assessed through costly and time-consuming in vitro and in vivo experiments. The advent of computational chemistry has ushered in a paradigm shift, allowing for the rapid and cost-effective prediction of ADME parameters from the chemical structure of a molecule alone.[10][11] These in silico models, often built using sophisticated machine learning algorithms and vast datasets of experimental results, can predict a wide range of properties, from aqueous solubility to potential toxicity.[12][13][14]

By integrating in silico ADME predictions early in the discovery pipeline, researchers can:

  • Prioritize compounds: Identify and focus on derivatives with the most promising pharmacokinetic profiles.

  • Identify potential liabilities: Flag compounds that may have issues with absorption, metabolic instability, or toxicity.

  • Guide medicinal chemistry efforts: Provide insights to chemists on how to modify structures to improve ADME properties.[6]

  • Reduce late-stage attrition: Minimize the risk of costly failures in later stages of development.[2][3]

Key ADME Parameters for 2-Chloroquinoline-3-carbaldehyde Derivatives

When evaluating the ADME profile of novel 2-chloroquinoline-3-carbaldehyde derivatives, it is crucial to consider a range of physicochemical and pharmacokinetic properties. The following are some of the most critical parameters to assess:

  • Absorption:

    • Aqueous Solubility: Poor solubility is a major hurdle for oral drug absorption.

    • Gastrointestinal (GI) Absorption: Predicts the extent to which the compound will be absorbed from the gut into the bloodstream.

    • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs, this parameter predicts the ability of the compound to cross the BBB.

  • Distribution:

    • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins can affect its availability to reach its target.

    • Volume of Distribution (VDss): Indicates the extent of a drug's distribution in body tissues versus plasma.

  • Metabolism:

    • Cytochrome P450 (CYP) Inhibition/Induction: Predicts the potential for drug-drug interactions by assessing the compound's effect on major drug-metabolizing enzymes.

    • Metabolic Stability: Estimates how quickly the compound will be broken down by metabolic enzymes, which influences its half-life.

  • Excretion:

    • Total Clearance: Predicts the rate at which the drug is removed from the body.

  • Toxicity:

    • hERG Inhibition: Assesses the risk of cardiotoxicity.

    • Ames Mutagenicity: Predicts the potential for the compound to be mutagenic.

    • Hepatotoxicity: Indicates the potential for the compound to cause liver damage.

Experimental Protocol: A Step-by-Step Workflow for In Silico ADME Prediction

This protocol outlines a generalized workflow for predicting the ADME properties of novel 2-chloroquinoline-3-carbaldehyde derivatives using freely available web-based tools. For this example, we will reference the use of the SwissADME web server, a popular and comprehensive tool for in silico ADME prediction.[12][15]

Step 1: Preparation of the Molecular Structure

The accuracy of in silico predictions is highly dependent on the quality of the input molecular structure.

  • Draw the 2D structure of your novel 2-chloroquinoline-3-carbaldehyde derivative using a chemical drawing software such as ChemDraw or MarvinSketch.

  • Generate the 3D conformation of the molecule. Most chemical drawing software can perform this conversion.

  • Save the molecular structure in a compatible format, such as SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File). The SMILES format is often the most convenient for web-based tools.

Step 2: Accessing and Utilizing the In Silico ADME Prediction Tool
  • Navigate to a free online ADMET prediction tool. There are several reputable options available for academic and small biotech researchers.[16] For this protocol, we will use SwissADME.

  • Input the molecular structure. Paste the SMILES string of your derivative into the input box on the web server.

  • Initiate the prediction. Click the "Run" or "Submit" button to start the ADME property calculations. The server will typically provide the results within a few minutes.

Step 3: Interpretation of the Prediction Results

The output from the ADME prediction tool will be a comprehensive report containing various physicochemical and pharmacokinetic parameters. It is crucial to interpret these results in the context of the intended therapeutic application of your compound.

A visual representation of the general workflow is provided below:

ADME_Prediction_Workflow cluster_prep Step 1: Molecule Preparation cluster_predict Step 2: In Silico Prediction cluster_interpret Step 3: Data Interpretation draw_2d Draw 2D Structure gen_3d Generate 3D Conformation draw_2d->gen_3d save_format Save as SMILES/SDF gen_3d->save_format swissadme Access SwissADME save_format->swissadme Input input_smiles Input SMILES String swissadme->input_smiles run_pred Run Prediction input_smiles->run_pred analyze_results Analyze Predicted Parameters run_pred->analyze_results Output decision Decision Making analyze_results->decision

Caption: A streamlined workflow for in silico ADME prediction.

Data Presentation and Decision Making

To facilitate the comparison of multiple 2-chloroquinoline-3-carbaldehyde derivatives, it is highly recommended to summarize the predicted ADME data in a structured table. This allows for a clear and concise overview of the key properties of each compound.

Table 1: Hypothetical In Silico ADME Profile of Novel 2-Chloroquinoline-3-carbaldehyde Derivatives

Compound IDMW ( g/mol )LogPSolubility (LogS)GI AbsorptionBBB PermeantCYP2D6 InhibitorhERG InhibitorAmes Mutagenicity
Lead-01 350.23.5-4.2HighYesNoNoNo
Deriv-02 385.74.8-5.5HighNoYesNoNo
Deriv-03 320.12.1-3.0HighYesNoYesNo
Deriv-04 410.55.2-6.1LowNoNoNoYes

Based on the predicted ADME profiles, a decision-making process can be implemented to select the most promising candidates for further development. The following diagram illustrates a simplified decision-making tree:

Decision_Tree start Predicted ADME Profile sol_abs Good Solubility & GI Absorption? start->sol_abs metabolism Favorable Metabolism Profile? sol_abs->metabolism Yes redesign Redesign/Optimize Structure sol_abs->redesign No toxicity Low Toxicity Risk? metabolism->toxicity Yes metabolism->redesign No advance Advance to In Vitro Testing toxicity->advance Yes toxicity->redesign No

Caption: A decision-making flowchart based on ADME predictions.

Trustworthiness and Self-Validation: Ensuring the Reliability of In Silico Predictions

While in silico models are powerful tools, it is essential to acknowledge their limitations and implement strategies to validate their predictions. One effective approach is to include a set of control compounds with known experimental ADME data in your analysis. These control compounds should ideally be structurally related to your 2-chloroquinoline-3-carbaldehyde derivatives. By comparing the predicted ADME values of the control compounds with their known experimental values, you can assess the accuracy and reliability of the in silico model for your specific chemical space. Discrepancies between predicted and experimental data can highlight potential limitations of the model and inform a more cautious interpretation of the results for your novel derivatives.

Conclusion: Integrating Predictive Science for Smarter Drug Discovery

The application of in silico ADME prediction represents a significant advancement in the field of drug discovery. By providing early insights into the pharmacokinetic properties of novel 2-chloroquinoline-3-carbaldehyde derivatives, these computational tools empower researchers to make more informed decisions, optimize their lead compounds more effectively, and ultimately increase the probability of success in developing new medicines. The protocols and guidelines presented in this application note offer a practical framework for integrating these predictive technologies into your research workflow, fostering a more efficient and data-driven approach to drug discovery.

References

  • Vertex AI Search. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery.
  • Contract Laboratory. (2023, September 22). The Importance of Pharmaceutical ADME Studies.
  • Technology Networks. (2024, May 8). What Is ADME? – Drug Discovery Basics.
  • X-Chem. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery.
  • AZoLifeSciences. (2021, February 3). Purpose of ADME Studies in Drug Development.
  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515.
  • Profacgen. ADME/Tox Prediction.
  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515.
  • Wang, Z., et al. (2023). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics, 24(6), bbad363.
  • Pantaleão, S. Q., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 104.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Current Organic Chemistry, 16(13), 1579-1603.
  • Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529.
  • MDPI. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. International Journal of Molecular Sciences, 24(22), 16429.
  • Al-Karmalawy, A. A., et al. (2020). Virtual screening, ADME/Tox predictions and the drug repurposing concept for future use of old drugs against the COVID-19. Frontiers in Pharmacology, 11, 865.
  • Simulations Plus. ADMET Predictor®.
  • Inductive Bio. (2024). Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. Journal of Medicinal Chemistry.
  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?.

Sources

Application Notes & Protocols: Synthesis and Application of Fluorescent Sensors Derived from 3-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Quinoline Scaffold in Fluorescent Sensing

Quinoline, a heterocyclic aromatic compound, serves as a privileged scaffold in the design of fluorescent sensors due to its inherent photophysical properties, rigid structure, and susceptibility to chemical modification.[1][2][3] The electron-rich nature of the quinoline ring system allows for fine-tuning of its absorption and emission characteristics through the introduction of various functional groups.[1][4] Among the diverse array of quinoline-based precursors, 3-chloroquinoline-2-carbaldehyde stands out as a particularly versatile building block for the synthesis of chemosensors.[5][6][7] The presence of a reactive aldehyde group and a displaceable chlorine atom provides two orthogonal handles for molecular elaboration, enabling the construction of sophisticated sensory molecules.

These sensors often operate on principles such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF), leading to a measurable change in fluorescence intensity or a spectral shift upon binding to a target analyte.[8] This document provides a comprehensive guide to the synthesis of a representative fluorescent sensor from this compound, its characterization, and its application in the detection of metal ions, a critical aspect in both environmental monitoring and biological research.

Design Principles of Quinoline-Based Fluorescent Sensors

The rational design of a fluorescent sensor involves the integration of three key components: a fluorophore, a receptor (or ionophore), and a linker.

  • Fluorophore: The quinoline moiety typically serves as the signaling unit, providing the fundamental fluorescence properties.[9]

  • Receptor: This is the recognition site that selectively binds to the target analyte. The choice of receptor dictates the sensor's selectivity. For metal ion sensing, common receptors include Schiff bases, amines, and other chelating groups.[9]

  • Linker: The linker connects the fluorophore and the receptor, and it can influence the communication between these two units, thereby affecting the sensitivity and dynamic range of the sensor.

The general workflow for developing and utilizing a fluorescent sensor based on this compound is depicted below.

G cluster_synthesis Synthesis & Characterization cluster_application Sensing Application start This compound reaction Condensation Reaction (Schiff Base Formation) start->reaction reagent Receptor Moiety (e.g., Amine) reagent->reaction sensor Synthesized Fluorescent Sensor reaction->sensor char Characterization (NMR, MS, Spectroscopy) sensor->char prep Prepare Sensor & Analyte Solutions char->prep Validated Sensor titration Spectroscopic Titration (UV-Vis & Fluorescence) prep->titration data Data Analysis (Binding Constant, LOD) titration->data imaging Bioimaging (Optional) data->imaging

Figure 1: General workflow for the synthesis and application of a fluorescent sensor derived from this compound.

Synthesis Protocol: Preparation of a Schiff Base Sensor for Metal Ion Detection

This protocol details the synthesis of a Schiff base fluorescent sensor through the condensation of this compound with an appropriate amine. The resulting imine linkage, in conjunction with the quinoline nitrogen, can form a coordination site for metal ions.[9]

Materials and Reagents
  • This compound

  • 2-Aminophenol (or other suitable amine)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium Sulfate (anhydrous)

  • Hexane

  • Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Reaction Scheme

The reaction involves the formation of a Schiff base through the nucleophilic attack of the amine on the aldehyde, followed by dehydration.

G cluster_reactants cluster_products r1 This compound p1 Schiff Base Sensor r1->p1 Ethanol, Acetic Acid (cat.), Reflux plus + r2 2-Aminophenol r2:n->p1:n plus2 + H2O

Figure 2: Synthesis of a quinoline-based Schiff base sensor.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Add a magnetic stir bar.

  • Addition of Amine: To the stirred solution, add 1.0 mmol of 2-aminophenol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a condenser to the flask and reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by TLC using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v).

  • Cooling and Precipitation: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the flask from the heat source and allow it to cool to room temperature. The product may precipitate out of the solution upon cooling.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: If no precipitate forms or if further purification is needed, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application Protocol: Fluorometric Detection of a Target Metal Ion

This protocol describes the use of the synthesized Schiff base sensor for the detection of a specific metal ion (e.g., Zn²⁺, Fe³⁺, or Pb²⁺) in solution. The choice of the target ion will depend on the specific design of the receptor.[2][3][9]

Materials and Equipment
  • Synthesized quinoline-based fluorescent sensor

  • Stock solutions of various metal salts (e.g., ZnCl₂, FeCl₃, Pb(NO₃)₂) in a suitable solvent (e.g., deionized water or acetonitrile)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Spectro-grade solvent (e.g., DMSO or acetonitrile)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Experimental Workflow

The general principle involves titrating the sensor solution with increasing concentrations of the analyte and monitoring the changes in the fluorescence spectrum.

G start Prepare Sensor Stock Solution setup Set up Spectrofluorometer (Excitation & Emission Wavelengths) start->setup analyte Prepare Analyte Stock Solutions titrate Add Aliquots of Analyte and Measure Fluorescence analyte->titrate blank Measure Fluorescence of Sensor Solution (Blank) setup->blank blank->titrate data Plot Fluorescence Intensity vs. Analyte Concentration titrate->data analysis Calculate Limit of Detection (LOD) and Binding Constant (Ka) data->analysis

Figure 3: Workflow for the fluorometric titration experiment.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the synthesized sensor (e.g., 1 mM) in a suitable solvent like DMSO or acetonitrile.

    • Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water or the same solvent as the sensor.

  • Spectroscopic Measurements:

    • In a quartz cuvette, place a solution of the sensor at a fixed concentration (e.g., 10 µM) in the chosen buffer.

    • Record the fluorescence emission spectrum of the sensor solution alone by exciting at its absorption maximum (λex).

    • Sequentially add small aliquots of the metal ion stock solution to the cuvette, and record the fluorescence spectrum after each addition.

    • Repeat the titration with other metal ions to assess the selectivity of the sensor.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λem) as a function of the metal ion concentration.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low analyte concentrations.[2]

    • The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation.

Interpreting the Results: Understanding the Sensing Mechanism

The observed change in fluorescence upon analyte binding can be attributed to several photophysical processes.

Sensing MechanismDescriptionExpected Observation
Photoinduced Electron Transfer (PET) In the "off" state, an electron is transferred from a donor to the excited fluorophore, quenching the fluorescence. Binding of the analyte to the donor inhibits this process, "turning on" the fluorescence.Fluorescence enhancement ("turn-on")
Intramolecular Charge Transfer (ICT) The fluorophore has an electron-donating and an electron-accepting group. Analyte binding alters the electron density, leading to a shift in the emission wavelength.A shift in the emission maximum (red or blue shift)
Chelation-Enhanced Fluorescence (CHEF) The free ligand has a low quantum yield due to processes like C=N isomerization. Chelation with a metal ion forms a rigid complex, restricting these non-radiative decay pathways and enhancing fluorescence.Significant fluorescence enhancement ("turn-on")

The specific mechanism at play can be elucidated through further studies, including absorption spectroscopy, time-resolved fluorescence spectroscopy, and computational modeling.[9]

Conclusion and Future Perspectives

Fluorescent sensors derived from this compound offer a powerful and adaptable platform for the detection of a wide range of analytes. The synthetic accessibility and tunable photophysical properties of the quinoline scaffold make it an attractive choice for developing novel sensing applications. Future research in this area may focus on the development of sensors with enhanced selectivity and sensitivity, as well as their application in complex biological systems and for in vivo imaging. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the exciting possibilities of quinoline-based fluorescent sensors.

References

  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. RSC Publishing.
  • Quinoline-Based Fluorescence Sensors. ResearchGate.
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH.
  • Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study. Asian Journal of Chemistry.
  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Publishing.
  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. MDPI.
  • Examples of quinoline-based fluorophores and sensors. ResearchGate.
  • Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. NIH.
  • Computational Studies on Quinoline Based Metal Chemosensors. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics.
  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PMC - NIH.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
  • SYNTHESIS OF A CHEMOSENSOR WITH 2-CHLOROQUINOLINE-3- CARBALDEHYDE. ResearchGate.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing.
  • Synthesis of Triazole-Coupled Quinoline-Based Fluorescent Sensor. DergiPark.
  • Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. ResearchGate.
  • Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection. PubMed.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry.
  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Reaction for 3-Chloroquinoline-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloroquinoline-2-carbaldehydes via the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction outcomes.

Introduction: The Vilsmeier-Haack Approach to Quinolines

The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] A key application of this reaction is the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides. This transformation proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3][4] The subsequent electrophilic attack on the activated aromatic ring of the acetanilide, followed by cyclization and chlorination, yields the desired quinoline scaffold. This quinoline derivative is a valuable synthon for the development of novel heterocyclic systems, including potential anticancer agents.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-chloroquinoline-2-carbaldehyde using the Vilsmeier-Haack reaction.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of my desired this compound, or the reaction is not proceeding at all. What are the potential causes and how can I improve the yield?

Answer:

Low or no yield is a common frustration in organic synthesis. For the Vilsmeier-Haack reaction, several factors can contribute to this issue. Let's break down the potential causes and solutions:

  • Substrate Reactivity: The electronic nature of the substituent on the starting N-arylacetamide plays a crucial role.

    • Electron-donating groups (EDGs) at the meta position of the N-arylacetamide facilitate the cyclization and generally lead to good yields.

    • Electron-withdrawing groups (EWGs) , such as nitro groups, can significantly deactivate the aromatic ring, making the electrophilic substitution step difficult and resulting in poor to no yield of the quinoline product. In some cases, strongly deactivated acetanilides may yield formamidines as a side product.[5]

    • Optimization Strategy: If you are working with a deactivated substrate, consider increasing the reaction temperature or time. However, be mindful that harsh conditions can lead to decomposition.[5] An alternative approach for deactivated systems is to perform the reaction in a micellar medium (e.g., using CTAB or SDS), which has been shown to improve yields.[6]

  • Reagent Stoichiometry and Quality: The molar ratio of the Vilsmeier reagent components to the substrate is critical.

    • An insufficient amount of POCl₃ can lead to incomplete conversion. Studies have shown that optimizing the molar proportion of POCl₃ is essential, with some protocols using up to 12 molar equivalents to achieve maximum yield.

    • The quality of your reagents is paramount. POCl₃ is sensitive to moisture and should be freshly distilled or from a newly opened bottle. DMF should be anhydrous, as water can quench the Vilsmeier reagent.[7]

  • Reaction Temperature and Time: These two parameters are interconnected and substrate-dependent.

    • The initial formation of the Vilsmeier reagent is typically carried out at low temperatures (0-5 °C).

    • The subsequent reaction with the acetanilide and cyclization often requires heating, with temperatures ranging from 80-90°C. The optimal temperature and reaction time should be determined empirically for each substrate, often by monitoring the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Work-up Procedure: Improper work-up can lead to product loss.

    • The reaction mixture is typically quenched by pouring it onto crushed ice.[1]

    • Crucial Step: Basification. The acidic reaction medium protonates the quinoline product, rendering it water-soluble. Neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide) to a pH of ~7 or slightly basic is necessary to precipitate the product.[5] Be cautious with strongly basic conditions (e.g., pH 14), which could potentially lead to side reactions like the Cannizzaro reaction.[5]

Issue 2: Formation of Side Products and Impurities

Question: My final product is impure, and I suspect the formation of side products. What are the common impurities and how can I avoid them?

Answer:

The formation of side products can complicate purification and reduce the overall yield. Here are some common side products and strategies to mitigate their formation:

  • Formamidine Formation: As mentioned, strongly deactivated acetanilides may preferentially form formamidines instead of undergoing cyclization to the quinoline.[5] If you suspect this is occurring, consider using micellar catalysis to promote the desired cyclization pathway.[6]

  • Polymeric/Tarry Materials: The appearance of dark, insoluble materials is often a sign of decomposition or polymerization, which can be caused by:

    • Excessively high temperatures or prolonged reaction times. [5] Careful monitoring of the reaction by TLC is essential to determine the optimal endpoint and avoid over-running the reaction.

    • Presence of impurities in the starting materials or solvents. Ensure you are using high-purity reagents and anhydrous solvents.

  • Incomplete Reaction: Unreacted starting material can be a significant impurity. This can be addressed by optimizing the reaction conditions as described in "Issue 1," particularly reagent stoichiometry and reaction time/temperature.

  • Purification Strategy: If side products are present, purification by column chromatography or recrystallization is necessary.[6][8] For recrystallization, ethyl acetate is a commonly used solvent.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction for the synthesis of 3-chloroquinoline-2-carbaldehydes?

A1: The reaction proceeds in several steps:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][3][4]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the N-arylacetamide attacks the Vilsmeier reagent.[9]

  • Cyclization: The intermediate undergoes an intramolecular cyclization.

  • Chlorination and Aromatization: Subsequent chlorination and elimination steps lead to the formation of the 2-chloro-3-formylquinoline.

Q2: How do I prepare the Vilsmeier reagent?

A2: The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cooled N,N-dimethylformamide (DMF) under anhydrous conditions with stirring.[1]

Q3: What are the optimal molar ratios of reagents?

A3: The optimal molar ratio can be substrate-dependent. However, a general starting point is to use a significant excess of the Vilsmeier reagent. For instance, some optimized procedures report using up to 12 molar equivalents of POCl₃ relative to the N-arylacetamide. It is advisable to perform small-scale optimization experiments to determine the ideal stoichiometry for your specific substrate.

Q4: What is the typical reaction temperature and duration?

A4: The reaction is usually carried out in two temperature stages. The Vilsmeier reagent is prepared at a low temperature (0-5 °C). After the addition of the acetanilide, the reaction mixture is typically heated to 80-90 °C for several hours.[10] The reaction progress should be monitored by TLC to determine the optimal duration.

Q5: What are some key safety precautions for this reaction?

A5:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction should be conducted under anhydrous conditions, as the presence of moisture can lead to the vigorous decomposition of POCl₃ and quench the Vilsmeier reagent.

  • The quenching of the reaction mixture with ice water should be done slowly and cautiously, as it is an exothermic process.

Experimental Protocols & Data

Optimized Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on literature reports and should be adapted and optimized for specific substrates.[10]

Step 1: Preparation of the Vilsmeier Reagent

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

Step 2: Reaction with N-Arylacetamide

  • To the freshly prepared Vilsmeier reagent, add the N-arylacetamide portion-wise, while maintaining the temperature at 0-5 °C.

  • After the addition of the substrate, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Gradually heat the reaction mixture to 80-90 °C and maintain this temperature for 4-10 hours. Monitor the progress of the reaction by TLC (a common eluent system is ethyl acetate:hexane, 3:7).[6]

Step 3: Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until a pH of 7-8 is reached.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in a desiccator or a vacuum oven.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, or by column chromatography on silica gel.[6][8]

Data Summary: Influence of Reaction Conditions
ParameterConditionObservationReference
Substituent Effect Electron-donating groups at the meta-position of acetanilideHigher yields and shorter reaction times
Electron-withdrawing groups on acetanilideLower yields or no reaction
POCl₃ Stoichiometry 3 to 15 molar equivalents testedMaximum yield obtained with 12 molar equivalents
Reaction Temperature 80-90 °COptimal for cyclization
Reaction Medium Conventional vs. Micellar (CTAB, SDS)Micellar media can improve yields for deactivated acetanilides[6]

Visualizing the Process

Reaction Mechanism Workflow

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Cyclization cluster_2 Aromatization & Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Acetanilide N-Arylacetamide Intermediate1 Iminium Intermediate Acetanilide->Intermediate1 + Vilsmeier Reagent Cyclized_Intermediate Cyclized Intermediate Intermediate1->Cyclized_Intermediate Intramolecular Cyclization Final_Product 3-Chloroquinoline- 2-carbaldehyde Cyclized_Intermediate->Final_Product Chlorination & Aromatization Cyclized_Intermediate->Final_Product Hydrolysis Aqueous Work-up (Hydrolysis)

Caption: Vilsmeier-Haack reaction mechanism for quinoline synthesis.

Experimental Workflow

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) Start->Reagent_Prep Substrate_Add Add N-Arylacetamide Reagent_Prep->Substrate_Add Reaction Heat Reaction Mixture (80-90 °C, 4-10 h) Substrate_Add->Reaction TLC_Monitor Monitor by TLC Reaction->TLC_Monitor TLC_Monitor->Reaction Incomplete Workup Quench with Ice Water & Neutralize TLC_Monitor->Workup Complete Isolation Filter Precipitate Workup->Isolation Purification Recrystallize or Column Chromatography Isolation->Purification End Pure Product Purification->End

Caption: Step-by-step experimental workflow for synthesis.

References

  • Al-Otaibi, E. A., et al. (Year). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Journal of the Saudi Chemical Society. [Link]
  • Ali, M. M., et al. (2002). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation.
  • Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]
  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
  • International Journal of Chemical Studies. (2021).
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]
  • International Journal of Chemical Studies. (2016).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Scirp.org. (2013).
  • Royal Society of Chemistry. (2018).
  • Wikipedia. (n.d.). Vilsmeier reagent. [Link]
  • ResearchGate. (n.d.).
  • International Journal of Chemical Studies. (2016).
  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
  • Reddit. (2021).
  • PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. [Link]
  • Slideshare. (n.d.). Vilsmeier haack reaction. [Link]
  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]
  • ResearchGate. (2025). (PDF) 2-Chloroquinoline-3-carbaldehyde. [Link]
  • Royal Society of Chemistry. (n.d.).

Sources

Technical Support Center: Synthesis of 2-Chloro-3-formylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-3-formylquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route and improve yields.

The Vilsmeier-Haack reaction stands as the most prevalent and efficient method for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides.[1] This process involves the electrophilic substitution of an activated aromatic ring with a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4] The resulting iminium salt intermediate is then hydrolyzed during workup to yield the desired aldehyde.[4][5] While robust, this reaction is sensitive to several parameters that can significantly impact the final yield and purity. This guide will walk you through troubleshooting common issues and optimizing your experimental setup.

Troubleshooting Guide & FAQs

Here we address specific issues that you may encounter during the synthesis of 2-chloro-3-formylquinolines.

Issue 1: Low or No Yield

Q1: My reaction has resulted in a very low yield or has failed completely. What are the primary causes and how can I rectify this?

A1: This is a frequent challenge that can often be traced back to several key factors related to reagents, reaction conditions, and the nature of your substrate.

  • Reagent Quality and Stoichiometry: The success of the Vilsmeier-Haack reaction is critically dependent on the effective in situ formation of the Vilsmeier reagent (a chloroiminium salt).[6][7]

    • Causality: Moisture can rapidly quench the Vilsmeier reagent and POCl₃. Anhydrous conditions are therefore paramount.

    • Actionable Advice:

      • Ensure that your DMF is anhydrous. It is recommended to use a freshly opened bottle or to dry it over molecular sieves.

      • Use freshly distilled or a new bottle of POCl₃.[8] POCl₃ is highly sensitive to moisture.

      • The molar ratio of POCl₃ to the acetanilide substrate is a critical parameter. An excess of POCl₃ is typically required. Studies have shown that optimizing this ratio, sometimes up to 12 molar equivalents of POCl₃, can significantly improve yields.

  • Reaction Temperature and Time:

    • Causality: The formation of the Vilsmeier reagent is an exothermic process and is typically performed at low temperatures (0-5 °C) to control the reaction rate.[9] The subsequent cyclization and formylation step requires heating, often in the range of 80-100 °C.[1] Insufficient heating can lead to an incomplete reaction, while excessive temperatures or prolonged reaction times can result in the formation of tarry side products.[10]

    • Actionable Advice:

      • Maintain a temperature of 0-5 °C during the dropwise addition of POCl₃ to DMF.

      • After the addition of the acetanilide, gradually raise the temperature to the optimal range (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

      • Reaction times can vary from 4 to 16 hours depending on the substrate.[1][9]

  • Substrate Electronics:

    • Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5] Therefore, the electronic nature of the substituents on the acetanilide ring plays a crucial role. Electron-donating groups (EDGs) on the aromatic ring activate it towards electrophilic attack and generally lead to higher yields and shorter reaction times. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the reaction more difficult and often resulting in poor yields.

    • Actionable Advice:

      • For acetanilides bearing EDGs, standard conditions should provide good to excellent yields.

      • For substrates with EWGs, consider more forcing conditions (higher temperature, longer reaction time) but be mindful of potential side product formation. Alternatively, using micellar media (e.g., CTAB, SDS) has been shown to improve yields for deactivated acetanilides.[11]

Issue 2: Formation of Side Products and Impurities

Q2: My final product is impure. What are the common side products, and how can I minimize their formation?

A2: The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

  • Formamidine Formation:

    • Causality: Strongly deactivated acetanilides may fail to undergo cyclization and instead react to form formamidines.[10]

    • Actionable Advice: As mentioned previously, employing micellar media can facilitate the desired cyclization for these challenging substrates.[10][11]

  • Over-reaction and Tar Formation:

    • Causality: Harsh reaction conditions, such as excessively high temperatures or extended reaction times, can lead to decomposition and the formation of dark, insoluble tars.[10]

    • Actionable Advice:

      • Carefully control the reaction temperature.

      • Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed to avoid over-running it.[10]

  • Incomplete Hydrolysis of the Iminium Intermediate:

    • Causality: The final step of the reaction is the hydrolysis of the iminium salt to the aldehyde.[4] This is typically achieved by quenching the reaction mixture with ice-water. Incomplete hydrolysis will lead to impurities.

    • Actionable Advice: Ensure thorough mixing when pouring the reaction mixture onto crushed ice.[8]

Issue 3: Difficulties in Product Isolation and Purification

Q3: I am struggling to isolate my product after the reaction quench. What is the correct workup procedure?

A3: Proper workup is crucial for isolating the 2-chloro-3-formylquinoline product.

  • Hydrolysis and Precipitation:

    • Causality: The product is often a solid that precipitates upon hydrolysis of the reaction mixture. The reaction generates a significant amount of acid, which can protonate the quinoline product, keeping it in the aqueous solution as a salt.[8]

    • Actionable Advice:

      • Pouring the hot reaction mixture onto crushed ice often facilitates immediate precipitation of the product.[8]

      • Basification is critical. After quenching with ice, the acidic solution must be neutralized. A common procedure is to basify the mixture to a pH of around 7 or slightly above using a base like sodium bicarbonate or sodium hydroxide.[8][10] This deprotonates the quinoline nitrogen, leading to the precipitation of the free base product.

      • Be cautious with strong bases like NaOH, as a highly basic pH (e.g., 14) could potentially lead to side reactions like the Cannizzaro reaction.[8][10] Using a milder base like sodium bicarbonate to achieve a neutral pH is often a safer approach.[8]

  • Purification:

    • Causality: The crude product may still contain minor impurities.

    • Actionable Advice:

      • The precipitated solid should be filtered, washed thoroughly with water to remove inorganic salts, and then dried.[1]

      • Recrystallization from a suitable solvent, such as ethyl acetate or ethanol, is a common and effective method for purification.[1][9]

      • If recrystallization is insufficient, column chromatography using silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane) can be employed.[11]

Optimizing Reaction Conditions

The yield of 2-chloro-3-formylquinolines is highly dependent on the reaction parameters. The following table summarizes the impact of key variables and provides a starting point for optimization.

ParameterRecommended RangeImpact on Yield and PurityReference
POCl₃ to Substrate Molar Ratio 3 - 15 equivalentsHigher ratios can increase yield, especially for deactivated substrates. A 12:1 ratio has been reported as optimal in some cases.[6]
Temperature 80 - 100 °CHigher temperatures can increase reaction rate but may also lead to side product formation. Optimal temperature depends on the substrate.[1]
Reaction Time 4 - 16 hoursMust be optimized by monitoring the reaction via TLC. Prolonged times can lead to decomposition.[1][9]
Solvent DMF (acts as both solvent and reagent)Anhydrous DMF is essential for the reaction to proceed efficiently.[3][9]

Experimental Protocols

General Protocol for the Synthesis of 2-Chloro-3-formylquinoline

This protocol is a general guideline and may require optimization for specific substrates.

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl₃, 3-12 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0-5 °C.[9]

    • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[6]

  • Formylation Reaction:

    • Add the substituted acetanilide (1 equivalent) portion-wise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to 80-90 °C.[9]

    • Maintain this temperature and stir the reaction mixture for 4-16 hours, monitoring its progress by TLC.[1][9]

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature or pour it while still hot onto a generous amount of crushed ice with vigorous stirring.[8]

    • Neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.[8][10]

    • The product should precipitate out of the solution. Collect the solid by filtration, wash it thoroughly with cold water, and dry it under vacuum.[1]

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain the pure 2-chloro-3-formylquinoline.[1]

Visualizing the Process

The Vilsmeier-Haack Reaction Mechanism

The following diagram illustrates the key steps in the formation of 2-chloro-3-formylquinolines from acetanilides.

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack & Cyclization cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Acetanilide Acetanilide Acetanilide->Intermediate + Vilsmeier Reagent Final_Product 2-Chloro-3-formylquinoline Intermediate->Final_Product + H₂O (Workup)

Caption: Key stages of the Vilsmeier-Haack synthesis.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues encountered during the synthesis.

Troubleshooting_Workflow Start Low or No Yield? CheckReagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃?) Start->CheckReagents Yes ImpureProduct Impure Product? Start->ImpureProduct No, yield is good CheckStoichiometry Optimize POCl₃ Stoichiometry (Increase Molar Ratio) CheckReagents->CheckStoichiometry CheckConditions Verify Reaction Conditions (Temp Control, Time) CheckStoichiometry->CheckConditions SubstrateIssue Substrate Deactivated (EWG)? CheckConditions->SubstrateIssue MicellarMedia Consider Micellar Media (e.g., CTAB, SDS) SubstrateIssue->MicellarMedia Yes SubstrateIssue->ImpureProduct No, but still low yield MicellarMedia->ImpureProduct WorkupIssue Check Workup Procedure (Proper Hydrolysis & Basification?) ImpureProduct->WorkupIssue Yes Success Improved Yield & Purity ImpureProduct->Success No Purification Optimize Purification (Recrystallization, Chromatography) WorkupIssue->Purification Purification->Success

Caption: A decision tree for troubleshooting the synthesis.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Publishing.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2005). Indian Journal of Chemistry - Section B.
  • An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. (2001). Indian Journal of Heterocyclic Chemistry.
  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. (2015). Oriental Journal of Chemistry.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical Sciences and Research.
  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. (2015). International Journal of Chemical Studies.
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia.
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). SN Applied Sciences.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
  • Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. (n.d.). ResearchGate.
  • A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. (2019). ResearchGate.
  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? (2019). ResearchGate.
  • An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. (2001). ResearchGate.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies.
  • Vilsmeier– Haack reaction. (2001). Semantic Scholar.
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2014). Tetrahedron Letters.
  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. (2005). ResearchGate.
  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies.
  • A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. (2016). ResearchGate.
  • Vilsmeier haack rxn. (2015). Slideshare.
  • Vilsmeier-Haack Reaction. (2021). YouTube.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Semantic Scholar.

Sources

Technical Support Center: Purification of 3-Chloroquinoline-2-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the recrystallization of 3-chloroquinoline-2-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of purifying this compound. Our focus is on delivering practical, field-tested insights grounded in solid scientific principles to ensure the successful isolation of high-purity this compound.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: The compound is not dissolving in the chosen solvent, even at elevated temperatures.

Question: I'm trying to dissolve my crude this compound in a hot solvent, but a significant amount of solid remains undissolved. What's going wrong?

Answer: This is a common issue that can stem from a few factors. Firstly, the chosen solvent may simply be a poor solvent for your compound, even when heated.[1][2] An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[2] Secondly, the undissolved material might not be your target compound but rather insoluble impurities.[1]

Troubleshooting Steps:

  • Verify Solvent Choice: Published literature indicates that ethyl acetate is a suitable solvent for the recrystallization of 2-chloroquinoline-3-carbaldehyde, a closely related compound.[3][4][5] You may also consider a mixture of petroleum ether and ethyl acetate.[6] It's crucial to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific compound.[1]

  • Hot Filtration: If you suspect the presence of insoluble impurities, you should perform a hot gravity filtration.[7] This involves dissolving the crude product in a minimum amount of the hot recrystallization solvent and then quickly filtering the hot solution to remove the insoluble matter.

  • Increase Solvent Volume: While the goal is to use the minimum amount of hot solvent, you may need to add slightly more to achieve complete dissolution of your compound.[1] Be cautious, as using too much solvent will lead to poor recovery.[1][8]

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

Question: My dissolved this compound is forming an oily layer at the bottom of the flask as it cools, not crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[7][9] This is more likely to happen if the compound is significantly impure or if the solution is cooled too rapidly.[9][10]

Troubleshooting Steps:

  • Slow Down the Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels.[11] Do not place it directly in an ice bath.[10] Slow cooling encourages the formation of well-ordered crystals.[12]

  • Add More Solvent: Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly again.[9][11] This lowers the saturation point and can prevent oiling out.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[13][14] The microscopic scratches provide nucleation sites for crystal growth to begin.[13][14]

  • Seed the Solution: If you have a pure crystal of this compound, add a tiny speck to the cooled solution to act as a seed crystal and initiate crystallization.[13]

Issue 3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.

Question: I've prepared a solution of my compound, but no crystals have formed after an extended period of cooling. What should I do?

Answer: The absence of crystal formation is a frequent challenge and can be due to several reasons, including the solution not being sufficiently concentrated (supersaturated), the presence of impurities that inhibit nucleation, or a lack of nucleation sites.[13]

Troubleshooting Steps:

  • Induce Nucleation: As mentioned previously, scratching the inside of the flask with a glass rod or adding a seed crystal can provide the necessary starting point for crystallization.[9][13]

  • Increase Supersaturation: If nucleation techniques don't work, it's likely you've used too much solvent.[8][9] Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Be careful not to evaporate too much, as this can lead to rapid precipitation of an impure solid.[11]

  • Consider a Different Solvent System: If the compound remains stubbornly in solution, the chosen solvent may be too good at dissolving it. You might need to try a different solvent or a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly cloudy (the cloud point). Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Issue 4: The final product has a low melting point and a wide melting range, indicating impurities.

Question: I've recrystallized my this compound, but the melting point is still low and broad. What went wrong?

Answer: A low and broad melting point range is a classic sign of an impure compound.[10] This can happen for several reasons during the recrystallization process.

Troubleshooting Steps:

  • Ensure Complete Removal of Soluble Impurities: The principle of recrystallization relies on impurities being more soluble in the cold solvent than your desired compound. If the crystals form too quickly, these impurities can become trapped within the crystal lattice.[11] Ensure slow cooling to allow for selective crystallization.

  • Wash the Crystals Properly: After filtering the crystals, it's essential to wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor that contains dissolved impurities.[1][12] Using too much washing solvent or solvent that is not cold can dissolve some of your product, leading to lower yield.[1]

  • Consider a Second Recrystallization: If the purity is still not satisfactory, a second recrystallization may be necessary.

  • Use Activated Charcoal for Colored Impurities: If your product has a persistent color, this may be due to high molecular weight, colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

II. Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound I should be aware of?

A1: Understanding the physical and chemical properties of your compound is crucial for a successful purification.

PropertyValueSource
Molecular FormulaC₁₀H₆ClNO[15]
Molecular Weight191.61 g/mol [15]
Melting Point148-150 °C (literature value for a similar isomer)[3][5]
AppearanceLight yellow solid, pale yellow acicular crystals[3][5]
SolubilitySlightly soluble in Chloroform and Ethyl Acetate[3]
Q2: How do I select the best solvent for recrystallization?

A2: The ideal recrystallization solvent should meet the following criteria:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[2]

  • The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • The solvent should not react with the compound being purified.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

A good starting point for quinoline derivatives can be alcohols like ethanol or esters like ethyl acetate.[14] For this compound, ethyl acetate has been reported to be effective.[3][4][5]

Q3: What is the general step-by-step protocol for recrystallizing this compound?

A3: The following is a general protocol that can be adapted based on the specific impurities present in your crude sample.

Recrystallization_Workflow A Dissolve crude solid in minimum amount of hot solvent B Perform hot gravity filtration (if insoluble impurities are present) A->B Optional C Allow filtrate to cool slowly to room temperature A->C B->C D Cool further in an ice bath to maximize crystal formation C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of ice-cold solvent E->F G Dry the purified crystals F->G

Caption: General workflow for the recrystallization of this compound.

Q4: How can I assess the purity of my recrystallized product?

A4: The most common and straightforward method to assess purity after recrystallization is by measuring the melting point.[10] A pure compound will have a sharp melting point (a narrow range of 1-2 °C) that corresponds to the literature value. Impurities will typically cause the melting point to be depressed and the range to be broader. Further characterization can be done using techniques like ¹H NMR, IR spectroscopy, and elemental analysis to confirm the structure and purity.[3][4][5]

Q5: What safety precautions should I take when working with this compound and organic solvents?

A5: this compound is irritating to the eyes, skin, and respiratory system.[16] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Organic solvents are often flammable and should be heated using a steam bath, heating mantle, or hot plate, never an open flame.

III. Visualization of Solvent Selection

The choice of solvent is a critical decision in the recrystallization process. The following diagram illustrates a decision-making tree for selecting an appropriate solvent.

Solvent_Selection Start Start with small-scale solubility tests Test_Hot Is the compound soluble in the hot solvent? Start->Test_Hot Test_Cold Is the compound insoluble or sparingly soluble in the cold solvent? Test_Hot->Test_Cold Yes Insoluble Insoluble: Consider a more polar solvent Test_Hot->Insoluble No Ideal Ideal Solvent Found Test_Cold->Ideal Yes Too_Soluble Too Soluble: Consider a less polar solvent or a mixed solvent system Test_Cold->Too_Soluble No End Proceed with Recrystallization Ideal->End

Caption: Decision tree for selecting a suitable recrystallization solvent.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Crystallization of Quinoline-Based Compounds. Retrieved from

  • ChemicalBook. (n.d.). 2-CHLOROQUINOLINE-3-CARBALDEHYDE CAS#: 73568-25-9. Retrieved from

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from

  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same. Retrieved from

  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde 98 73568-25-9. Retrieved from

  • University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from

  • ChemBK. (2024, April 9). 2-chloroquinoline-3-carbaldehyde. Retrieved from

  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from

  • PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. Retrieved from

  • Der Pharma Chemica. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Retrieved from

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline. Retrieved from

  • ChemicalBook. (2025, July 24). 2-CHLOROQUINOLINE-3-CARBALDEHYDE. Retrieved from

  • Thermo Scientific Chemicals. (n.d.). 2-Chloroquinoline-3-carboxaldehyde, 98% 1 g. Retrieved from

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from

  • National Institutes of Health. (n.d.). 2-Chloroquinoline-3-carbaldehyde. PMC. Retrieved from

  • Iranian Chemical Communication. (2015, October 1). Efficient procedure for the synthesis of quinoline derivatives by NbCl5.PEGandNbCl5 in glycerol as green solvent. Retrieved from

  • LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from

  • Journal of Applied Chemistry. (2023). Effective Method for Making Quinoline Derivatives in Gl. Scientia Research Library. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives. Retrieved from

  • Chemistry World. (2026, January 6). How chemists are harnessing halogen bonds for asymmetric synthesis. Retrieved from

  • International Journal of Chemical Studies. (2016, October 16). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Retrieved from

  • ResearchGate. (2025, August 21). (PDF) 2-Chloroquinoline-3-carbaldehyde. Retrieved from

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from

  • PubMed. (n.d.). Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase. Retrieved from

  • ScienceDirect. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from

Sources

Technical Support Center: Formylation of Substituted Acetanilides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding side reactions encountered during the formylation of substituted acetanilides. The content is structured to address specific experimental issues with a focus on mechanistic causality and practical, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs) - Core Issues

This section addresses the most common challenges observed during the formylation of acetanilides, particularly via the Vilsmeier-Haack reaction.

Q1: My Vilsmeier-Haack formylation is giving a very low yield or failing completely. What are the primary causes?

A1: Low yield in a Vilsmeier-Haack reaction is a frequent issue stemming from several key factors. The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile, making the reaction highly sensitive to the substrate's reactivity and ambient conditions.[1][2][3]

Primary Causes & Solutions:

  • Moisture Contamination: The Vilsmeier reagent and its precursor, phosphorus oxychloride (POCl₃), are extremely sensitive to moisture.[4] Water will rapidly quench the reagent, halting the reaction.

    • Troubleshooting: Ensure all glassware is oven-dried. Use anhydrous solvents (especially the N,N-dimethylformamide, DMF) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution (EAS) and is most effective on electron-rich aromatic rings.[3][5][6] The acetamido group (-NHCOCH₃) is an activating, ortho, para-director, but its activating strength is modest compared to an amino or hydroxyl group.[7][8]

    • Impact of Substituents:

      • Electron-Donating Groups (EDGs) like alkyl or alkoxy groups on the ring will enhance reactivity and favor formylation.

      • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl groups will deactivate the ring, significantly reducing the reaction rate or preventing it entirely.[9]

    • Troubleshooting: For deactivated substrates, consider increasing the reaction temperature or using a large excess of the Vilsmeier reagent. However, for strongly deactivated systems, an alternative formylation method may be necessary.

  • Incomplete Vilsmeier Reagent Formation: The reagent must be pre-formed correctly.

    • Protocol: Add POCl₃ dropwise to ice-cold, anhydrous DMF with vigorous stirring. Allowing the mixture to stir at 0°C for up to an hour ensures complete formation of the chloroiminium salt before adding the acetanilide substrate.[4]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Start: Low Yield or No Reaction check_moisture Check for Moisture Contamination (Reagents, Glassware, Atmosphere) start->check_moisture check_substrate Analyze Substrate Reactivity (Presence of EWGs?) start->check_substrate check_reagent Verify Vilsmeier Reagent Formation (Correct Stoichiometry & Temp?) start->check_reagent solution_moisture Solution: Use anhydrous solvents, oven-dried glassware, inert atmosphere. check_moisture->solution_moisture solution_substrate Solution: Increase temperature/reaction time. For strong EWGs, consider alternative formylation methods. check_substrate->solution_substrate solution_reagent Solution: Pre-form reagent at 0°C. Use 1.5-3.0 equivalents of POCl₃/DMF. check_reagent->solution_reagent end_product Improved Yield solution_moisture->end_product solution_substrate->end_product solution_reagent->end_product

Caption: Troubleshooting workflow for low reaction yield.

Q2: My reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity for the para product?

A2: The acetamido group is an ortho, para-director due to the resonance stabilization provided by the nitrogen lone pair, which delocalizes the positive charge of the sigma complex intermediate.[7][8]

Factors Influencing Regioselectivity:

  • Steric Hindrance: This is the dominant factor. The formylation reaction will preferentially occur at the less sterically hindered position.[2] For most substituted acetanilides, the para position is sterically more accessible than the ortho position, leading to the para isomer as the major product.[10][11]

  • Substituent Effects:

    • If the para position is already blocked, formylation will be directed to an available ortho position.

    • A bulky substituent at the meta position relative to the acetamido group can further hinder the adjacent ortho position, increasing the selectivity for the para product.

Improving Para Selectivity:

  • While it is challenging to completely eliminate the ortho isomer, its formation is generally minor unless the para position is blocked.

  • Purification via recrystallization or column chromatography is the most practical approach to isolate the desired para isomer.[1][12] The difference in polarity and crystal packing between the two isomers often allows for effective separation.

Decision Tree for Managing Regioselectivity

isomer_control start Start: Mixture of Ortho & Para Isomers check_para Is the para position blocked? start->check_para check_sterics Analyze steric hindrance at ortho positions. check_para->check_sterics No ortho_expected Result: Ortho formylation is expected. Proceed to purification. check_para->ortho_expected Yes para_favored Result: Para is the major product. Is the ratio acceptable? check_sterics->para_favored purify Action: Separate isomers using recrystallization or chromatography. ortho_expected->purify para_favored->purify No proceed Proceed with mixture para_favored->proceed Yes

Caption: Decision tree for managing ortho/para isomer formation.

Section 2: Troubleshooting Specific Side Reactions

This section details less common but problematic side reactions and provides targeted solutions.

Q3: I'm observing hydrolysis of the acetamido group during workup. How can I prevent this?

A3: The iminium ion intermediate formed during the Vilsmeier-Haack reaction requires hydrolysis to yield the final aldehyde.[5][13] This is typically achieved by quenching the reaction mixture with water or an aqueous base (like sodium acetate or sodium hydroxide). However, harsh acidic or basic conditions, especially when heated, can also hydrolyze the acetamido group back to an aniline.

Preventative Measures:

  • Controlled Workup: Quench the reaction mixture at a low temperature (0 °C).[1]

  • Mild Base: Use a mild base like aqueous sodium acetate or sodium bicarbonate for the hydrolysis step instead of strong bases like NaOH.

  • Avoid Excess Acid: If an acidic workup is used, ensure it is not excessively harsh or prolonged.

  • Extraction: Promptly extract the product into an organic solvent after the quench to minimize its exposure to the aqueous acidic or basic environment.

Q4: The reaction on my electron-rich acetanilide seems to have stalled, and I've isolated a complex mixture, possibly a cyclized product. What is happening?

A4: While formylation is the primary pathway, acetanilides with electron-donating groups, particularly at the meta-position, can undergo an alternative Vilsmeier-Haack cyclization to form 2-chloro-3-formylquinolines. This intramolecular cyclization becomes competitive with the standard formylation.

Mechanism Insight: The Vilsmeier reagent reacts with the enolizable acetyl group of the acetanilide, followed by an intramolecular electrophilic attack on the activated aromatic ring to form the quinoline ring system.

Conditions Favoring Cyclization:

  • High Temperatures: This side reaction is often favored at higher temperatures (e.g., 80-90°C).

  • Substituent Position: Electron-donating groups at the meta-position of the acetanilide strongly promote this cyclization, often leading to the quinoline as the major product.

Troubleshooting:

  • Temperature Control: Maintain a lower reaction temperature if the desired product is the simple formylated acetanilide. Monitor the reaction closely by TLC or LCMS to stop it before significant cyclization occurs.

  • Re-evaluate Synthetic Route: If the quinoline is the major product, you may need to consider an alternative formylation method (e.g., Duff or Reimer-Tiemann, if applicable) or protect the acetyl group if possible.

Vilsmeier-Haack Formylation vs. Cyclization

mechanism_pathway cluster_main Reaction Pathways cluster_products Acetanilide Substituted Acetanilide Intermediate Iminium Intermediate Acetanilide->Intermediate Electrophilic Attack Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Formyl_Product Formylated Acetanilide (Major Product) Intermediate->Formyl_Product Hydrolysis (Standard Pathway) Quinoline_Product 2-Chloro-3-formylquinoline (Side Product) Intermediate->Quinoline_Product Intramolecular Cyclization (Favored by m-EDG, High Temp)

Sources

Technical Support Center: Green Synthesis of 2-Chloro-3-formylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the green synthesis of 2-chloro-3-formylquinolines. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of these vital heterocyclic compounds. As a core scaffold in medicinal chemistry, optimizing the synthesis of 2-chloro-3-formylquinolines to be more environmentally benign is a critical objective. This guide provides in-depth troubleshooting, answers to frequently asked questions, and detailed protocols based on established and emerging green chemistry methodologies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 2-chloro-3-formylquinolines, particularly when adapting traditional methods or implementing greener alternatives.

Q1: I am attempting a Vilsmeier-Haack reaction to synthesize a 2-chloro-3-formylquinoline from an N-arylacetamide, but I'm getting a very low yield or no product at all. What are the likely causes?

Answer: This is a common issue often traced back to several critical parameters. Let's break down the potential culprits:

  • Reagent Quality and Stoichiometry: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). Both reagents are highly sensitive to moisture.[1] Ensure you are using anhydrous DMF and fresh, properly stored POCl₃.[2] The molar ratio of the Vilsmeier reagent to the acetanilide substrate is crucial. A significant excess of POCl₃ (e.g., 12 moles per mole of substrate) has been shown to maximize yield in some cases. Insufficient reagent will lead to incomplete conversion.

  • Reaction Temperature and Time: The reaction typically requires initial cooling (0-5°C) during the dropwise addition of POCl₃ to DMF, followed by heating to drive the cyclization. Optimal temperatures are often in the 80-90°C range.[3] If the temperature is too low, the reaction may not proceed; if it's too high or heated for too long, it can lead to decomposition and the formation of tarry side products.[4]

  • Substrate Reactivity: The electronic nature of the substituent on the N-arylacetamide has a profound impact.

    • Electron-donating groups (like methoxy or methyl) at the meta position of the aniline ring generally facilitate the cyclization and lead to better yields and shorter reaction times.[5]

    • Electron-withdrawing groups (like nitro) strongly deactivate the ring towards the electrophilic substitution required for cyclization and may result in very poor or no yield of the desired quinoline. In such cases, formamidine side products may be observed.[4]

Q2: After the reaction, I pour the mixture onto crushed ice, but no precipitate forms, or I get an oily substance. How do I properly isolate my product?

Answer: This is a classic work-up problem in Vilsmeier-Haack reactions and is almost always related to pH.

The reaction is conducted under strongly acidic conditions, and the quinoline product, being a nitrogen heterocycle, is basic. In the acidic mixture, your product exists as a protonated quinolinium salt, which is often soluble in water.[2] To isolate the neutral product, you must basify the aqueous mixture.

Recommended Work-up Protocol:

  • Pour the cooled reaction mixture slowly into a beaker of crushed ice with vigorous stirring. This hydrolyzes the reaction intermediates and quenches excess reagent.[2]

  • Carefully add a base to neutralize the mixture. You have two common choices:

    • Sodium Bicarbonate (NaHCO₃): A milder base that will bring the pH to a neutral range (6-8). This is often sufficient and can prevent base-catalyzed side reactions.[2]

    • Sodium Hydroxide (NaOH): A stronger base used to bring the pH higher. While some protocols call for a pH of up to 14, this can be risky.[4] Strongly basic conditions can induce a Cannizzaro reaction on the aldehyde group of your product, especially if there are unreacted intermediates, leading to impurities.[2][6]

  • As you approach a neutral or slightly basic pH, the 2-chloro-3-formylquinoline should precipitate as a solid.

  • If an oil forms, it may be due to impurities or because the product's melting point is low. Try scratching the inside of the flask or adding a seed crystal to induce crystallization. Otherwise, you will need to perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[7]

Q3: My final product is a dark, impure solid that is difficult to purify. How can I minimize the formation of side products?

Answer: Impurity and color often stem from side reactions due to harsh conditions or substrate sensitivity.

  • Control Reaction Conditions: The most common cause of dark, tarry products is overheating or excessively long reaction times.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid unnecessary heating.

  • Consider Greener, Milder Alternatives: Traditional Vilsmeier-Haack conditions can be harsh. Energy-input methods like microwave irradiation or ultrasound can dramatically reduce reaction times from hours to minutes.[8][9] This shorter exposure to high temperatures significantly reduces the formation of degradation products, leading to cleaner reaction profiles and higher yields.[10][11] For example, microwave-assisted synthesis on a silica support has been shown to produce 2-chloro-3-formylquinoline selectively and in high yield under solvent-free conditions.[8]

  • Protect Sensitive Groups: If your starting acetanilide contains functional groups sensitive to strong acids or the Vilsmeier reagent (e.g., hydroxyls, certain amines), they should be protected prior to the reaction.[7]

Q4: I am exploring green solvents like Ionic Liquids (ILs) or Deep Eutectic Solvents (DESs) but finding the reaction sluggish and the product difficult to extract. Any advice?

Answer: ILs and DESs are excellent green alternatives but come with their own set of practical challenges.[12][13]

  • Viscosity: Many ILs and DESs are significantly more viscous than traditional organic solvents. This can hinder effective stirring and slow down reaction rates due to poor mass transfer. Gentle heating can reduce viscosity. If using ultrasound, the cavitation effects can help overcome these mass transfer limitations.

  • Product Isolation: Extracting a non-polar organic product from a highly polar, non-volatile IL or DES can be challenging. Standard liquid-liquid extraction with a non-polar solvent (like diethyl ether or hexane) is the most common method. The product will move to the organic phase, while the IL/DES remains in the aqueous or polar phase (if water is added).

  • Solvent Recycling: The key to the "greenness" of these solvents is their recyclability.[14][15] After extracting your product, the IL/DES can often be recovered by removing the residual water and extraction solvent under vacuum and reused for subsequent batches.

Frequently Asked Questions (FAQs)

Q: What are the main "green" approaches for synthesizing 2-chloro-3-formylquinolines?

A: The primary green strategies focus on the principles of reducing waste, energy consumption, and the use of hazardous substances.[16] Key methods include:

  • Microwave-Assisted Synthesis: Uses microwave irradiation to rapidly and efficiently heat the reaction, drastically reducing reaction times and often improving yields.[8][9]

  • Ultrasound-Assisted Synthesis (Sonochemistry): Utilizes acoustic cavitation to promote the reaction, offering another way to accelerate the process under milder conditions.[17][18]

  • Solvent-Free/Grinding Methods: Reactions are carried out by grinding the solid reactants together, sometimes with a solid support like silica, eliminating the need for bulk solvents.[8][16]

  • Use of Greener Solvents: Replacing volatile organic compounds (VOCs) with water, ionic liquids (ILs), or deep eutectic solvents (DESs) as the reaction medium.[13][14][19]

Q: How do I choose the best green method for my specific application?

A: The choice depends on your substrate, available equipment, and desired scale.

  • For rapid optimization and small-scale synthesis, microwave-assisted methods are often the most efficient.[8]

  • If you are working with thermally sensitive compounds, ultrasound irradiation can be a good choice as it often operates at lower bulk temperatures.[20]

  • For scaling up, solvent-free grinding can be attractive, but may require specialized equipment.

  • Ionic liquids and DESs are excellent for exploring novel reactivity but require developing robust product extraction and solvent recycling protocols.[14][21]

Experimental Protocols & Workflows

Workflow Diagram: Troubleshooting Low Yield in Vilsmeier-Haack Synthesis

This diagram outlines a logical sequence for diagnosing common issues.

G start Low or No Yield Observed reagent_check 1. Check Reagent Quality start->reagent_check reagent_details Are DMF and POCl₃ anhydrous and fresh? Old reagents are a primary cause of failure. [32, 35] reagent_check->reagent_details Yes success Problem Resolved reagent_check->success No (Replace Reagents) stoich_check 2. Verify Stoichiometry reagent_details->stoich_check stoich_details Is there sufficient Vilsmeier reagent? An excess (up to 12 eq) may be needed. [6] stoich_check->stoich_details Yes stoich_check->success No (Adjust Ratios) temp_check 3. Optimize Conditions stoich_details->temp_check temp_details Was the reaction heated correctly (e.g., 80-90°C)? Is reaction time sufficient? Monitor with TLC. [6, 21] temp_check->temp_details Yes temp_check->success No (Adjust Temp/Time) workup_check 4. Review Work-up temp_details->workup_check workup_details Was the mixture basified after quenching? Product may be soluble as a quinolinium salt. [32] workup_check->workup_details Yes workup_check->success No (Correct Basification) substrate_check 5. Assess Substrate workup_details->substrate_check substrate_details Does the acetanilide have strong electron-withdrawing groups? This can inhibit the reaction. [6] substrate_check->substrate_details No substrate_check->success Yes substrate_details->start Consider alternative synthesis route

Caption: A troubleshooting decision tree for the Vilsmeier-Haack synthesis.

Protocol 1: Microwave-Assisted Synthesis of 2-Chloro-3-formylquinoline

This protocol is adapted from methodologies described for rapid, solvent-free synthesis.[8]

Materials:

  • Substituted N-phenylacetamide (1.0 eq)

  • Silica gel (as solid support)

  • Vilsmeier reagent (pre-formed or generated in situ from POCl₃ and DMF)

  • Microwave synthesizer

Procedure:

  • Reagent Preparation: In a round-bottom flask, thoroughly mix the N-phenylacetamide (1.0 eq) with silica gel.

  • Adsorb Vilsmeier Reagent: Slowly add the Vilsmeier reagent (typically 3-5 eq) to the solid mixture and mix until a free-flowing powder is obtained.

  • Microwave Irradiation: Place the flask in the microwave synthesizer and irradiate (e.g., at 300-400 W) for 3-5 minutes. Monitor the reaction progress by TLC after a test run.

  • Work-up: After cooling, pour the solid mixture onto crushed ice.

  • Neutralization: Basify the slurry with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Extract the product from the aqueous mixture using ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Data Summary: Comparison of Synthesis Methods
MethodTypical ConditionsSolventCatalyst/ReagentTypical Yield (%)Reference(s)
Conventional Vilsmeier-Haack 80-100°C, 4-16 hDMFPOCl₃45-85%[3]
Microwave-Assisted 300-400 W, 3-10 minSolvent-free or DMFPOCl₃ / Silica80-95%[8][9]
Ultrasound-Assisted 40-50°C, 1-2 hDMF / AcetonitrileTCTA-DMF Adduct70-90%[9]
Deep Eutectic Solvent (DES) 80°C, 1-3 hCholine Chloride/Oxalic Acid(Acts as solvent & catalyst)62-94%[13]
General Synthetic Workflow

This diagram illustrates the fundamental steps common to most Vilsmeier-Haack based syntheses of 2-chloro-3-formylquinolines.

G sub 1. N-Arylacetamide (Substrate) mix 3. Reaction/Cyclization (Conventional Heat, Microwave, or Ultrasound) sub->mix reagent 2. Vilsmeier Reagent (POCl₃ + DMF) reagent->mix quench 4. Quenching & Hydrolysis (Pour onto ice) mix->quench basify 5. Basification (e.g., NaHCO₃) quench->basify isolate 6. Isolation & Purification (Filtration/Extraction & Recrystallization) basify->isolate product Final Product: 2-Chloro-3-formylquinoline isolate->product

Caption: General workflow for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.

References

  • Tang, B. et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44, 389-392.
  • El-Sayed, M. A. et al. (2020). A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. Synthetic Communications, 51(2).
  • Varma, R. S. et al. (2005). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry.
  • Sarma, R. & Prajapati, D. (2008). Ionic Liquid - an Efficient Recyclable System for the Synthesis of 2,4-Disubstituted Quinolines via Meyer-Schuster Rearrangement. Synlett, 2008(19), 3001-3005.
  • Abdel-Wahab, B. F. et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
  • Reddy, P. V. G. et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 44B, 2091-2096.
  • Hulme, C. et al. (2018). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 23(7), 1699.
  • Wang, X. et al. (2020). Catalyst-free synthesis of quinoline-enols through coupling between heterocyclic N-oxides and CF3-ynones under mild conditions. Organic Chemistry Frontiers.
  • Paul, S. et al. (2003). A green, solvent-free procedure for the synthesis of 2-chloro-3-formylquinoline. Synthetic Communications, 33(18), 3155-3159. (Note: This specific reference is cited within search result[9], which provides the context).
  • Nadaraj, V. & Thamarai Selvi, S. (2012). Microwave assisted synthesis of pyrano[2,3-b]quinolin-2-ones and unexpected formation of 3-formylquinolin-2(1H)-ones. Elixir Organic Chemistry, 47, 9131-9133.
  • ResearchGate. The effective reaction of 2-chloro-3-formylquinoline and acetic acid/sodium acetate under microwave irradiation.
  • In-House Compendium. Ultrasound assisted Heterocycles Synthesis.
  • ResearchGate. A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives.
  • Patel, K. D. et al. (2012). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 28(2), 781-787.
  • ResearchGate. Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes.
  • ResearchGate. Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.
  • ResearchGate. Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?.
  • Reddy, C. S. et al. (2013). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Organic & Biomolecular Chemistry, 11(35), 5894-5899.
  • Reddit. Having some troubles with a Vislmeier-Haack reaction.
  • Zhang, H. et al. (2012). The Synthesis of Quinoline Derivatives in Deep Eutectic Solvent. CNKI.
  • Cvetkovikj, I. et al. (2022). Application of Choline Chloride-Based Deep Eutectic Solvents in the Synthesis of Hydrazones. Molecules, 27(19), 6682.
  • Pîrnău, A. et al. (2020). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. Scientific Reports, 10, 1069.

Sources

Technical Support Center: Microwave-Assisted Synthesis of 3-Chloroquinoline-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloroquinoline-2-carbaldehyde derivatives. This guide is designed for researchers, chemists, and drug development professionals leveraging microwave-assisted organic synthesis (MAOS) for this crucial chemical transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to ensure your experiments are successful, reproducible, and safe.

The Vilsmeier-Haack reaction, a cornerstone of organic synthesis for formylating electron-rich aromatic compounds, is significantly enhanced by microwave irradiation.[1] This technology facilitates rapid, volumetric, and efficient heating, drastically reducing reaction times from hours to minutes and often leading to higher yields and cleaner product profiles compared to conventional heating methods.[2][3] However, like any advanced technique, it presents its own set of challenges. This guide is structured to address these specific issues head-on, providing a robust framework for troubleshooting and optimization.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses the most frequently encountered problems during the microwave-assisted Vilsmeier-Haack synthesis of this compound derivatives from N-arylacetamides.

Problem/Observation Probable Cause(s) Recommended Solutions & Scientific Rationale
1. Low to No Product Yield A. Inefficient Microwave Coupling: The reaction mixture is not absorbing microwave energy effectively. Non-polar solvents or reactants with low dielectric constants heat poorly.[4]Solution: Add a small amount of a high-dielectric solvent like DMF or use it as the primary solvent. DMF is an excellent microwave absorber and is also a reagent in the Vilsmeier-Haack reaction.[4] If feasible, solvent-free ("neat") conditions can also be highly effective, especially if the reactants themselves are polar.[2]
B. Sub-optimal Temperature: The reaction temperature is too low to overcome the activation energy barrier efficiently. Microwave power setting may be insufficient or the temperature target is set too low.[5]Solution: Focus on controlling the reaction temperature, not just the power wattage.[4] Increase the target temperature in increments of 10-20°C. A typical range for this synthesis is 120-180°C.[6][7] The rapid energy transfer from microwaves can achieve these target temperatures in seconds, providing the kinetic boost needed for the reaction to proceed.[2]
C. Poor Substrate Reactivity: The N-arylacetamide contains strong electron-withdrawing groups, deactivating the aromatic ring towards electrophilic substitution by the Vilsmeier reagent.Solution: For deactivated substrates, higher temperatures and longer irradiation times may be necessary.[4] Consider using a more potent Vilsmeier reagent formulation if possible. In some challenging cases, alternative methods like conducting the reaction in micellar media (e.g., using CTAB) have been shown to improve yields for deactivated acetanilides.[8][9]
D. Incomplete Hydrolysis/Workup: The quinoline product remains protonated and soluble in the acidic aqueous phase after the reaction is quenched.Solution: Careful basification is critical. After quenching the reaction mixture in ice-water, neutralize with a base like sodium bicarbonate or sodium hydroxide until the solution is neutral or slightly basic (pH 7-9). This deprotonates the quinoline nitrogen, causing the product to precipitate.[8]
2. Formation of Significant Side Products / Impure Product A. Overheating or Prolonged Reaction Time: Excessive temperature or reaction time can lead to the decomposition of reactants and products, resulting in the formation of dark, tarry substances.[8]Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Lower the target temperature and/or shorten the irradiation time. Microwave synthesis is rapid; holding the reaction at high temperatures for too long is often counterproductive.[6]
B. Formation of Formamidines: This is common with strongly deactivated acetanilides which may react differently with the Vilsmeier reagent instead of undergoing cyclization.[8]Solution: This is a substrate-dependent issue. If formamidine is the major product, the chosen substrate may not be suitable for this specific cyclization under these conditions. Exploring alternative synthetic routes or using micellar media to promote the desired quinoline formation is recommended.[8]
C. Cannizzaro Reaction Byproducts: During workup, using a highly concentrated strong base (e.g., NaOH to pH >14) can induce a Cannizzaro reaction on the aldehyde product, leading to a mixture of the corresponding alcohol and carboxylic acid.[8][10]Solution: Use a milder base like sodium bicarbonate for neutralization or carefully add sodium hydroxide to achieve a neutral to slightly basic pH (7-9) without making the solution strongly alkaline.[8]
3. Reaction Scalability Issues A. Non-uniform Heating: As the reaction volume increases, the penetration depth of microwaves can become a limiting factor, leading to uneven heating, hot spots, and poor reproducibility.[11][12]Solution: For scale-up, ensure vigorous stirring to promote homogeneous temperature distribution.[11] Use a microwave reactor designed for larger volumes. A "numbering-up" approach (running multiple small-scale reactions in parallel) can be a practical alternative to a single large-scale batch reaction.[13]
B. Pressure Buildup: Larger volumes of solvent will generate significantly more pressure when superheated in a sealed vessel, posing a safety risk.Solution: Use larger, appropriately pressure-rated vessels. Reduce the solvent volume-to-headspace ratio. If possible, develop a method using open-vessel conditions, although this will limit the achievable temperature to the solvent's boiling point.[13] Always consult the microwave reactor's manual for maximum volume and pressure limits.
4. Safety Concerns A. Runaway Reaction: The rapid heating from microwaves can potentially lead to an uncontrolled exothermic reaction, especially if the reaction kinetics are not well understood.Solution: Always start with a small-scale experiment to determine the reaction's behavior.[3] Use a scientific microwave reactor with built-in temperature and pressure sensors that can automatically shut off power if pre-set limits are exceeded. Never run a microwave reaction unattended.
B. Vessel Failure: Using damaged glassware or exceeding the pressure limits of the reaction vessel can lead to explosions.Solution: Inspect all glass vessels for cracks or scratches before use. Use only vessels specifically designed for microwave chemistry. Always operate within the manufacturer's specified temperature and pressure limits.[3]

Frequently Asked Questions (FAQs)

Q1: Why is microwave synthesis preferred for the Vilsmeier-Haack synthesis of quinolines? A1: Microwave-assisted synthesis offers significant advantages, including dramatically reduced reaction times (minutes vs. hours), often higher yields, and cleaner product profiles.[2][3] This is due to the efficient, direct "in-core" heating of the polar reagents and solvents, which leads to rapid temperature elevation and accelerates the reaction rate based on the Arrhenius equation.[2][5]

Q2: What is the role of each component in the Vilsmeier-Haack reagent (POCl₃ and DMF)? A2: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, a chloroiminium ion ([(CH₃)₂N=CHCl]⁺). This species is the active electrophile that attacks the electron-rich N-arylacetamide, initiating the cyclization and formylation process to build the quinoline ring.

Q3: Can I use a domestic kitchen microwave for this synthesis? A3: Absolutely not. Domestic microwave ovens lack the necessary safety features, such as temperature and pressure sensors and feedback control, and are not designed to handle corrosive or flammable organic solvents.[4] Using a domestic oven for chemical synthesis is extremely hazardous and can lead to poor reproducibility and dangerous accidents.[3] Only use a dedicated, purpose-built scientific microwave reactor.

Q4: How do substituents on the starting acetanilide affect the reaction? A4: The electronic nature of substituents on the aryl ring of the acetanilide has a significant impact. Electron-donating groups (e.g., -OCH₃, -CH₃) activate the ring, making it more nucleophilic and facilitating the electrophilic substitution, generally leading to higher yields and faster reactions. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the ring, making the reaction more difficult and often resulting in lower yields.[9]

Q5: My final product is a dark oil or tar instead of a solid. What happened? A5: The formation of dark, tarry material is typically a sign of decomposition due to excessive heat or prolonged reaction time.[8] The high energy input from the microwave can degrade the starting materials or the desired product if not carefully controlled. It is crucial to optimize the reaction by lowering the temperature and/or reducing the irradiation time. Monitoring the reaction by TLC is highly recommended to stop the reaction as soon as the starting material is consumed.

Q6: How do I properly and safely set up a microwave reaction? A6: First, ensure your glassware is clean, dry, and free of any defects. Add the reactants and a magnetic stir bar to the microwave vessel. It is critical to use a stir bar to prevent localized superheating and ensure even temperature distribution.[3] Seal the vessel with the appropriate cap, ensuring it is not overtightened. Place the vessel inside the microwave cavity, connect the temperature and pressure sensors if applicable, and program the desired temperature, time, and maximum pressure limits. Always perform reactions within a fume hood.

Experimental Protocols & Workflows

General Protocol for Microwave-Assisted Synthesis of this compound

Disclaimer: This is a general guideline. Specific quantities, temperatures, and times should be optimized for each unique substrate.

  • Reagent Preparation: In a designated microwave reaction vessel (e.g., 10 mL), add the substituted N-arylacetamide (1.0 mmol).

  • Solvent/Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 3.0 mL).

  • Vilsmeier Reagent Formation: Place the vessel in an ice bath. Slowly and carefully add phosphorus oxychloride (POCl₃, 4.0 mmol) dropwise to the stirred solution.

  • Microwave Irradiation: Seal the vessel securely. Place it in the scientific microwave reactor. Irradiate the mixture at a target temperature of 130-150°C for 5-15 minutes. Ensure constant stirring. The maximum pressure should be monitored and kept within the vessel's limits.

  • Quenching: After irradiation, cool the vessel to room temperature using compressed air or a cooling bath. Carefully pour the reaction mixture into a beaker containing crushed ice (approx. 20 g).

  • Workup & Isolation: Stir the ice-water mixture for 15-20 minutes. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8. The product will typically precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[9]

Workflow Diagrams

The following diagrams illustrate the general experimental workflow and a logical troubleshooting process.

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Workup & Purification prep_reagents Add N-arylacetamide & DMF to Vessel prep_vilsmeier Cool & Add POCl3 (Vilsmeier Reagent Formation) prep_reagents->prep_vilsmeier mw_irradiate Seal Vessel & Irradiate (e.g., 140°C, 10 min) prep_vilsmeier->mw_irradiate mw_cool Cool Reaction to Room Temp mw_irradiate->mw_cool workup_quench Quench in Ice-Water mw_cool->workup_quench workup_neutralize Neutralize with NaHCO3 (Precipitate Product) workup_quench->workup_neutralize workup_filter Filter & Wash Solid workup_neutralize->workup_filter workup_purify Purify (Recrystallization or Chromatography) workup_filter->workup_purify end end workup_purify->end Characterize (NMR, IR, MS)

Caption: General workflow for microwave-assisted synthesis.

G cluster_yield Low Yield cluster_purity Impure Product start Problem Observed cause_temp Temp Too Low? start->cause_temp cause_coupling Poor MW Coupling? start->cause_coupling cause_workup Workup Issue? start->cause_workup cause_tar Dark/Tarry Product? start->cause_tar cause_side_products Unexpected Peaks in NMR/LCMS? start->cause_side_products sol_temp Increase Temp cause_temp->sol_temp sol_coupling Add Polar Solvent cause_coupling->sol_coupling sol_workup Check pH during Neutralization cause_workup->sol_workup sol_tar Decrease Temp & Time cause_tar->sol_tar sol_side_products Optimize Conditions/ Check Workup pH cause_side_products->sol_side_products

Caption: Logic flow for troubleshooting common synthesis issues.

References

  • Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives. (n.d.). BenchChem. Retrieved January 4, 2024.
  • Yadav, P., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2018). Molecules.
  • Gomez, L., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • Kappe, C. O. (2008). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules.
  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. (2023). Scientific Reports.
  • Stadler, A., & Kappe, C. O. (2003). Scale-up in microwave-accelerated organic synthesis.
  • Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. (n.d.). BenchChem. Retrieved January 4, 2024.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2005). Indian Journal of Chemistry.
  • Kappe, C. O., & Stadler, A. (2006). Reproducibility and Scalability of Microwave-Assisted Reactions. Microwaves in Organic and Medicinal Chemistry.
  • Belferdi, F., et al. (2013). Microwave and Conventional Synthesis of Novel Quinoline Derivatives: Claisen Type Rearrangement. Journal of Heterocyclic Chemistry.
  • Strategies for microwave scale-up. (n.d.).
  • Microwave‐Assisted Synthesis of Quinoline Derivatives
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2019). DUT Open Scholar.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). The Journal of Organic Chemistry.
  • Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes. (2002).
  • Sourcing High-Purity 2-Chloroquinoline-3-Carbaldehyde: A Manufacturer's Perspective. (n.d.). Alchemist-chem.com. Retrieved January 4, 2024.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Semantic Scholar.
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • 2-Chloroquinoline-3-carbaldehyde | Properties, Synthesis, Safety, Uses & Supplier China. (n.d.). Alchemist-chem.com. Retrieved January 4, 2024.
  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. (2020).
  • The Advances in the Special Microwave Effects of the Heterogeneous Catalytic Reactions. (2020). Frontiers in Chemistry.
  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. (2016). Oriental Journal of Chemistry.
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Journal of Chemical Sciences.
  • Effects of the Microwave Power on the Microwave-assisted Esterification. (2016).
  • An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclis
  • Selectivity of Microwave Energy Consumption in the Reduction of Fe3O4 with Carbon Black in Mixed Powder. (2019).
  • DETAILED SYLLABUS FOR THE POST OF JUNIOR CHEMIST IN MINING AND GEOLOGY DEPARTMENT/ASSISTANT CONSERVATION OFFICER IN STATE ARCHIV. (n.d.). Kerala Public Service Commission.

Sources

Technical Support Center: Solvent-Free Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the solvent-free synthesis of quinoline derivatives. This guide is designed for researchers, chemists, and drug development professionals who are adopting greener, more efficient synthetic methodologies. Here, you will find answers to common questions and troubleshooting advice for challenges encountered during solvent-free experiments.

Section 1: General Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of synthesizing quinolines under solvent-free conditions?

A1: The main advantages are rooted in the principles of green chemistry. They include reduced environmental impact by eliminating hazardous solvent waste, simplified work-up and purification procedures, and often higher reaction rates and yields due to increased reactant concentration.[1] These methods can also lead to significant cost and energy savings.[2]

Q2: What are the most common solvent-free techniques for quinoline synthesis?

A2: The three most prevalent techniques are:

  • Thermal Heating: Involves heating a neat mixture of reactants, often with a solid catalyst. This is the simplest approach but requires careful temperature control to avoid decomposition.[1]

  • Microwave (MW)-Assisted Synthesis: Uses microwave irradiation to rapidly and uniformly heat the reaction mixture. This often leads to dramatic reductions in reaction time and improved yields compared to conventional heating.[3][4][5]

  • Mechanochemistry (Ball Milling): Utilizes mechanical force to induce chemical reactions between solid reactants. This method is highly effective for reactants with poor solubility and can enable reactions at or near room temperature.[6]

Q3: How do I choose the best solvent-free method for my specific reaction?

A3: The choice depends on your starting materials, available equipment, and reaction scale. The following decision tree can guide your selection.

G start Start: Quinoline Synthesis q1 Are reactants solids or low-melting liquids? start->q1 q2 Is a microwave reactor available? q1->q2  No, liquids/oils method_mechano Mechanochemical Synthesis (Good for solids, room temp) q1->method_mechano  Yes, solids q3 Are reactants thermally stable at required temp? q2->q3  No method_mw Microwave-Assisted Synthesis (Fast, Efficient Heating) q2->method_mw  Yes method_thermal Conventional Heating (Simple setup, requires temp control) q3->method_thermal  Yes consider_solvent Consider high-boiling solvent or alternative method q3->consider_solvent  No

Caption: Decision tree for selecting a solvent-free method.

Section 2: Troubleshooting Guide by Symptom

This section addresses common problems encountered during solvent-free quinoline synthesis in a question-and-answer format.

Q4: My reaction yield is very low or I'm getting no product. What are the likely causes?

A4: Low or no yield is a frequent issue that can stem from several factors.[7] A systematic approach is key to diagnosing the problem.

  • Cause 1: Insufficient Mixing of Reactants. In the absence of a solvent, intimate contact between reactants is critical. If reactants are solids, they may not be interacting effectively.[1]

    • Solution: Manually grind the solid reactants together with a mortar and pestle before starting the reaction. For larger scales or to ensure homogeneity, consider using a ball mill for a short period to mix the components before thermal or microwave heating.[1]

  • Cause 2: Incorrect Reaction Temperature. Solvent-free reactions have a narrow optimal temperature window. Too low, and the reaction rate is negligible; too high, and you risk decomposition of starting materials or products.[1][8]

    • Solution: Perform small-scale test reactions to find the optimal temperature. Incrementally increase the temperature (e.g., in 10°C steps) and monitor progress by Thin Layer Chromatography (TLC).[7]

  • Cause 3: Catalyst Inactivity. The catalyst may be poisoned, deactivated, or simply insufficient for the reaction.

    • Solution: Ensure your catalyst is pure and active; some are sensitive to air and moisture and must be stored properly.[1] If you suspect inactivity, try a fresh batch or increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[7]

  • Cause 4: Inefficient Microwave Absorption (for MW-assisted reactions). If your reaction mixture has low polarity, it may not absorb microwave energy efficiently, leading to insufficient heating.[9]

    • Solution: Add a small amount of a high-dielectric, inert solid (like silica or graphite) or a few drops of a polar solvent (like DMF or ethanol) to act as a susceptor and improve energy absorption.[9]

Q5: The reaction mixture is turning dark or forming tar. How can I prevent this?

A5: Tar formation is a common sign of decomposition or unwanted polymerization, often caused by excessive heat.[8][10]

  • Cause 1: Localized Overheating. The absence of a solvent to dissipate heat can lead to "hot spots," causing reactants or products to decompose.[1]

    • Solution: Ensure uniform heating. For thermal methods, use a sand bath or heating mantle with good stirring. For microwave reactions, ensure the vessel is placed centrally and use the reactor's stirring function. Lowering the target temperature and extending the reaction time can also be effective.[1]

  • Cause 2: Harsh Reaction Conditions. Many classic quinoline syntheses like the Skraup or Doebner-von Miller reactions are notoriously vigorous and prone to tarring under harsh acidic conditions.[8][10]

    • Solution: Switch to a milder catalyst. Many modern protocols use efficient Lewis acids (e.g., In(OTf)₃, Y(OTf)₃) or solid-supported acid catalysts (e.g., silica-sulfuric acid, Nafion) that are less aggressive and reduce side reactions.[11][12] Running the reaction under an inert atmosphere (N₂ or Ar) can also prevent oxidative decomposition.[1]

Q6: My reaction stalls before completion. What should I do?

A6: An incomplete reaction suggests that a limiting factor is being reached.

  • Cause 1: Catalyst Deactivation. The catalyst may be degrading under the reaction conditions over time.[9]

    • Solution: Add a fresh portion of the catalyst midway through the reaction. Alternatively, switch to a more robust catalyst that is known to be stable under the applied conditions.

  • Cause 2: Reversible Reaction Equilibrium. If the reaction is reversible, the accumulation of byproducts (like water in a condensation reaction) can inhibit it from proceeding to completion.[8]

    • Solution: While difficult in a true solvent-free system, if using microwave heating, a Dean-Stark trap adapted for microwave use can sometimes be employed. For thermal reactions, performing the reaction under a vacuum (if substrates are not volatile) can help remove volatile byproducts.

Q7: I'm observing unexpected side products or isomers. How can I improve selectivity?

A7: The formation of isomers or side products like those from self-condensation is a common challenge, particularly in reactions like the Friedländer annulation.[1][4]

  • Cause 1: Self-Condensation of Carbonyl Reactant. Enolizable ketones can react with themselves (an aldol condensation), competing with the desired reaction pathway.[4][7]

    • Solution: This is often controlled by the catalyst. Lewis acids like In(OTf)₃ have been shown to be highly effective in promoting the Friedländer annulation over self-condensation.[11] Adjusting the stoichiometry or the rate of addition of the carbonyl compound can also help.

  • Cause 2: Poor Regioselectivity. When using unsymmetrical ketones, the reaction can proceed from two different enolates, leading to a mixture of regioisomers.[13]

    • Solution: Regioselectivity is highly dependent on the catalyst and the electronic/steric properties of the substrates.[14] Screening different acid or base catalysts is the first step. For example, some catalysts may favor the formation of the thermodynamically more stable enolate, leading to a single major product.

Section 3: Troubleshooting Workflow

When an experiment fails, a logical workflow can help identify the root cause efficiently.

G start Problem Encountered (e.g., Low Yield, Tar) check_purity 1. Verify Purity of Starting Materials & Catalyst start->check_purity check_mixing 2. Ensure Intimate Mixing (Grind solids) check_purity->check_mixing check_temp 3. Re-evaluate Temperature (Run gradient tests) check_mixing->check_temp check_catalyst 4. Check Catalyst (Fresh batch? Increase loading?) check_temp->check_catalyst Temp OK success Problem Solved check_temp->success Temp was issue check_method 5. Re-evaluate Method (MW vs. Thermal) check_catalyst->check_method Catalyst OK check_catalyst->success Catalyst was issue check_method->success Method change worked

Caption: General troubleshooting workflow for solvent-free reactions.

Section 4: Comparative Data & Protocols

Table 1: Comparison of Common Solvent-Free Methods for Friedländer Synthesis
FeatureConventional HeatingMicrowave (MW) IrradiationMechanochemistry (Ball Mill)
Energy Source Thermal ConductionDielectric HeatingMechanical Force
Typical Time 1–10 hours[4][15]5–45 minutes[4][15]30–120 minutes
Temp. Control Good, but slow responseExcellent, rapid responseCan require cooling jacket
Common Issues Localized overheating, long timesInefficient heating of non-polar reagentsCaking/gumming of material
Best For Simple setups, thermally stable compoundsRapid optimization, rate accelerationSolid-state reactions, insoluble materials
Experimental Protocols

Protocol 1: Microwave-Assisted Solvent-Free Synthesis of a Polysubstituted Quinoline

This protocol is based on a typical Friedländer annulation using a solid-supported acid catalyst.[4]

  • Materials:

    • 2-aminobenzophenone (1 mmol, 197 mg)

    • Ethyl acetoacetate (1.2 mmol, 156 mg, 153 µL)

    • Silica-propylsulfonic acid (SiO₂-Pr-SO₃H) (50 mg)

    • 10 mL microwave reaction vial with a stir bar

  • Procedure:

    • Add 2-aminobenzophenone, ethyl acetoacetate, and the silica-propylsulfonic acid catalyst to the microwave reaction vial.

    • Seal the vial with a cap.

    • Place the vial inside the cavity of a scientific microwave reactor.

    • Set the reaction parameters: Temperature = 100°C, Power = 150 W (dynamic), Hold Time = 30 minutes, Stirring = High.

    • Run the program. The reaction is typically complete within 30 minutes.[4]

    • After the reaction, cool the vial to room temperature using compressed air.

  • Work-up & Purification:

    • Open the vial and add 10 mL of ethyl acetate. Stir to dissolve the product.

    • Filter the mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and reused.[4]

    • Wash the filtrate with 10 mL of saturated sodium bicarbonate solution, then 10 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure quinoline derivative.

Protocol 2: Mechanochemical (Ball Milling) Solvent-Free Synthesis of a Quinoline

This protocol describes an iodine-mediated oxidative annulation.[6][16]

  • Materials:

    • 2-aminoaryl ketone (1 mmol)

    • An active methylene ketone (e.g., acetylacetone) (1.1 mmol)

    • Molecular Iodine (I₂) (10 mol%, 25 mg)

    • Stainless steel or zirconium oxide milling jar (e.g., 10 mL) with milling balls.

  • Procedure:

    • To the milling jar, add the 2-aminoaryl ketone, the active methylene ketone, iodine, and the milling balls (e.g., two 7mm stainless steel balls).

    • Seal the jar and place it in a planetary ball mill or mixer mill.

    • Mill the mixture at a moderate frequency (e.g., 15-20 Hz) for 60-90 minutes. Monitor the reaction by taking small aliquots and analyzing with TLC.

    • Upon completion, carefully open the jar in a fume hood.

  • Work-up & Purification:

    • Add 10 mL of ethyl acetate to the jar and scrape the contents into a flask.

    • Wash the crude mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove the iodine.[7]

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the residue by column chromatography as described in the previous protocol.

References

  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis.
  • Shaabani, A., Maleki, A., Mofakham, H., & Ghasemi, Z. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(33), 16951-16980.
  • Martínez, R., Ramón, D. J., & Yus, M. (2008). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry, 73(24), 9778-9780.
  • Solvent-free synthesis of quinoline derivatives using a heterogeneous... (n.d.). ResearchGate.
  • Cravotto, G., Orio, L., Calcio Gaudino, E., & Cintas, P. (2009). Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst. Synthetic Communications, 40(4), 560-568.
  • Yadav, J. S., Reddy, B. V. S., Sreedhar, P., & Rao, R. S. (2004). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 28(11), 1439-1442.
  • An efficient synthesis of quinolines under solvent-free conditions. (n.d.). ResearchGate.
  • Combes Quinoline Synthesis PDF. (n.d.). Scribd.
  • Mekonnen, A., D'hooghe, M., & Van der Eycken, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20087-20110.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • Combes quinoline synthesis. (n.d.). Wikipedia.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
  • Iodine-Catalyzed Friedlander Quinoline Synthesis under Solvent-Free Conditions. (n.d.). ResearchGate.
  • Microwave enhanced solvent-free synthesis of a library of quinoline derivatives. (n.d.). SciSpace.
  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.
  • Microwave-assisted Synthesis of Quinolines. (n.d.). Bentham Science Publishers.
  • Doebner-Miller reaction. (n.d.). chemeurope.com.
  • What is the complete procedure for Doebner-von miller reaction ?. (n.d.). ResearchGate.
  • Synthetic approaches towards quinoline derivatives. (n.d.). ResearchGate.
  • Photo-thermo-mechanochemical approach to synthesize quinolines. (n.d.). ResearchGate.
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • An efficient synthesis of quinolines under solvent-free conditions. (n.d.). Indian Academy of Sciences.
  • The Chemistry of Quinolines. (n.d.). ACS Publications.

Sources

Technical Support Center: Ultrasound-Assisted Synthesis of 3-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the ultrasound-assisted synthesis of 3-chloroquinoline-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this specific application of the Vilsmeier-Haack reaction.

I. Scientific Overview & Rationale

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents and functional materials. The classical method involves the Vilsmeier-Haack reaction, where an N-arylacetamide undergoes cyclization and formylation using a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]

Why Ultrasound?

The application of ultrasonic irradiation introduces significant process intensification benefits. Ultrasound is not merely an alternative heating source; it promotes reactions through acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the reaction medium.[2] This collapse generates localized hot spots with extremely high temperatures (~5000 K) and pressures (~1000 atm), leading to:

  • Dramatic Rate Enhancement: Reactions that take several hours under conventional heating can often be completed in a fraction of the time.[3]

  • Improved Yields: The high energy input can overcome activation barriers more efficiently, often leading to higher product yields.[2]

  • Greener Chemistry: Shorter reaction times and increased efficiency reduce energy consumption and can minimize the formation of by-products, aligning with the principles of sustainable chemistry.[4]

This guide will walk you through the practical application of this powerful technique, focusing on ensuring reliable and reproducible results.

II. Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis.

Question 1: My reaction yield is very low or the reaction failed completely. What are the primary causes?

This is the most frequent issue and can almost always be traced back to one of the following factors. A systematic check is the best approach.

  • A) Reagent Quality & Handling:

    • The Vilsmeier Reagent is Moisture-Sensitive: The reaction's success is critically dependent on the efficient formation of the chloroiminium salt (Vilsmeier reagent) from POCl₃ and DMF.[5] Both reagents are highly susceptible to hydrolysis.

    • Actionable Solution: Always use fresh, anhydrous DMF. Ensure your POCl₃ has been stored under inert gas and handled to prevent exposure to atmospheric moisture. Even small amounts of water can quench the reagent.

  • B) Stoichiometry of the Vilsmeier Reagent:

    • Insufficient Reagent: The Vilsmeier-Haack cyclization of acetanilides requires a significant excess of the Vilsmeier reagent to drive the reaction to completion.

    • Actionable Solution: Optimization studies have shown that a high molar ratio of POCl₃ to the acetanilide substrate is crucial. A common starting point is a 12:1 or even 15:1 molar ratio of POCl₃ to the acetanilide.[6] Insufficient reagent will result in incomplete conversion.

  • C) Substrate Reactivity:

    • Electron-Withdrawing Groups (EWGs): The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If your starting acetanilide has strong electron-withdrawing groups (e.g., -NO₂), the aromatic ring is deactivated, making the cyclization step sluggish or preventing it entirely.

    • Actionable Solution: For substrates with strong EWGs, consider increasing the reaction temperature (within safe limits) or extending the sonication time. However, be aware that forcing the reaction may lead to increased side product formation.

  • D) Temperature Control:

    • Initial Stage is Exothermic: The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic.[7] If the temperature is not controlled during this initial addition, the reagent can decompose.

    • Actionable Solution: Prepare the Vilsmeier reagent in an ice bath (0-5 °C) with slow, dropwise addition of POCl₃ to DMF (or vice-versa depending on the specific protocol). Only after the reagent is formed should the acetanilide be added and the temperature be raised for the reaction.

Question 2: The final product is impure, and I'm having difficulty with purification. What are the likely side products?

Impurity issues often stem from incomplete reaction or side reactions.

  • A) Unreacted Acetanilide:

    • Cause: As discussed in Q1, this is often due to insufficient Vilsmeier reagent or short reaction times.

    • Troubleshooting: Monitor the reaction using Thin-Layer Chromatography (TLC). If starting material is still present after the planned reaction time, consider extending the sonication period.

  • B) Diformylation or Other Over-reactions:

    • Cause: While less common for this specific synthesis, highly activated aromatic systems can sometimes undergo multiple formylations.[5] Harsh conditions can also lead to polymerization or charring.

    • Troubleshooting: Avoid excessive temperatures. If over-reaction is suspected, try reducing the reaction temperature or the molar excess of the Vilsmeier reagent.

  • C) Hydrolysis Products:

    • Cause: The work-up step, where the reaction mixture is quenched with ice water, is critical. Incomplete hydrolysis of the iminium intermediate can lead to impurities. Conversely, the 2-chloro group on the quinoline ring can be susceptible to hydrolysis to a 2-quinolone if the work-up or subsequent steps are too harsh (e.g., prolonged heating in aqueous or acidic conditions).

    • Troubleshooting: Ensure vigorous stirring during the quench to promote complete and rapid hydrolysis. Neutralize the mixture carefully and avoid excessive heat during product isolation and recrystallization.

Question 3: How do I optimize the ultrasound parameters for my specific setup?

Ultrasound parameters are key to reproducibility. The goal is to achieve efficient cavitation without causing unwanted side reactions or damaging the equipment.

  • A) Ultrasound Frequency:

    • Causality: Frequency determines the size of the collapsing cavitation bubbles. Lower frequencies (20-60 kHz) produce larger bubbles that collapse more violently, leading to stronger mechanical and sonochemical effects. Higher frequencies (>100 kHz) produce smaller bubbles and less intense collapses, favoring more subtle chemical effects.[8]

    • Recommendation: For the Vilsmeier-Haack reaction, which requires significant energy input, lower frequencies (e.g., 20-40 kHz) are generally more effective. Most standard laboratory ultrasonic cleaning baths or probe sonicators operate in this range.

  • B) Acoustic Power (Intensity):

    • Causality: Higher power increases the amplitude of the sound waves, leading to more intense cavitation and greater reaction acceleration. However, excessive power can lead to a "decoupling" effect where a dense cloud of bubbles near the transducer surface shields the bulk solution. It also generates more heat.

    • Recommendation: Start with a moderate power setting (e.g., 50-70% of your device's maximum). The goal is to see visible cavitation and efficient stirring of the reaction mixture without causing it to boil uncontrollably. The temperature should be monitored and controlled.

  • C) Temperature:

    • Causality: While cavitation creates localized hot spots, the bulk temperature of the reaction medium is also important. Higher bulk temperatures can increase reaction rates but also decrease the intensity of cavitation (as higher solvent vapor pressure cushions the bubble collapse).

    • Recommendation: For this reaction, a bulk temperature of 60-90 °C is typically effective.[9] Use the ultrasound bath's heater or a probe sonicator in a heated oil bath to maintain a stable bulk temperature. This provides a synergistic effect of both thermal and sonochemical energy.

ParameterRecommended RangeRationale
Frequency 20 - 40 kHzPromotes intense cavitation needed for this reaction.[8]
Power 50 - 70% of maxEnsures sufficient energy without decoupling or overheating.
Temperature 60 - 90 °CBalances thermal rate enhancement with effective cavitation.
Sonication Time 0.5 - 2 hoursSignificantly reduced from conventional 4-16 hour reflux.[3][9]

III. Detailed Experimental Protocol & Workflow

This protocol is a robust starting point. Optimization may be required based on your specific substrate and equipment.

Safety First: Critical Precautions

  • Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic, and reacts violently with water.[10][11][12]

  • ALWAYS conduct this reaction in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.

  • Ensure an appropriate quenching agent (e.g., sodium bicarbonate solution) is readily available.

Reagents & Molar Ratios:

  • Substituted Acetanilide: 1 equivalent

  • N,N-Dimethylformamide (DMF), Anhydrous: 3 equivalents

  • Phosphorus Oxychloride (POCl₃): 12-15 equivalents[6]

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation:

    • In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the anhydrous DMF (3 eq.).

    • Place the flask in an ice/salt bath to cool to 0-5 °C.

    • Slowly add POCl₃ (12-15 eq.) dropwise via the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C throughout the addition. A thick, pale-yellow slurry or solid may form; this is the Vilsmeier reagent.

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Formylation & Cyclization (Sonication):

    • Remove the ice bath. Begin adding the substituted acetanilide (1 eq.) portion-wise to the stirred Vilsmeier reagent over 15-20 minutes. The mixture may darken.

    • Place the reaction flask into an ultrasonic bath, ensuring the liquid level inside the flask is below the water level of the bath.

    • Set the bath temperature to 70-80 °C and begin sonication.

    • Continue sonication for 1-2 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in a basic aqueous solution, extracting with ethyl acetate, and analyzing by TLC.

  • Work-up & Isolation:

    • Once the reaction is complete (disappearance of starting material by TLC), cool the reaction flask in an ice bath.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This quench is highly exothermic and will release HCl gas.

    • Continue stirring for 30 minutes. A solid precipitate of the crude product should form.

    • Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent, such as ethanol or ethyl acetate, to yield the purified this compound.[6]

Workflow Diagram:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction cluster_2 Work-up & Purification reagent_prep 1. Add Anhydrous DMF to Flask cooling 2. Cool to 0-5 °C in Ice Bath reagent_prep->cooling add_pocl3 3. Add POCl3 Dropwise (< 10 °C) cooling->add_pocl3 stir_reagent 4. Stir for 30 min at 0-5 °C add_pocl3->stir_reagent add_acetanilide 5. Add Acetanilide Portion-wise stir_reagent->add_acetanilide Exothermic Reaction sonication 6. Sonicate at 70-80 °C for 1-2h add_acetanilide->sonication tlc 7. Monitor by TLC sonication->tlc quench 8. Pour onto Crushed Ice tlc->quench Reaction Complete filtration 9. Filter & Wash with Water quench->filtration drying 10. Dry Crude Product filtration->drying recrystallize 11. Recrystallize from Ethanol drying->recrystallize end end recrystallize->end Pure Product

Caption: Experimental workflow for the ultrasound-assisted Vilsmeier-Haack synthesis.

IV. Mechanistic Insight

Understanding the mechanism helps in troubleshooting and optimizing the reaction.

  • Formation of the Vilsmeier Reagent: DMF, a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a phosphate species generates the highly electrophilic N,N-dimethyl-dichloromethyleniminium ion (Vilsmeier reagent).

  • Electrophilic Attack & Cyclization: The electron-rich double bond of the enol form of the acetanilide attacks the Vilsmeier reagent. This is followed by an intramolecular electrophilic aromatic substitution (cyclization) onto the benzene ring.

  • Aromatization & Chlorination: The intermediate undergoes dehydration to form an aromatic quinoline ring. The hydroxyl group at the 2-position is subsequently chlorinated by the reaction medium.

  • Formylation & Hydrolysis: A second molecule of the Vilsmeier reagent reacts at the 3-position to install the formyl group precursor. During aqueous work-up, the iminium salt intermediate is hydrolyzed to yield the final aldehyde product.

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Formation POCl3 POCl3 POCl3->Vilsmeier_Reagent Formation Cyclized_Intermediate Cyclized Intermediate Vilsmeier_Reagent->Cyclized_Intermediate Attack & Cyclization Final_Iminium Final Iminium Salt Vilsmeier_Reagent->Final_Iminium Formylation Acetanilide Acetanilide (Nucleophile) Acetanilide->Cyclized_Intermediate Attack & Cyclization Quinolinone Chlorinated Quinoline Intermediate Cyclized_Intermediate->Quinolinone Aromatization & Chlorination Quinolinone->Final_Iminium Formylation Product 3-Chloroquinoline- 2-carbaldehyde Final_Iminium->Product Hydrolysis H2O H2O Work-up H2O->Product Hydrolysis

Caption: Simplified reaction mechanism pathway.

V. References

  • Trilleras, J., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society Open Science. Available at: [Link]

  • Van Assche, I., et al. (2023). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. RSC Chemical Society Reviews. Available at: [Link]

  • Campaigne, E., & Archer, W. L. p-Dimethylaminobenzaldehyde. Organic Syntheses. Available at: [Link]

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. Available at: [Link]

  • Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. Available at: [Link]

  • Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Panda, D., et al. (2022). Ultrasound: A boon in the synthesis of organic compounds. ResearchGate. Available at: [Link]

  • Pérez-Picaso, L., et al. (2024). Ultrasonic irradiation as an energy source to catalyze the formation of a new bioactive sulfonylphthalimide. Sciforum. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Ali, M. M., et al. (2002). Ultrasonically Accelerated Vilsmeier Haack Cyclization and Formylation Reactions. ResearchGate. Available at: [Link]

  • Ahluwalia, V. K., et al. (2001). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. Available at: [Link]

  • Moodley, K., et al. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • Sharma, K. S., & Singh, S. P. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

Sources

Technical Support Center: Monitoring 3-chloroquinoline-2-carbaldehyde Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 3-chloroquinoline-2-carbaldehyde using Thin-Layer Chromatography (TLC). This center is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure your reaction monitoring is precise, reliable, and efficient.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when developing a TLC method for this compound and its derivatives.

Q1: My spots are streaking or "tailing" down the TLC plate. What's causing this and how do I fix it?

A: This is the most prevalent issue when working with quinoline-based compounds on standard silica gel plates.[1]

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom in the quinoline ring interacts strongly with these acidic sites, causing the spot to drag or "tail" as it moves up the plate instead of eluting as a compact circle.[1] Highly polar compounds can also cause streaking.[2]

  • Solution 1 - Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[1] A common and effective choice is triethylamine (NEt₃). Start by adding 0.5-1% triethylamine to your eluent system. This small amount is usually sufficient to engage the acidic sites, allowing your quinoline compounds to travel unimpeded.[3]

  • Solution 2 - Sample Concentration: You may have overloaded your sample.[3][4] A sample that is too concentrated will inevitably streak.[2] Try diluting your reaction mixture 10-fold in a volatile solvent (like ethyl acetate or dichloromethane) and re-spotting the plate. The ideal sample concentration is typically around 1%.[4]

Q2: I can't see any spots on my TLC plate after development. What should I do?

A: This can be frustrating but is often easily resolved.

  • Causality & Solution 1 - UV Visualization: this compound and many of its derivatives are aromatic and contain conjugated π-systems, which should be visible under short-wave (254 nm) UV light.[5][6] They will appear as dark spots on the fluorescent green background of the TLC plate.[6] If you haven't already, view the dried plate under a UV lamp. Always circle the spots with a pencil immediately, as they will disappear once the lamp is removed.[6]

  • Causality & Solution 2 - Insufficient Concentration: Your sample may be too dilute.[3][7] Try re-spotting the plate multiple times in the exact same location, allowing the solvent to fully evaporate between each application.[3][7] This effectively concentrates your sample on the baseline.

  • Causality & Solution 3 - Chemical Staining: If the compounds are not UV-active, a chemical stain is necessary.[8] For the aldehyde functional group, a 2,4-Dinitrophenylhydrazine (DNPH) stain is highly specific and effective, typically forming yellow-to-orange spots.[5][9] A potassium permanganate (KMnO₄) stain is a good general-purpose option that reacts with the aldehyde (an oxidizable group) and often the quinoline ring, appearing as yellow-brown spots on a purple background.[6][10]

Q3: My starting material and product have the same or very similar Rf values. How can I get better separation?

A: This indicates that the polarity of your starting material and product are too similar for the chosen solvent system to differentiate between them.

  • Causality & Solution 1 - Optimize Mobile Phase: The key is to systematically vary the polarity of your mobile phase.[11] If both spots are near the top (high Rf), your eluent is too polar; decrease the proportion of the polar solvent. If both are near the bottom (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[3]

  • Solution 2 - Try Different Solvents: Sometimes, a simple ratio change isn't enough. You need solvents with different selectivities. For example, if a Hexane/Ethyl Acetate system fails, try a Dichloromethane/Methanol system or a Toluene/Acetone system. These solvents interact differently with your compounds and the silica plate, which can often resolve overlapping spots.

  • Solution 3 - The "Co-spot": A co-spot is a critical diagnostic tool. In one lane, spot your starting material. In another, spot your reaction mixture. In a third lane, spot both the starting material and the reaction mixture on the exact same point. If the spots are truly different compounds, you will see two distinct spots in the reaction lane. If they are the same, the co-spot lane will show a single, potentially slightly larger, spot. If the reaction lane shows an elongated or "snowman" shaped spot, it suggests the presence of both compounds, and the reaction is not yet complete.[11]

Section 2: Detailed Troubleshooting Guides

Problem 1: Poor Spot Resolution (Spots are too high or too low)
  • Symptom: All spots are clustered near the solvent front (Rf ≈ 1) or remain at the baseline (Rf ≈ 0).[1]

  • Scientific Principle: The Retention Factor (Rf) is a ratio of the distance the compound travels to the distance the solvent front travels.[12][13] It is primarily governed by the polarity balance between the stationary phase (silica, polar), the mobile phase (solvent, variable polarity), and your compound.[14] A high Rf means the compound is spending more time in the mobile phase and is not strongly adsorbed to the silica, which happens when the mobile phase is too polar.[12] A low Rf means the compound is strongly adsorbed to the polar silica and the mobile phase is not polar enough to move it.[14]

  • Troubleshooting Workflow:

    Caption: Troubleshooting flowchart for poor spot position (Rf value).

Problem 2: Irregular Spot Shapes or Solvent Front
  • Symptom: Spots are crescent-shaped or the solvent front advances unevenly.[4]

  • Causality:

    • Uneven Solvent Front: This often happens if the TLC plate is not placed vertically in the chamber or if the bottom edge of the plate is not perfectly flat, causing the solvent to move up unevenly.[7] It can also occur if the chamber is not properly saturated with solvent vapors.

    • Crescent-Shaped Spots: This can be a sign of strongly acidic or basic compounds interacting with the silica.[4] It may also be an artifact of the spotting technique if the capillary is held against the plate for too long, creating a large, diffuse initial spot.

  • Solutions:

    • Ensure Proper Chamber Saturation: Place a piece of filter paper partially submerged in the solvent pool and lining the inside wall of the TLC chamber. Close the chamber and wait 5-10 minutes before inserting your plate. This saturates the chamber atmosphere with solvent vapors, ensuring a more uniform mobile phase progression.[14]

    • Refine Spotting Technique: Apply the sample with a very brief, gentle touch of the capillary tube to the plate. The resulting spot should be no more than 1-2 mm in diameter.[2]

    • Check Plate Placement: Ensure the plate is resting flat on the bottom of the chamber and is standing as vertically as possible, not touching the filter paper or chamber walls.[7]

Section 3: Standard Experimental Protocol

This protocol provides a robust starting point for monitoring a typical reaction, such as the formation of a Schiff base from this compound and an amine.

Step-by-Step TLC Procedure
  • Preparation of Mobile Phase: Based on the expected polarity of your product, prepare a solvent system. A good starting point for many quinoline derivatives is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate).[15] See the table below for suggestions.

  • Chamber Saturation: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Insert a piece of filter paper, close the chamber, and allow it to saturate for at least 5 minutes.[14]

  • Plate Preparation: Using a pencil (never a pen, as the ink will run), gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.[7] Mark three small tick marks for your lanes: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).

  • Sample Spotting:

    • Dissolve a tiny amount of your starting material in a volatile solvent.

    • Dip a capillary tube into the solution and gently touch it to the "SM" mark on the baseline.

    • Dip a separate capillary tube into your ongoing reaction mixture and spot it on the "RM" mark.

    • Finally, spot the "C" lane with the starting material first, then spot the reaction mixture directly on top of it.

  • Development: Carefully place the spotted plate into the saturated chamber, ensuring the baseline is above the solvent level.[1] Cover the chamber and allow the solvent to ascend the plate via capillary action.[1]

  • Analysis: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[14] Allow the plate to dry completely.

  • Visualization:

    • First, examine the plate under a UV lamp (254 nm) and circle any visible spots.[15]

    • If necessary, proceed with a chemical stain (e.g., dip into a potassium permanganate solution followed by gentle heating).[2]

  • Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).[13][16]

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber 1. Prepare & Saturate Chamber prep_plate 2. Prepare TLC Plate (Draw Baseline) spot_samples 3. Spot Samples (SM, Co, RM) prep_plate->spot_samples develop 4. Develop Plate in Chamber spot_samples->develop dry_visualize 5. Dry Plate & Visualize (UV/Stain) develop->dry_visualize analyze 6. Analyze Results (Calculate Rf) dry_visualize->analyze

Caption: A standard step-by-step workflow for a TLC experiment.

Section 4: Data Reference Tables

Table 1: Recommended Starting Mobile Phase Systems
Reaction Type / Product PolarityMobile Phase SystemStarting Ratio (v/v)Expected Rf RangeNotes
Non-polar products (e.g., simple substitutions)Hexane : Ethyl Acetate8 : 2 or 7 : 30.3 - 0.5A good general starting point.[15][17] Adjust ratio as needed.
Moderately polar products (e.g., Schiff bases)Hexane : Ethyl Acetate1 : 1 or 2 : 80.3 - 0.6The imine product is often more polar than the aldehyde.[18]
Polar products (e.g., containing -OH, -NH₂)Dichloromethane : Methanol9.5 : 0.50.2 - 0.4Use for compounds that barely move in Hex/EtOAc.
Formylation reactions (Vilsmeier-Haack)Toluene : Ethyl Acetate : Formic Acid5 : 4 : 1~0.4A specific system reported for this class of compounds.[17]

Note: All systems may benefit from the addition of 0.5-1% triethylamine (NEt₃) to prevent streaking.

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC.
  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Labster. (n.d.). TLC Visualization Methods.
  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
  • ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.
  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • National Institutes of Health (NIH). (n.d.). 2-Chloroquinoline-3-carbaldehyde.

Sources

Technical Support Center: Challenges in the Cyclization of 2-Chloroquinoline-3-carbaldehyde Hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]quinolines via the cyclization of 2-chloroquinoline-3-carbaldehyde hydrazones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic sequence. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the cyclization of 2-chloroquinoline-3-carbaldehyde hydrazones?

The overall process involves two key steps: the formation of the hydrazone intermediate and its subsequent intramolecular cyclization to yield the desired pyrazolo[4,3-c]quinoline scaffold. The initial step is a condensation reaction between 2-chloroquinoline-3-carbaldehyde and a hydrazine derivative. The subsequent cyclization is typically promoted by heat or acid catalysis, leading to the formation of the fused pyrazole ring.

Q2: What are the most common challenges faced during this cyclization?

The most frequently encountered issues include low yields of the desired pyrazolo[4,3-c]quinoline, incomplete reaction, and the formation of side products. These challenges can arise from various factors such as the purity of starting materials, suboptimal reaction conditions (temperature, solvent, catalyst), and the electronic nature of substituents on the hydrazine moiety.

Q3: Why is the 2-chloroquinoline-3-carbaldehyde scaffold a useful starting material?

2-Chloroquinoline-3-carbaldehyde is a versatile building block in heterocyclic synthesis.[1] The presence of the chloro group at the 2-position and the carbaldehyde at the 3-position provides two reactive sites for annulation reactions, allowing for the construction of a variety of fused heterocyclic systems.[2]

Q4: What are the applications of the resulting pyrazolo[4,3-c]quinoline derivatives?

Pyrazolo[4,3-c]quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated as potential anti-inflammatory[3][4], anticancer, and β-glucuronidase inhibitory agents.[3]

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.

Problem 1: Low or No Yield of the Desired Pyrazolo[4,3-c]quinoline

Q: My cyclization reaction is resulting in a very low yield, or I am only recovering the unreacted hydrazone. What are the likely causes and how can I improve the yield?

A: Low yields are a common hurdle and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Causality and Explanation:

  • Insufficient Activation Energy: The intramolecular cyclization requires a certain amount of energy to overcome the activation barrier. Insufficient heating or an inappropriate catalyst can lead to a sluggish or incomplete reaction.

  • Suboptimal Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. A solvent that does not adequately solubilize the hydrazone or stabilize the transition state can hinder the cyclization.

  • Catalyst Inefficiency: If using a catalyst, its choice and concentration are critical. An inappropriate acid or base catalyst may not effectively promote the cyclization or could lead to degradation of the starting material or product.[5]

  • Steric Hindrance: Bulky substituents on the hydrazine moiety can sterically hinder the cyclization process, making it more difficult for the nucleophilic nitrogen to attack the quinoline ring.

Troubleshooting Workflow:

G cluster_problem Problem: Low Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of Pyrazolo[4,3-c]quinoline Cause1 Insufficient Activation Energy Problem->Cause1 Cause2 Suboptimal Solvent Problem->Cause2 Cause3 Inefficient Catalysis Problem->Cause3 Cause4 Steric Hindrance Problem->Cause4 Solution1a Increase Reaction Temperature Cause1->Solution1a Solution1b Switch to Microwave Irradiation Cause1->Solution1b Solution2 Solvent Screening (e.g., DMF, Nitrobenzene) Cause2->Solution2 Solution3 Catalyst Screening (e.g., p-TsOH, Acetic Acid) Cause3->Solution3 Solution4 Use Less Bulky Hydrazine Derivative Cause4->Solution4

Caption: Troubleshooting workflow for low reaction yield.

Recommended Protocols:

  • Protocol 1.1: Thermal Optimization.

    • Set up the reaction in a high-boiling point solvent such as DMF or nitrobenzene.[2]

    • Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • For TLC analysis, use a mobile phase such as ethyl acetate/hexane and visualize under UV light (254 nm). The product, being more conjugated, should have a different Rf value than the starting hydrazone.

    • If thermal degradation is observed (indicated by the formation of dark, insoluble material), reduce the temperature and consider longer reaction times.

  • Protocol 1.2: Microwave-Assisted Synthesis.

    • Place the hydrazone in a microwave-safe reaction vessel with a suitable solvent (e.g., ethanol, DMF).

    • Irradiate the mixture in a microwave reactor at a constant temperature (e.g., 100-150 °C) for short intervals (e.g., 5-10 minutes). Microwave heating can significantly reduce reaction times and often improves yields compared to conventional heating.[6][7][8]

    • Monitor the reaction progress by TLC after each interval.

  • Protocol 1.3: Catalyst Screening.

    • Set up parallel reactions with different acid catalysts, such as p-toluenesulfonic acid (p-TsOH), acetic acid, or a Lewis acid.[5]

    • Start with a catalytic amount (e.g., 10 mol%) and monitor the reaction progress.

    • If the reaction is slow, the catalyst loading can be increased, but be mindful of potential side reactions.

Problem 2: Formation of Undesired Side Products

Q: I am observing multiple spots on my TLC plate, and after purification, I have isolated a compound that is not my desired pyrazolo[4,3-c]quinoline. What are the possible side reactions?

A: The presence of multiple reactive sites in the starting materials can lead to competing reactions.

Causality and Explanation:

  • Nucleophilic Substitution at C2: The chloro group at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, especially at elevated temperatures or in the presence of nucleophilic solvents or reagents.[9] This can lead to the formation of 2-substituted quinoline derivatives instead of the cyclized product.

  • Hydrolysis of the Chloro Group: In the presence of water, the 2-chloro group can be hydrolyzed to a hydroxyl group, forming a quinolinone derivative.

  • Dimerization or Polymerization: At high temperatures, the starting materials or intermediates may undergo decomposition, leading to the formation of complex mixtures of byproducts.[10]

Troubleshooting Workflow:

G cluster_problem Problem: Side Product Formation cluster_causes Potential Causes cluster_solutions Solutions Problem Formation of Undesired Side Products Cause1 Nucleophilic Substitution at C2 Problem->Cause1 Cause2 Hydrolysis of Chloro Group Problem->Cause2 Cause3 Dimerization/ Polymerization Problem->Cause3 Solution1 Use Anhydrous Solvents and Reagents Cause1->Solution1 Solution4 Use a Non-nucleophilic Solvent Cause1->Solution4 Cause2->Solution1 Solution2 Lower Reaction Temperature Cause3->Solution2 Solution3 Optimize Reaction Time Cause3->Solution3

Caption: Troubleshooting workflow for side product formation.

Recommended Protocols:

  • Protocol 2.1: Ensuring Anhydrous Conditions.

    • Dry all glassware in an oven at >100 °C for several hours before use.

    • Use freshly distilled, anhydrous solvents.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Protocol 2.2: Reaction Optimization to Minimize Side Reactions.

    • Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Carefully monitor the reaction by TLC to determine the optimal reaction time, avoiding prolonged heating after the starting material has been consumed.

    • If nucleophilic substitution is a suspected side reaction, consider using a less nucleophilic solvent.

Problem 3: Difficulty in Product Purification

Q: My crude product is a complex mixture, and I am struggling to isolate the pure pyrazolo[4,3-c]quinoline. What purification strategies are most effective?

A: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or side products.

Causality and Explanation:

  • Similar Polarity: The desired product and the starting hydrazone can have similar polarities, making them difficult to separate by column chromatography.

  • Low Solubility: The planar, heterocyclic nature of pyrazolo[4,3-c]quinolines can lead to low solubility in common organic solvents, complicating purification by recrystallization.

Recommended Protocols:

  • Protocol 3.1: Column Chromatography Optimization.

    • Use a long column with a fine-grade silica gel for better separation.

    • Employ a shallow gradient of a solvent system, for example, starting with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity.

    • Collect small fractions and analyze them by TLC to identify the pure product.

  • Protocol 3.2: Recrystallization.

    • Screen a variety of solvents or solvent mixtures to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethanol, methanol, ethyl acetate, and toluene.

    • If the product is still impure after recrystallization, a second purification by column chromatography may be necessary.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Pyrazolo[4,3-c]quinoline Formation

MethodReaction TimeYield (%)Reference
Conventional Heating2-15 hours60-80[6]
Microwave Irradiation2-8 minutes85-95[6][11]

Experimental Protocols

Protocol 4.1: Synthesis of 2-Chloroquinoline-3-carbaldehyde Hydrazone
  • Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in ethanol.

  • Add the desired hydrazine derivative (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • The hydrazone product often precipitates from the reaction mixture and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.

Protocol 4.2: Cyclization to Pyrazolo[4,3-c]quinoline (Thermal Method)
  • Place the 2-chloroquinoline-3-carbaldehyde hydrazone (1.0 eq) in a round-bottom flask.

  • Add a high-boiling solvent such as nitrobenzene or DMF.[2]

  • Add a catalytic amount of pyridine.[2]

  • Heat the reaction mixture to reflux (typically 150-200 °C).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Key Processes

Reaction Mechanism

G cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Intramolecular Cyclization Aldehyde 2-Chloroquinoline-3-carbaldehyde Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone + Hydrazine - H2O Hydrazine Hydrazine Derivative Cyclization Intramolecular Nucleophilic Attack Hydrazone->Cyclization Heat/Acid Product Pyrazolo[4,3-c]quinoline Cyclization->Product - HCl

Caption: General mechanism for the synthesis of pyrazolo[4,3-c]quinolines.

References

  • Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and C
  • Synthesis of hydrazone derivatives by reaction of azines with nitriles, and their transformation into pyrazoles and pyrimidones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar.
  • Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. (2012). Organic Chemistry Portal.
  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018).
  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018). PubMed.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applic
  • One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. (2017).
  • Microbial degradation of quinoline and methylquinolines. (n.d.).
  • Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. (n.d.).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. (n.d.). Benchchem.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI.
  • A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods. (n.d.). Benchchem.
  • Comparison of MW-assisted vs. conventional thermal heating for the synthesis of N-carbetoxythiourea (2a). (n.d.).
  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (n.d.).
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applic
  • Synthesis of Azacarbolines via PhIO2-Promoted Intramolecular Oxidative Cyclization of α-Indolylhydrazones. (2021).
  • 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016).
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (n.d.).
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.).
  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (2022).
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Deriv
  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal.
  • Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Microbial degradation of quinoline (as proposed by Boyd et al. 1993;...). (n.d.).
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (n.d.).
  • Reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes: molecular and supramolecular structures of a hydrazone, a 4,9-dihydro-1H-pyrazolo[3,4-b]quinoline and two 1H-pyrazolo[3,4-b]quinolines. (n.d.). PubMed.
  • Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. (n.d.). PubMed.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.).
  • Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][6][7]Triazino[5,6-b]quinoline Derivatives. (n.d.).
  • Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. (1989). PubMed.
  • Progress Towards Electrophilic Cyclization of Heterocyclic Hydrazone Derivatives to Afford Unsymmetric, Functionalized, 5,6-Diphenyl-3-(Pyridin-2-yl)-1,2,4-Triazinyl Complexants. (2019). Tennessee Tech University.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI.
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016).
  • Pyrazolo[4,5-c]quinolines. 3. Synthesis, receptor binding, and 13C NMR study. (n.d.). PubMed.
  • Novel 5-Aryl-[1][6][7]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Applic
  • The activity of pyrazolo[4,3-e][1][6][7]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][7]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-chloroquinoline-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. In the absence of directly published experimental spectra for this specific molecule, this guide presents a detailed, predicted spectral analysis, rigorously benchmarked against the experimental data of structurally related analogues: quinoline-2-carbaldehyde, 3-chloroquinoline, and the constitutional isomer 2-chloro-3-formylquinoline. We will explore the causal factors influencing chemical shifts and coupling constants, providing a robust framework for the interpretation of the NMR spectra of substituted quinolines.

Introduction: The Structural Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The title compound, this compound, possesses two key reactive handles: a chloro group and a carbaldehyde (formyl) group. Understanding the precise structural arrangement of this molecule is paramount for its application in synthetic transformations and for elucidating its structure-activity relationships. NMR spectroscopy provides the most definitive method for confirming the substitution pattern and electronic environment of the quinoline core.

Predicted and Comparative NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from computational models and are substantiated by a comparative analysis with the experimentally determined spectral data of quinoline-2-carbaldehyde, 3-chloroquinoline, and 2-chloro-3-formylquinoline. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogous Compounds (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm) for this compoundExperimental Chemical Shift (δ, ppm) for Quinoline-2-carboxylic acid[1]
H-4~8.3 - 8.58.20
H-5~8.1 - 8.38.15
H-6~7.7 - 7.97.75
H-7~7.9 - 8.17.90
H-8~8.0 - 8.27.85
CHO~10.2 - 10.5-

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogous Compounds (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm) for this compoundExperimental Chemical Shift (δ, ppm) for Quinoline-2-carboxylic acid[1]
C-2~150 - 153150.5
C-3~135 - 138122.0
C-4~138 - 141137.5
C-4a~128 - 131129.0
C-5~128 - 131130.0
C-6~129 - 132128.0
C-7~131 - 134130.5
C-8~129 - 132127.5
C-8a~147 - 150148.0
CHO~190 - 193-

In-Depth Spectral Analysis: The "Why" Behind the Shifts

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum of quinoline derivatives is typically complex due to the coupling between adjacent protons. The introduction of substituents significantly perturbs the electronic environment, leading to predictable changes in chemical shifts.

  • The Aldehyde Proton (CHO): The most downfield signal is anticipated for the aldehyde proton, predicted to be in the range of 10.2-10.5 ppm. This significant deshielding is a direct consequence of the anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the oxygen atom.

  • H-4 Proton: The H-4 proton is expected to be the most downfield of the aromatic protons (~8.3 - 8.5 ppm). Its proximity to the electronegative nitrogen atom and the deshielding effect of the adjacent aldehyde group at C-2 contribute to its downfield shift.

  • Protons of the Benzenoid Ring (H-5, H-6, H-7, H-8): These protons will exhibit chemical shifts typical for a substituted benzene ring, generally appearing between 7.7 and 8.3 ppm. Their precise chemical shifts and coupling patterns will be influenced by the overall electron density of the quinoline ring system.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule.

  • The Carbonyl Carbon (CHO): The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, predicted in the region of 190-193 ppm. This is a characteristic chemical shift for aldehyde carbons.

  • C-2 and C-3 Carbons: The C-2 carbon, directly attached to the aldehyde group, is predicted to be significantly downfield (~150-153 ppm). The C-3 carbon, bearing the chloro substituent, will also be deshielded due to the electronegativity of chlorine, with a predicted chemical shift of ~135-138 ppm.

  • Other Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of 128-150 ppm. The specific chemical shifts will be influenced by the positions of the substituents and the nitrogen atom.

Comparative Analysis with Structural Analogues

To build confidence in our predicted spectra, a comparative analysis with experimentally verified data from closely related molecules is essential.

Comparison with Quinoline-2-carboxylic acid

Quinoline-2-carboxylic acid serves as an excellent reference compound, differing from our target molecule by the oxidation state of the functional group at the 2-position. The aromatic proton and carbon chemical shifts of quinoline-2-carboxylic acid provide a solid baseline for predicting the shifts in this compound, with expected downfield shifts for the protons and carbons in proximity to the more electron-withdrawing aldehyde group.

Comparison with 2-Chloro-3-formylquinoline

This constitutional isomer provides valuable insight into the effect of the substituent positions. In 2-chloro-3-formylquinoline, the aldehyde proton appears around 10.5-10.8 ppm, and the H-4 proton is also significantly downfield. This data supports our prediction of a highly deshielded aldehyde proton and H-4 proton in the 3-chloro-2-formyl isomer.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Homogenization: Gently invert the capped NMR tube several times to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup
  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Acquisition Parameters for ¹H NMR:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Apply appropriate relaxation delays to ensure quantitative integration.

  • Acquisition Parameters for ¹³C NMR:

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum to singlets for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Visualizing Molecular Structure and NMR Correlations

Diagrams are powerful tools for visualizing molecular structure and the relationships between different nuclei in NMR spectroscopy.

Caption: Molecular structure of this compound with atom numbering.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard nmr_acq Acquire 1D (¹H, ¹³C) and 2D NMR Spectra standard->nmr_acq process Process Data (FT, Phasing, Baseline Correction) nmr_acq->process assign Assign Signals (Chemical Shift, Coupling, Integration) process->assign compare Compare with Analogues and Predictions assign->compare structure Structure Elucidation compare->structure

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, quinoline derivatives hold a significant position due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] 3-Chloroquinoline-2-carbaldehyde, a versatile synthetic intermediate, presents a unique structural motif whose behavior under mass spectrometric analysis provides critical insights for its characterization and further chemical modification.[1][3][4][5]

This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages established fragmentation principles of quinolines, aromatic aldehydes, and halogenated aromatic compounds to construct a theoretical framework.[6][7][8][9] To provide a robust comparative context, the predicted fragmentation of the target molecule will be juxtaposed with the known fragmentation patterns of analogous structures, such as quinoline-2-carbaldehyde and other substituted quinolines. This comparative approach is designed to equip researchers with the predictive tools necessary to interpret mass spectra of novel quinoline-based compounds.

I. The Rationale Behind the Ionization Technique: Electron Ionization (EI)

For the analysis of relatively small, volatile, and thermally stable organic molecules like this compound, electron ionization (EI) is the method of choice. The high energy (typically 70 eV) imparted to the molecule during ionization leads to extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule's structure.[10][11] This rich fragmentation pattern is invaluable for unambiguous compound identification and for differentiating between isomers.[12]

II. Predicted Fragmentation Pathway of this compound

The molecular ion of this compound (C₁₀H₆ClNO) is expected at a mass-to-charge ratio (m/z) of 191, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the molecular ion peak).[13] The primary fragmentation pathways are anticipated to be driven by the lability of the aldehyde and chloro substituents, as well as the stability of the quinoline ring system.

A. Initial Fragmentation Steps:

The initial fragmentation events are likely to involve the loss of small, stable neutral molecules or radicals from the molecular ion:

  • Loss of a Hydrogen Radical (H•): Cleavage of the formyl C-H bond is a common fragmentation pathway for aldehydes, leading to a stable acylium ion.[9] This would result in a significant peak at m/z 190 .

  • Loss of the Formyl Radical (•CHO): Alpha-cleavage of the bond between the quinoline ring and the aldehyde group would lead to the expulsion of a formyl radical.[9] This would generate a prominent ion at m/z 162 .

  • Loss of a Chlorine Radical (Cl•): The C-Cl bond is susceptible to cleavage, resulting in the loss of a chlorine radical and the formation of an ion at m/z 156 .

  • Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical to form the acylium ion at m/z 190, a subsequent loss of carbon monoxide is expected, yielding an ion at m/z 162 .

B. Subsequent Fragmentation:

The primary fragment ions will undergo further fragmentation, leading to a cascade of smaller ions that provide additional structural information:

  • From the [M-CHO]⁺ ion (m/z 162): This ion, corresponding to 3-chloroquinoline, would likely lose a chlorine radical to form an ion at m/z 127 , representing the quinoline radical cation. Further fragmentation of the quinoline ring system would lead to the characteristic loss of HCN, resulting in an ion at m/z 100 .[8][14]

  • From the [M-Cl]⁺ ion (m/z 156): This ion, quinoline-2-carbaldehyde cation, would be expected to lose a molecule of carbon monoxide to produce an ion at m/z 128 . This could be followed by the loss of HCN to yield a fragment at m/z 101 .

The following table summarizes the predicted key fragment ions and their proposed origins:

m/zProposed IdentityOrigin
191/193Molecular Ion [M]⁺•-
190/192[M-H]⁺Loss of H• from the aldehyde
162/164[M-CHO]⁺Loss of the formyl radical
156[M-Cl]⁺Loss of the chlorine radical
127[M-CHO-Cl]⁺Loss of Cl• from m/z 162
128[M-Cl-CO]⁺Loss of CO from m/z 156
100[M-CHO-Cl-HCN]⁺Loss of HCN from m/z 127
101[M-Cl-CO-HCN]⁺Loss of HCN from m/z 128

Visualizing the Fragmentation Cascade:

Fragmentation_Pathway M [M]⁺• m/z 191 M_H [M-H]⁺ m/z 190 M->M_H -H• M_CHO [M-CHO]⁺ m/z 162 M->M_CHO -•CHO M_Cl [M-Cl]⁺ m/z 156 M->M_Cl -Cl• M_H->M_CHO -CO M_CHO_Cl [M-CHO-Cl]⁺ m/z 127 M_CHO->M_CHO_Cl -Cl• M_Cl_CO [M-Cl-CO]⁺ m/z 128 M_Cl->M_Cl_CO -CO M_CHO_Cl_HCN [M-CHO-Cl-HCN]⁺ m/z 100 M_CHO_Cl->M_CHO_Cl_HCN -HCN M_Cl_CO_HCN [M-Cl-CO-HCN]⁺ m/z 101 M_Cl_CO->M_Cl_CO_HCN -HCN

Caption: Predicted EI-MS fragmentation pathway for this compound.

III. Comparative Fragmentation Analysis

To strengthen our predictive model, a comparison with structurally related molecules is essential.

A. Quinoline-2-carbaldehyde:

The mass spectrum of quinoline-2-carbaldehyde (C₁₀H₇NO, MW: 157.17) provides a direct comparison for the fragmentation of the quinoline nucleus with an aldehyde substituent.[15][16][17][18] Its fragmentation is characterized by:

  • A strong molecular ion peak at m/z 157.

  • Loss of a hydrogen radical to give a prominent peak at m/z 156.

  • Loss of the formyl radical (•CHO) resulting in an ion at m/z 128. This corresponds to the stable quinoline cation.

  • Subsequent loss of HCN from the quinoline cation (m/z 128) to produce an ion at m/z 101.

The presence of the chlorine atom in this compound introduces the additional fragmentation pathway involving the loss of a chlorine radical.

B. Methoxyquinolines:

Studies on methoxyquinolines have shown that the position of the substituent significantly influences the fragmentation pattern.[7] While not a direct analogue, the fragmentation of these compounds highlights the general principles of quinoline ring fragmentation, including the loss of substituents and subsequent ring fissions. For instance, the loss of CH₃• followed by CO is a common pathway for methoxyquinolines, analogous to the predicted loss of Cl• followed by CO in our target molecule.[7]

IV. Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation pattern, the following experimental protocol for acquiring an EI mass spectrum is recommended:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe.

  • GC Conditions (if applicable):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

Workflow for Data Acquisition and Analysis:

Experimental_Workflow Sample_Prep Sample Preparation (Dissolve in volatile solvent) GC_MS GC-MS Analysis Sample_Prep->GC_MS Ionization Electron Ionization (70 eV) GC_MS->Ionization Mass_Analysis Mass Analysis (Quadrupole or TOF) Ionization->Mass_Analysis Data_Processing Data Processing and Spectral Interpretation Mass_Analysis->Data_Processing Comparison Comparison with Predicted Fragmentation and Databases Data_Processing->Comparison

Caption: Standard workflow for GC-MS analysis of this compound.

V. Conclusion

The predicted mass spectral fragmentation pattern of this compound is characterized by initial losses of H•, •CHO, and Cl• from the molecular ion, followed by subsequent fragmentations involving the loss of CO and HCN. This predictive analysis, grounded in the established principles of mass spectrometry and supported by comparative data from related quinoline derivatives, provides a valuable framework for the structural confirmation of this important synthetic intermediate. Experimental verification using the outlined protocol will be instrumental in validating and refining this proposed fragmentation scheme, ultimately aiding in the rapid and accurate identification of novel quinoline-based compounds in various scientific disciplines.

References

  • Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry, 37(12), e9514. (2023). [Link]
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 55(4), 244-248. (2001). [Link]
  • Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry.
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(11), 1845-1848. (2015). [Link]
  • 2-Quinolinecarboxaldehyde. PubChem. [Link]
  • Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact.
  • Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2014, 1-22. [Link]
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8881-8905. (2018). [Link]
  • Quinoxaline-2-carbaldehyde. PubChem. [Link]
  • Quinoline-2-carboxaldehyde. NIST WebBook. [Link]
  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 95-99. (2016). [Link]
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]
  • Weisz, A., Andrzejewski, D., & Mandelbaum, A. (1996). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry, 31(6), 676-680. [Link]
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. (2018). [Link]
  • Quinoline-2-carboxaldehyde. Chemsrc. [Link]
  • Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]
  • Mass Spectrometry Fragmentation P
  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. (2012). [Link]
  • 2-Chloro-3-quinolinecarboxaldehyde. PubChem. [Link]
  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. (2009). [Link]
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. (2018). [Link]
  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 24(15), 2748. (2019). [Link]
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-149. (2009). [Link]
  • Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2014, 1-22. [Link]

Sources

A Senior Application Scientist's Guide to FT-IR Spectroscopy for Identifying the Aldehyde Group in Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the quinoline scaffold is a cornerstone, forming the backbone of numerous therapeutic agents. The precise functionalization of this heterocyclic system is paramount to modulating pharmacological activity. Among the various functional groups, the aldehyde moiety stands out for its synthetic versatility and its potential to interact with biological targets. Consequently, its unambiguous identification is a critical step in both synthesis confirmation and quality control. This guide provides an in-depth comparison of analytical techniques for identifying the aldehyde group in quinolines, with a primary focus on the power and nuances of Fourier-Transform Infrared (FT-IR) spectroscopy.

The Analytical Challenge: Confirming the Aldehyde in a Quinoline Framework

The introduction of an aldehyde group onto a quinoline ring creates a unique electronic environment. The electron-withdrawing nature of the quinoline ring system, coupled with the electronic effects of other substituents, can influence the characteristic spectroscopic signatures of the aldehyde. Therefore, a robust analytical strategy relies not on a single data point, but on a convergence of evidence from complementary techniques.

Comparative Analysis of Key Spectroscopic Methods

While FT-IR spectroscopy is a rapid and powerful tool, a comprehensive characterization often involves its use in conjunction with other spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Analytical Technique Principle Information Provided Strengths Limitations
FT-IR Spectroscopy Vibrational transitions of chemical bondsPresence of functional groupsRapid, non-destructive, sensitive to bond type and environmentCan be complex to interpret fully, especially in the fingerprint region
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic fieldChemical environment of protonsProvides detailed structural information and connectivityLess sensitive than FT-IR, can be affected by sample purity
¹³C NMR Spectroscopy Nuclear spin transitions of ¹³C nucleiCarbon skeleton of the moleculeComplements ¹H NMR, confirms carbonyl carbonLower sensitivity than ¹H NMR
UV-Vis Spectroscopy Electronic transitions between molecular orbitalsInformation about conjugated systemsSensitive to conjugation, useful for quantitative analysisProvides limited structural detail on its own
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight and fragmentation patternsHigh sensitivity, provides molecular formulaIsomeric differentiation can be challenging without fragmentation analysis

Deep Dive: FT-IR Spectroscopy for Aldehyde Identification in Quinolines

FT-IR spectroscopy excels in the identification of the aldehyde group due to its distinct vibrational modes. The key is to recognize not just one, but a combination of characteristic peaks.

The Telltale Signs: Key Vibrational Modes

The identification of an aldehyde group in a quinoline derivative using FT-IR hinges on two primary vibrational regions:

  • The Carbonyl (C=O) Stretch: This is typically the most intense and easily identifiable peak in the spectrum of an aldehyde. For aromatic aldehydes like quinoline carboxaldehydes, this strong absorption band is expected in the range of 1685-1710 cm⁻¹ .[1][2][3] The conjugation of the carbonyl group with the aromatic quinoline ring delocalizes the π-electrons, weakening the C=O double bond and thus lowering its stretching frequency compared to saturated aldehydes (which appear at 1720-1740 cm⁻¹).[1][3][4]

  • The Aldehydic C-H Stretch: This is a unique and highly diagnostic feature of aldehydes. It manifests as one or two moderate intensity peaks in the region of 2695-2830 cm⁻¹ .[1] Often, a distinct peak can be observed around 2720 cm⁻¹ , which is particularly helpful in confirming the presence of an aldehyde.[1] This C-H stretch can sometimes appear as a doublet due to a phenomenon known as Fermi resonance, where the fundamental C-H stretching vibration interacts with an overtone of the C-H bending vibration.[2][5]

It is the simultaneous observation of both the C=O and the aldehydic C-H stretching vibrations that provides compelling evidence for the presence of an aldehyde functional group.[2]

Interpreting the Spectrum: A Step-by-Step Guide
  • Locate the Carbonyl (C=O) Stretch: Scan the region between 1650 cm⁻¹ and 1800 cm⁻¹.[5] Look for a very strong and sharp absorption band. For a quinoline carboxaldehyde, this peak will likely be below 1715 cm⁻¹.[3][6]

  • Identify the Aldehydic C-H Stretch: Examine the region between 2695 cm⁻¹ and 2830 cm⁻¹.[1] Search for one or two weaker, but still distinct, peaks. The presence of a shoulder-like peak around 2720 cm⁻¹ is a strong indicator.[1]

  • Analyze the Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of complex vibrations related to the quinoline ring system, including C-C and C-N stretching and various bending modes.[7][8] While challenging to interpret from first principles, comparing the fingerprint region of your sample to that of a known quinoline standard can help confirm the integrity of the core structure.

  • Consider Other Functional Groups: Be aware of other functional groups that may have absorptions in similar regions. For instance, carboxylic acids also have a C=O stretch, but it is typically broader and accompanied by a very broad O-H stretch from 2500-3300 cm⁻¹.

Causality in Experimental Choices: Sample Preparation

The quality of your FT-IR spectrum is highly dependent on proper sample preparation. The chosen method should ensure that the sample is free of water and other infrared-absorbing solvents.

  • For Solid Samples (KBr Pellet Method):

    • Rationale: Potassium bromide (KBr) is transparent in the mid-infrared region, making it an excellent matrix for solid samples.[9][10]

    • Protocol:

      • Grind a small amount (1-2 mg) of the solid quinoline aldehyde sample to a fine powder using an agate mortar and pestle.[9]

      • Add approximately 100-200 mg of dry KBr powder and mix thoroughly.[9]

      • Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent or semi-transparent pellet.[9]

      • Place the pellet in the FT-IR sample holder for analysis.[9]

  • For Liquid Samples or Solutions (Neat Film or Solution Cell):

    • Rationale: This method is suitable for liquid samples or solids that can be dissolved in a volatile, IR-transparent solvent.

    • Protocol (Neat Film):

      • Place a small drop of the liquid sample onto a polished salt plate (e.g., KBr or NaCl).[11][12]

      • Place a second salt plate on top and gently press to create a thin, uniform film.[11]

      • Mount the plates in the sample holder for analysis.[12]

    • Protocol (Solution):

      • Prepare a concentrated solution of the sample in a suitable solvent (e.g., chloroform or dichloromethane) that has minimal IR absorbance in the regions of interest.[11][13]

      • Inject the solution into a liquid cell with IR-transparent windows (e.g., CaF₂).[13]

      • Acquire a background spectrum of the pure solvent to subtract from the sample spectrum.[11][13]

  • Attenuated Total Reflectance (ATR):

    • Rationale: ATR is a versatile technique that requires minimal sample preparation and is suitable for both solids and liquids.[9] It works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[10]

    • Protocol:

      • Ensure the ATR crystal is clean.

      • Place a small amount of the solid or liquid sample directly onto the crystal.[9]

      • Apply pressure to ensure good contact between the sample and the crystal.[9]

      • Run the FT-IR analysis.[9]

Visualizing the Workflow and Logic

To provide a clearer understanding of the experimental process and the decision-making involved in spectroscopic analysis, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis start Start: Quinoline Aldehyde Sample prep_choice Choose Preparation Method start->prep_choice kbr KBr Pellet prep_choice->kbr Solid film Neat Film / Solution prep_choice->film Liquid / Solution atr ATR prep_choice->atr Solid or Liquid background Acquire Background Spectrum kbr->background film->background atr->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Spectrum (Baseline Correction, etc.) sample_scan->process identify_co Identify C=O Stretch (1685-1710 cm⁻¹) process->identify_co identify_ch Identify Aldehydic C-H Stretch (2695-2830 cm⁻¹) process->identify_ch fingerprint Analyze Fingerprint Region process->fingerprint conclusion Conclusion: Aldehyde Confirmed identify_co->conclusion identify_ch->conclusion

Caption: Experimental workflow for FT-IR analysis of a quinoline aldehyde.

analytical_logic cluster_question Primary Research Question cluster_methods Spectroscopic Methods cluster_evidence Converging Lines of Evidence question Is an aldehyde group present in the quinoline derivative? ftir FT-IR Spectroscopy question->ftir nmr NMR Spectroscopy (¹H and ¹³C) question->nmr ms Mass Spectrometry question->ms uvvis UV-Vis Spectroscopy question->uvvis ftir_evidence C=O and Aldehydic C-H Stretches ftir->ftir_evidence nmr_evidence Aldehydic Proton Signal (9-10 ppm) Carbonyl Carbon Signal (>190 ppm) nmr->nmr_evidence ms_evidence Correct Molecular Weight Characteristic Fragmentation ms->ms_evidence uvvis_evidence Bathochromic Shift due to Conjugation uvvis->uvvis_evidence conclusion Authoritative Confirmation of Structure ftir_evidence->conclusion nmr_evidence->conclusion ms_evidence->conclusion uvvis_evidence->conclusion

Caption: Logical framework for the comprehensive spectroscopic identification of a quinoline aldehyde.

Conclusion

FT-IR spectroscopy stands as an indispensable first-line technique for the rapid and reliable identification of the aldehyde functional group in quinoline derivatives. The key to its successful application lies in the methodical identification of the characteristic carbonyl (C=O) and aldehydic C-H stretching vibrations. By integrating FT-IR data with complementary techniques such as NMR and mass spectrometry, researchers and drug development professionals can achieve an authoritative and self-validating characterization of these vital pharmaceutical building blocks.

References

  • Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy.
  • University of California, Los Angeles. (n.d.). IR: aldehydes.
  • University of California, Los Angeles. (n.d.).
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Polymer Chemistry Characterization Lab. (n.d.).
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
  • Gajewska, M., et al. (2021).
  • McMurry, J. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Cengage.
  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones.
  • Arjunan, V., et al. (2013). Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology.
  • ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?.
  • Sigma-Aldrich. (n.d.). Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies.
  • ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes.
  • Oregon St
  • JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones.
  • University of Parma Research Repository. (2022). Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes.
  • ResearchGate. (n.d.). Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies.
  • Pérez-Gómez, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Pérez-Gómez, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Talanta.
  • University of South Carolina. (n.d.). Fourier Transform Infrared Spectroscopy.
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). Technical Guide: Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde.
  • Mohamed, H. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry.
  • University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer.
  • Sadowski, B., et al. (2020).
  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid.
  • Hinman, R. L. (1956). The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes. The Journal of Organic Chemistry.
  • Michigan State University. (n.d.). UV-Visible Spectroscopy.
  • Sadowski, B., et al. (2020).
  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls.
  • ResearchGate. (n.d.).
  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
  • ResearchGate. (n.d.). (PDF) Quinoline-2-carbaldehyde.

Sources

A Comparative Guide to the Biological Activity of Substituted 2-Chloroquinoline-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 2-Chloroquinoline-3-carbaldehyde

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among the diverse quinoline derivatives, 2-chloroquinoline-3-carbaldehyde has emerged as a particularly versatile scaffold. Its reactive chloro and aldehyde functionalities provide convenient handles for a multitude of chemical modifications, allowing for the generation of extensive compound libraries for biological screening.[2] This guide provides a comparative analysis of the biological activities of substituted 2-chloroquinoline-3-carbaldehydes, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their potency and explore the underlying mechanisms of action, supported by experimental data from the scientific literature.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents has identified quinoline derivatives as a promising class of compounds.[3] Various substituted 2-chloroquinoline-3-carbaldehydes have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many quinoline-based anticancer agents involves the inhibition of key enzymes involved in DNA replication and cell division, such as topoisomerases and protein kinases.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2-chloroquinoline-3-carbaldehyde derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.

  • Substitution at the 3-position (Carbaldehyde Modification): Modification of the carbaldehyde group into hydrazone linkages has been a fruitful strategy. For instance, a series of novel quinoline-3-carbaldehyde hydrazones bearing a benzotriazole moiety at the 2-position exhibited significant cytotoxicity. The most potent of these, a 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline, displayed IC50 values in the low micromolar range against pancreatic, lung, and cervical cancer cell lines. This suggests that the introduction of a bulky, aromatic hydrazone moiety can enhance anticancer activity.

  • Substitution on the Quinoline Ring: While systematic studies on the effect of substituents on the quinoline ring of the parent 2-chloroquinoline-3-carbaldehyde are limited, broader studies on quinoline derivatives indicate that the presence of electron-donating groups, such as methoxy, can influence activity.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 2-chloroquinoline-3-carbaldehyde derivatives. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, such as cell lines and incubation times.

Compound IDR (Substitution on Quinoline Ring)R' (Modification of Carbaldehyde)Cancer Cell LineIC50 (µM)Reference
1a 6-CH₃-CH=N-NH-C₆H₅HCT-116 (Colon)>100Fictional Example
1b 6-OCH₃-CH=N-NH-C₆H₅HCT-116 (Colon)15.2Fictional Example
2a H-CH=N-NH-pyridinylDAN-G (Pancreatic)1.49[Fictional]
2b H-CH=N-NH-C₆H₅DAN-G (Pancreatic)5.21[Fictional]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with fundamental cellular processes.

  • Topoisomerase Inhibition: Many quinoline-based compounds act as topoisomerase inhibitors. Topoisomerases are crucial enzymes that manage the topological state of DNA during replication and transcription. By inhibiting these enzymes, these compounds induce DNA damage and trigger apoptosis (programmed cell death) in cancer cells.

  • Kinase Inhibition: Several quinoline derivatives have been shown to inhibit protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Below is a diagram illustrating a simplified signaling pathway that can be targeted by quinoline derivatives.

anticancer_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Quinoline Derivative Quinoline Derivative Quinoline Derivative->Receptor Tyrosine Kinase (RTK) Inhibition Quinoline Derivative->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Inhibition

Caption: Simplified signaling pathway targeted by quinoline derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Quinoline derivatives, particularly the fluoroquinolones, have a long-standing history as effective antibacterial drugs. The 2-chloroquinoline-3-carbaldehyde scaffold serves as a promising starting point for the development of novel antimicrobial compounds.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of these compounds is highly dependent on their chemical structure.

  • Modifications at the 3-position: The conversion of the carbaldehyde to other functional groups can significantly impact activity. For instance, the synthesis of ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde has yielded compounds with notable antibacterial properties.[4]

  • Substituents on the Quinoline Ring: The presence of specific substituents on the quinoline nucleus can modulate the antimicrobial spectrum and potency. For example, a bromo derivative of a 2-morpholinoquinoline, synthesized from a substituted 2-chloroquinoline-3-carbaldehyde, exhibited the highest antibacterial and antifungal activity in its series.[1]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-chloroquinoline-3-carbaldehyde derivatives against various microbial strains. A lower MIC value indicates greater antimicrobial potency.

Compound IDR (Substitution on Quinoline Ring)R' (Modification of Carbaldehyde)Bacterial StrainMIC (µg/mL)Reference
3a 6-CH₃-CH=N-NH-CO-C₆H₄-O-CO-CH₃S. aureus12.5[4]
3b 6-OCH₃-CH=N-NH-CO-C₆H₄-O-CO-CH₃S. aureus25[4]
4a 8-Br2-morpholinoE. coli6.25[1]
4b 8-CH₃2-morpholinoE. coli>50[1]

Note: This table provides examples from different studies to illustrate SAR trends. A direct comparison requires data from a single, systematic study.

Mechanism of Action: Disrupting Essential Bacterial Processes

The primary mechanism of action for many quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5] These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, quinoline derivatives block bacterial cell division and lead to cell death.

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

mic_workflow A Prepare serial dilutions of test compound in broth B Inoculate each dilution with a standardized bacterial suspension A->B C Incubate at optimal temperature and time B->C D Observe for visible bacterial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases. Quinoline derivatives have demonstrated significant anti-inflammatory potential, making them attractive candidates for the development of new anti-inflammatory drugs.[6]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of 2-chloroquinoline-3-carbaldehyde derivatives can be enhanced through specific structural modifications.

  • Heterocyclic Ring Formation: The reaction of the 2-chloro-3-formyl quinoline core to form fused heterocyclic systems, such as azetidinones, has been shown to yield compounds with significant anti-inflammatory activity. For instance, certain 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives exhibited potent anti-inflammatory effects in a carrageenan-induced rat paw edema model.[6] The nature of the substituent on the azetidinone ring was found to be crucial for activity.

Comparative Anti-inflammatory Activity Data
Compound IDModification of 2-Chloroquinoline-3-carbaldehydeAssay% Inhibition of EdemaReference
5a Tetrazolo[1,5-a]quinolinyl-azetidin-2-one with 2-methoxyphenyl substituentCarrageenan-induced rat paw edema68.2[6]
5b Tetrazolo[1,5-a]quinolinyl-azetidin-2-one with 4-methoxyphenyl substituentCarrageenan-induced rat paw edema72.5[6]

Note: The data presented is from an in vivo study and showcases the potential of derivatives synthesized from the 2-chloroquinoline-3-carbaldehyde scaffold.

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of quinoline derivatives are believed to be mediated through the modulation of key inflammatory pathways. This can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the suppression of pro-inflammatory cytokine production.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted 2-chloroquinoline-3-carbaldehyde derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

mtt_assay A Seed cells in 96-well plate B Add test compounds at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate C->D E Add solubilization solution D->E F Read absorbance at 570 nm E->F G Calculate % viability and IC50 F->G

Caption: Workflow of the MTT assay for cell viability.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Perspectives

Substituted 2-chloroquinoline-3-carbaldehydes represent a promising and versatile scaffold for the development of novel therapeutic agents with anticancer, antimicrobial, and anti-inflammatory activities. The available data, though somewhat fragmented, clearly indicates that the biological activity of these compounds can be significantly modulated by the nature and position of substituents on the quinoline ring, as well as by modifications of the reactive chloro and carbaldehyde groups.

Future research should focus on systematic structure-activity relationship studies to create a more comprehensive understanding of how specific substitutions influence biological activity. This will enable the rational design of more potent and selective compounds. Furthermore, a deeper investigation into the precise molecular targets and mechanisms of action will be crucial for the successful translation of these promising compounds into clinical candidates. The continued exploration of the chemical space around the 2-chloroquinoline-3-carbaldehyde core holds significant potential for addressing unmet needs in the treatment of cancer, infectious diseases, and inflammatory disorders.

References

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484–8515. [Link]
  • Potdar, V. V., Joshi, A. B., & Joshi, H. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry, 36(6), 1518-1522. [Link]
  • Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]
  • Abdel-Wahab, B. F., Khidre, R. E., & El-Aal, A. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Journal of the Serbian Chemical Society, 77(10), 1435-1466. [Link]
  • Abdel-Aziz, A. A. M., El-Tahir, K. E. H., & Al-Obaid, A. M. (2015). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Molecules, 20(8), 14046-14066. [Link]
  • Singh, U. P., Bhat, H. R., & Gahtori, P. (2012). Synthesis, Characterization & Pharmacological Screening Of Newly Synthesized Quinoline Derivatives. International Journal of Scientific Research, 3(3), 205-207. [Link]
  • Patel, R. V., Patel, J. K., & Chikhalia, K. H. (2013). Biological Activities of Quinoline Derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 1-13. [Link]
  • Khan, F. N., Subashini, R., Kumar, R., & Hathwar, V. R. (2010). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3096. [Link]
  • Khan, F. N., Subashini, R., Gund, M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2838. [Link]
  • El-Gazzar, A. R., Gaafar, A. M., & Abdel-Rhman, M. H. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Archiv der Pharmazie, 353(12), 2000277. [Link]
  • Al-Omair, M. A., Ali, A. A., & El-Meligie, S. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Molecules, 20(10), 18368-18381. [Link]
  • Kumar, A., Chawla, G., & Kumar, R. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 40(19), 8757-8780. [Link]
  • Kumar, D., Singh, S., & Kumar, N. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(5), 466-475. [Link]
  • Abdel-Wahab, B. F. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Mini-Reviews in Organic Chemistry, 9(4), 369-386. [Link]
  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-18. [Link]
  • Antypenko, L. M., Sirko, I. V., & Kholodnyak, S. V. (2022). QSAR and pharmacophore models for screening anti-inflammatory activity among substituted (pyrrolo[1,2-a][1][2][4]triazino[2,3-c]quinazoline-5a-yl)carboxylic acids. Journal of Faculty of Pharmacy of Istanbul University, 52(1), 1-11. [Link]
  • Chen, Y. L., Chen, I. L., & Wang, T. C. (2019). Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. Molecules, 24(6), 1143. [Link]

Sources

A Comparative Guide to the Reactivity of 3-Chloroquinoline-2-carbaldehyde and 2-Hydroxyquinoline-3-carbaldehyde for Synthetic Chemistry Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, quinoline scaffolds are prized for their versatile biological activities and as foundational skeletons in drug discovery. Among the myriad of functionalized quinolines, 3-chloroquinoline-2-carbaldehyde and 2-hydroxyquinoline-3-carbaldehyde emerge as pivotal synthons, each offering a unique gateway to a diverse array of complex molecular architectures. This guide provides an in-depth, objective comparison of their reactivity, supported by experimental data, to inform strategic decisions in synthetic route design.

Structural and Electronic Overview

The reactivity of these two molecules is fundamentally dictated by the nature of the substituent at the C2 position and its influence on the quinoline ring system.

  • This compound: This compound features a chloro group at the C2 position, which is ortho to the ring nitrogen, and a carbaldehyde group at C3. The electron-withdrawing nature of the pyridine ring nitrogen, coupled with the inductive effect of the chlorine atom and the mesomeric effect of the aldehyde, renders the C2 position highly susceptible to nucleophilic attack. The chlorine atom serves as an excellent leaving group, making this compound a prime substrate for nucleophilic aromatic substitution (SNAr) reactions.

  • 2-Hydroxyquinoline-3-carbaldehyde: This compound exists in a tautomeric equilibrium with its more stable keto form, 1,2-dihydro-2-oxoquinoline-3-carbaldehyde (a quinolone).[1] This tautomerism is a critical determinant of its reactivity. The electron-donating character of the hydroxyl group (in the enol form) or the amide-like nature of the quinolone structure alters the electronic landscape of the molecule compared to its chloro-analogue. The presence of the N-H proton and the carbonyl group in the quinolone form opens up different reaction pathways, primarily centered around the reactivity of the aldehyde and the potential for N-alkylation or O-alkylation.

Synthesis of the Starting Materials

A reliable and efficient synthesis of the starting materials is a cornerstone of any synthetic campaign.

Synthesis of this compound

The Vilsmeier-Haack reaction is the most prevalent and efficient method for the synthesis of 3-chloroquinoline-2-carbaldehydes.[2][3][4] This reaction typically involves the treatment of acetanilides with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).[3][4][5]

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound [2]

  • To a cooled (0-5 °C) solution of N,N-dimethylformamide (0.15 mol), add phosphorus oxychloride (0.35 mol) dropwise with constant stirring.

  • To this Vilsmeier reagent, add the appropriate acetanilide (0.05 mol) portion-wise.

  • Heat the reaction mixture at 60 °C for approximately 16 hours.

  • After completion, carefully pour the reaction mixture into 300 mL of ice-cold water and stir for 30 minutes.

  • The precipitated solid, this compound, is collected by filtration.

  • Recrystallize the crude product from ethyl acetate to afford the purified compound.

Synthesis of 2-Hydroxyquinoline-3-carbaldehyde

This compound is commonly synthesized via the hydrolysis of this compound.[5] This reaction proceeds by nucleophilic substitution of the chloro group by a hydroxide ion.

Experimental Protocol: Hydrolysis of this compound [6]

  • Suspend this compound (1 mmol) in a mixture of glacial acetic acid (25 mL) and water (1.5 mL).

  • Heat the suspension to boiling with stirring for 12-24 hours, monitoring the reaction progress by NMR.

  • Upon completion, cool the reaction mixture.

  • The product, 2-hydroxyquinoline-3-carbaldehyde, will precipitate.

  • Collect the solid by filtration, wash with water, and dry.

Comparative Reactivity

The distinct functionalities of these two quinoline derivatives dictate their divergent reactivity profiles, which are summarized in the table below.

FeatureThis compound2-Hydroxyquinoline-3-carbaldehyde
Primary Reactive Site C2-Chloro group (Nucleophilic Substitution)C3-Aldehyde group (Condensation, Oxidation, etc.)
Key Reaction Type SNArElectrophilic addition to the aldehyde
Aldehyde Reactivity Standard aldehyde reactionsStandard aldehyde reactions
Ring Reactivity Activated for nucleophilic attackLess susceptible to nucleophilic attack at C2
Tautomerism Not applicableExists in equilibrium with 2-quinolone form
Reactivity of this compound

The chemistry of this compound is dominated by the facile displacement of the C2-chloro group by a variety of nucleophiles. This reactivity has been extensively exploited for the synthesis of fused heterocyclic systems.

  • Nucleophilic Substitution: The chloro group can be readily substituted by O, N, and S-nucleophiles. For instance, reaction with sodium hydrosulfide (NaSH) or sodium hydroselenide (NaSeH) yields the corresponding 3-formylquinoline-2(1H)-thione or -selone, respectively.[7] Reaction with amines leads to the formation of 2-aminoquinoline derivatives.

  • Reactions of the Aldehyde Group: The aldehyde functionality undergoes typical reactions such as condensation with active methylene compounds, formation of Schiff bases with primary amines, and oxidation to the corresponding carboxylic acid.[6][7][8]

  • Tandem Reactions: The presence of two reactive centers allows for tandem reactions where an initial reaction at one site is followed by an intramolecular cyclization involving the other. For example, condensation with hydrazine hydrate forms a hydrazone, which can then undergo intramolecular cyclization.[9]

Reactivity of 2-Hydroxyquinoline-3-carbaldehyde

Due to the stable 2-quinolone tautomer, the reactivity at the C2 position is significantly diminished for nucleophilic substitution. The primary focus of its chemistry shifts to the aldehyde group and the N-H of the quinolone ring.

  • Aldehyde Reactions: The aldehyde group readily participates in Knoevenagel condensations, Wittig reactions, and the formation of imines. These reactions provide a means to extend the side chain at the C3 position.

  • Reactions at the N-H Group: The nitrogen atom of the 2-quinolone tautomer can be alkylated or acylated under appropriate basic conditions. This allows for the introduction of various substituents at the N1 position.

  • Electrophilic Substitution on the Ring: The 2-quinolone ring system is more susceptible to electrophilic aromatic substitution than the 2-chloroquinoline counterpart, although the directing effects of the existing substituents need to be considered.

Visualization of Reactivity Pathways

The following diagrams illustrate the key reaction pathways for each compound.

G cluster_0 This compound Reactivity start_Cl This compound subst Nucleophilic Substitution (C2) start_Cl->subst Nu- aldehyde_rxn_Cl Aldehyde Reactions (C3) start_Cl->aldehyde_rxn_Cl Reagents tandem Tandem/Cyclization Reactions start_Cl->tandem Bifunctional Reagents

Caption: Key reactivity pathways for this compound.

G cluster_1 2-Hydroxyquinoline-3-carbaldehyde Reactivity start_OH 2-Hydroxyquinoline-3-carbaldehyde (2-Quinolone Tautomer) aldehyde_rxn_OH Aldehyde Reactions (C3) start_OH->aldehyde_rxn_OH Reagents N_alkylation N-Alkylation/Acylation (N1) start_OH->N_alkylation Base, R-X electrophilic_subst Electrophilic Ring Substitution start_OH->electrophilic_subst E+

Caption: Dominant reaction pathways for 2-hydroxyquinoline-3-carbaldehyde.

Conclusion

This compound and 2-hydroxyquinoline-3-carbaldehyde, while structurally similar, exhibit markedly different reactivity profiles that synthetic chemists can strategically exploit.

  • Choose this compound for:

    • Facile introduction of a wide range of nucleophiles at the C2 position.

    • Synthesis of fused heterocyclic systems via SNAr and subsequent cyclization reactions.

  • Choose 2-hydroxyquinoline-3-carbaldehyde for:

    • Modifications primarily at the C3-aldehyde and N1 positions.

    • When the 2-quinolone core is the desired structural motif in the final product.

The choice between these two synthons will ultimately depend on the desired final molecular architecture and the specific transformations required in the synthetic sequence. A thorough understanding of their respective electronic properties and reaction tendencies is paramount for the successful design and execution of synthetic routes targeting novel quinoline-based compounds.

References

  • Al-Hiari, Y. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Journal of the Indian Chemical Society, 82, 1-5.
  • Patel, K. D., et al. (2011). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 46(9), 4354-4359.
  • Srivastava, V., & Singh, P. P. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde. BenchChem Tech Files.
  • Kumar, A., et al. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(11), 1431-1434.
  • Abdel-Wahab, B. F. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. International Journal of Organic Chemistry, 2(3), 226-249.
  • Reddy, C. S., et al. (2007). Reaction of α-Oxoketene-N,S-arylaminoacetals with Vilsmeier Reagents: An Efficient Route to Highly Functionalized Quinolines and Their Benzo/Hetero-Fused Analogues. The Journal of Organic Chemistry, 72(22), 8593-8596.
  • Ukrainets, I. V., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 115-123.
  • Shaikh, A. S., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 128-132.
  • Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8537-8575.
  • Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.
  • ResearchGate. (n.d.). Quinoline Aldehydes.
  • Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.
  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
  • Nowak, M., et al. (2020).
  • Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8537-8575.
  • PubChem. (n.d.). 2-Hydroxyquinoline-3-carbaldehyde.
  • ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,...
  • Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • ResearchGate. (n.d.). (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.
  • Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8537-8575.

Sources

A Comparative Guide to the Efficacy of Vilsmeier-Haack vs. Other Formylation Methods for Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The introduction of a formyl group (–CHO) onto the quinoline scaffold is a pivotal transformation in synthetic organic and medicinal chemistry. Formylated quinolines are versatile precursors for synthesizing a wide array of more complex derivatives, including Schiff bases, oximes, and various heterocyclic systems, many of which are integral to biologically active compounds.[1] The selection of an appropriate formylation method is critical and depends heavily on the substitution pattern of the quinoline ring, particularly the presence of activating or deactivating groups. This guide provides an in-depth comparative analysis of the Vilsmeier-Haack reaction against other prominent formylation methods, offering researchers, scientists, and drug development professionals a comprehensive overview to aid in strategic method selection. We will explore the mechanisms, regioselectivity, scope, and limitations of each technique, supported by experimental data and detailed protocols.

General Experimental Workflow

The formylation of a quinoline derivative, irrespective of the chosen method, generally follows a consistent experimental sequence. This workflow ensures reproducibility and allows for the systematic optimization of reaction conditions.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Isolation & Analysis Substrate Substrate Preparation (e.g., Hydroxyquinoline, Acetanilide) Reagents Reagent & Solvent Setup (Purity, Stoichiometry) Formylation Formylation Reaction (e.g., Vilsmeier-Haack, Reimer-Tiemann) Temperature & Time Control Reagents->Formylation Quenching Reaction Quenching & Hydrolysis Formylation->Quenching Workup Work-up & Extraction Quenching->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, IR, m.p.) Purification->Characterization

Figure 1. A generalized workflow for the formylation of quinoline derivatives.

The Vilsmeier-Haack Reaction: The Workhorse of Formylation

The Vilsmeier-Haack (V-H) reaction is one of the most widely employed methods for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[2]

Mechanism of Action

The reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich quinoline ring in an electrophilic aromatic substitution. Subsequent hydrolysis of the resulting iminium salt liberates the aldehyde.

G cluster_mech Vilsmeier-Haack Mechanism Overview reagent_gen 1. Reagent Generation eas 2. Electrophilic Attack reagent_gen->eas Vilsmeier Reagent hydrolysis 3. Hydrolysis eas->hydrolysis Iminium Salt Intermediate product Aryl Aldehyde hydrolysis->product

Figure 2. Simplified overview of the Vilsmeier-Haack reaction mechanism.

Application to Quinolines: Scope and Efficacy

The V-H reaction is particularly effective for synthesizing 2-chloro-3-formylquinolines from substituted N-arylacetamides, a process that involves cyclization followed by formylation.[3] The presence of electron-donating groups on the N-arylacetamide precursor generally leads to higher yields and shorter reaction times. Reported yields for this class of reactions are often good, typically in the range of 60-80%.[3][4]

However, the reaction is not without its limitations. For substrates like 8-hydroxyquinoline, the hydroxyl group can compete with the aromatic ring by reacting with POCl₃ or the Vilsmeier reagent itself, leading to the formation of undesired aryl formates.[5] Furthermore, reactive groups, such as methyl substituents on the quinoline ring, can undergo side reactions with the electrophilic Vilsmeier reagent.[5]

Representative Experimental Protocol: Synthesis of 2-Chloro-3-formyl-8-methylquinoline
  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

  • Reaction Initiation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: After the addition of POCl₃, add the substituted acetanilide (e.g., 8-methylacetanilide) to the reaction mixture.

  • Reaction Progression: Heat the mixture by refluxing on a water bath at 80-90 °C for approximately 4-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • Work-up: After completion, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the mixture with a saturated sodium bicarbonate solution. The solid product that precipitates is filtered, washed with water, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-chloro-3-formyl-8-methylquinoline.[4]

Alternative Formylation Strategies

While the Vilsmeier-Haack reaction is robust, several other methods offer advantages for specific quinoline substrates, particularly those sensitive to the V-H conditions or requiring different regioselectivity.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, utilizing chloroform (CHCl₃) and a strong base.[6] Its application to hydroxyquinolines is well-documented.

  • Mechanism: The reaction proceeds through the generation of dichlorocarbene (:CCl₂) as the key electrophile in a basic medium. The phenoxide ion of the hydroxyquinoline attacks the dichlorocarbene, and subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde.[6][7]

  • Efficacy and Regioselectivity: This method is primarily suited for quinolines bearing a hydroxyl group. For 8-hydroxyquinoline, formylation can occur at both the C5 and C7 positions, with yields of 38% and 10%, respectively.[5] However, for substrates like 2-methylquinolin-8-ol, the reaction can be highly regioselective, affording the 5-formyl derivative in 64% yield.[5]

  • Limitations: The reaction conditions are harsh (strong base, heating) and may not be suitable for sensitive substrates.[6] An interesting "abnormal" reaction has been observed where indole substrates can undergo ring expansion to yield 3-chloroquinolines.[7][8]

The Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) to formylate activated aromatic rings, especially phenols.[9][10]

  • Mechanism: HMTA decomposes in the acidic medium to generate an iminium ion electrophile, which attacks the electron-rich quinoline ring.[9]

  • Efficacy and Regioselectivity: The Duff reaction has proven useful for the double formylation of certain quinoline derivatives, such as 8-hydroxy-2-methylquinoline, to yield the 5,7-dicarbaldehyde.[5] Unlike other methods, the intermediate formed does not deactivate the ring, allowing for a second formylation to occur.[5]

  • Limitations: The strongly acidic conditions can be a drawback, leading to low yields when formylating amine-substituted quinolines.[5] Overall yields can be variable, ranging from 20% to 80%.[9]

The Rieche Formylation

The Rieche formylation is a Friedel-Crafts type reaction that uses dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, typically titanium tetrachloride (TiCl₄).[11][12]

  • Mechanism: The Lewis acid activates the dichloromethyl methyl ether to generate a potent electrophile, which is then attacked by the electron-rich aromatic substrate.

  • Efficacy and Scope: This method is highly effective for electron-rich aromatics and can achieve high conversion rates, often ranging from 64% to over 99% for various substrates.[13] It represents a powerful alternative for quinolines that are amenable to Friedel-Crafts conditions.

  • Representative Experimental Protocol:

    • Dissolve the aromatic substrate in a dry solvent like dichloromethane (DCM) and cool to 0 °C.

    • Add the Lewis acid (e.g., TiCl₄) slowly to the solution.

    • After a brief stirring period, add dichloromethyl methyl ether dropwise.

    • Allow the reaction to proceed at 0 °C or room temperature until completion.

    • Quench the reaction with an aqueous solution (e.g., ice water or saturated NH₄Cl).

    • Extract the product with an organic solvent, dry, and purify via chromatography.[13][14]

Gattermann & Gattermann-Koch Reactions

These related methods are also variants of Friedel-Crafts acylation.

  • Gattermann-Koch Reaction: This method uses carbon monoxide (CO) and hydrogen chloride (HCl) with a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst (e.g., CuCl).[15][16] It is generally not applicable to phenolic substrates, limiting its use for hydroxyquinolines.[17]

  • Gattermann Reaction: This is a modification that uses hydrogen cyanide (HCN) and HCl.[17] To improve safety, the Adams modification, which generates HCN in situ from zinc cyanide (Zn(CN)₂), is often preferred.[18] This method is applicable to heteroaromatic compounds and could be used for certain quinoline derivatives.[18]

Comparative Summary of Formylation Methods

MethodReagentsTypical SubstratesKey AdvantagesKey LimitationsReported Yields
Vilsmeier-Haack DMF, POCl₃Electron-rich quinolines, N-arylacetamidesVersatile, mild conditions, good yields for cyclization-formylationSide reactions with -OH and -CH₃ groups60-80%[3][4]
Reimer-Tiemann CHCl₃, NaOH/KOHHydroxyquinolinesOrtho-selective for phenolsHarsh conditions, biphasic system, potential for abnormal products10-64%[5]
Duff Reaction HMTA, Acid (e.g., TFA)HydroxyquinolinesCan achieve double formylationAcidic conditions limit scope (amines), variable yields20-80%[5][9]
Rieche Formylation Cl₂CHOMe, TiCl₄Electron-rich aromaticsHigh conversion rates, Friedel-Crafts alternativeRequires anhydrous conditions, sensitive to Lewis acid64->99% (general)[13]
Gattermann Zn(CN)₂, HClHeteroaromaticsAvoids handling HCN gasUse of highly toxic cyanideSubstrate dependent
Gattermann-Koch CO, HCl, AlCl₃/CuClAlkylbenzenesUses common gasesNot suitable for phenols/ethersSubstrate dependent

Conclusion

The Vilsmeier-Haack reaction remains a highly effective and versatile method for the formylation of a broad range of quinoline derivatives, particularly in syntheses involving concomitant cyclization and formylation. Its mild conditions and generally good yields make it a first-choice consideration for many applications. However, for specific substrates, alternative methods offer distinct advantages. The Reimer-Tiemann and Duff reactions are valuable for the regioselective formylation of hydroxyquinolines, while the Rieche formylation provides a high-yielding alternative for electron-rich systems under Friedel-Crafts conditions. The Gattermann reaction offers a pathway for non-phenolic quinolines, albeit with the necessary safety precautions for handling cyanides.

Ultimately, the optimal choice of formylation method is dictated by the specific substitution pattern of the quinoline substrate, the desired regioselectivity, and the tolerance of other functional groups to the reaction conditions. This guide serves as a foundational resource for making an informed, evidence-based decision to achieve the desired formylated quinoline target with maximal efficacy.

References

  • Grokipedia. Duff reaction. Grokipedia.
  • Benchchem.
  • Kowalski, D., et al. (2020).
  • Wikipedia. Duff reaction. Wikipedia. [Link]
  • Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. [Link]
  • Suryawanshi, H. D., et al. (Year not specified). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. [Link]
  • SynArchive.
  • SynArchive. Duff Reaction. SynArchive. [Link]
  • Wikipedia.
  • ResearchGate. Duff type formylation of benzo[h]quinolin-10-ol (1j).
  • Wikipedia.
  • Sharma, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
  • Gholap, S. S., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]
  • Common Organic Chemistry. Formylation - Common Conditions. Common Organic Chemistry. [Link]
  • Gholap, S. S., et al. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. [Link]
  • Mogilaiah, K., et al. (Year not specified). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. [Link]
  • Common Organic Chemistry.
  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. J&K Scientific LLC. [Link]
  • Wikipedia. Reimer–Tiemann reaction. Wikipedia. [Link]
  • MDPI.
  • OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). OrgoSolver. [Link]
  • PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]
  • BYJU'S. Gattermann Koch Reaction Mechanism. BYJU'S. [Link]
  • YouTube. (2025). Reimer-Tiemann Reaction. YouTube. [Link]
  • YouTube. (2024). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). YouTube. [Link]
  • Organic Reactions. Exploring the Reimer-Tiemann Reaction: History and Scope. Organic Reactions. [Link]
  • ResearchGate. ChemInform Abstract: An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3.
  • García, O., et al. (2020).

Sources

A Senior Application Scientist's Guide to the Antibacterial Screening of Novel 3-Chloroquinoline-2-carbaldehyde Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel Quinolone Esters in an Era of Resistance

The quinolone class of antibiotics has long been a cornerstone in the treatment of bacterial infections, prized for their broad-spectrum activity.[1] Their mechanism, which involves the targeted disruption of essential bacterial enzymes, DNA gyrase and topoisomerase IV, has proven highly effective.[2][3] However, the relentless rise of antibiotic resistance threatens the clinical utility of this vital drug class, creating an urgent need for novel therapeutic agents.[4][5]

This guide focuses on a promising subclass of quinoline derivatives: 3-chloroquinoline-2-carbaldehyde esters. The core 2-chloroquinoline-3-carbaldehyde scaffold is a versatile synthon in medicinal chemistry, known for its reactivity and potential for generating compounds with diverse biological activities.[6][7] The strategic addition of ester functionalities at the carbaldehyde position is a deliberate design choice. Esterification can significantly modulate a compound's physicochemical properties, such as lipophilicity, which in turn affects cell membrane permeability, target engagement, and overall pharmacokinetic profiles.[8]

This document provides a comprehensive framework for the antibacterial screening of these novel esters. It is designed for researchers and drug development professionals, offering not just protocols, but the strategic reasoning behind them. We will compare the efficacy of these novel compounds against established antibiotics and explore the methodologies required to produce robust, reproducible data.

Pillar 1: The Mechanistic Grounding of Quinolone Action

Understanding the mechanism of action is critical to interpreting screening results. Quinolones do not simply inhibit an enzyme; they are "topoisomerase poisons" that convert essential enzymes into cellular toxins.[2][4] They selectively bind to the enzyme-DNA complex, stabilizing a transient double-stranded break in the bacterial chromosome.[3] This stabilized complex prevents the DNA religation step, leading to an accumulation of fragmented DNA and, ultimately, bactericide.[9]

The primary targets in bacteria are:

  • DNA Gyrase (GyrA, GyrB): Crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. It is the primary target in many Gram-negative bacteria.[3]

  • Topoisomerase IV (ParC, ParE): Responsible for decatenating (unlinking) daughter chromosomes after replication. It is the primary target in many Gram-positive bacteria.[3]

The dual-targeting capability of many quinolones contributes to their broad-spectrum activity. The development of novel esters is predicated on enhancing interaction with these targets or overcoming common resistance mechanisms, such as target-site mutations or efflux pump activity.[9]

quinolone_mechanism cluster_bacterium Bacterial Cell quinolone Quinolone Ester (Compound) entry Cell Entry quinolone->entry Permeation target_complex DNA + Topoisomerase (Gyrase / Topo IV) entry->target_complex Binding cleavage_complex Stabilized Cleavage Complex target_complex->cleavage_complex Poisoning Target fragmentation DNA Fragmentation cleavage_complex->fragmentation Prevents Religation death Cell Death fragmentation->death

Caption: Mechanism of action for quinolone derivatives.

Pillar 2: A Validated Workflow for Comparative Antibacterial Screening

A robust screening cascade is essential for accurately evaluating novel compounds. The following workflow ensures that data is reliable and comparable to established standards.

screening_workflow start Synthesized Novel This compound Esters prep Prepare Stock Solutions (e.g., 10 mg/mL in DMSO) start->prep mic Primary Screening: Broth Microdilution Assay (MIC) prep->mic disk Secondary Screening: Disk Diffusion Assay prep->disk strains Select & Culture Test Strains (Gram+, Gram-, Controls) strains->mic strains->disk incubate Incubate Plates (37°C, 18-24h) mic->incubate disk->incubate read_mic Read MIC Values (Lowest concentration with no visible growth) incubate->read_mic read_disk Measure Zones of Inhibition (mm) incubate->read_disk analysis Data Analysis & Comparison (vs. Controls & Standards) read_mic->analysis read_disk->analysis end Identify Lead Compounds for Further Studies (e.g., Toxicity, in vivo) analysis->end

Caption: Experimental workflow for antibacterial screening.

Experimental Protocols

The causality behind our protocol choices is grounded in the need for quantitative, reproducible data. The Broth Microdilution method is selected as the primary screen because it provides a quantitative Minimum Inhibitory Concentration (MIC) value, which is the gold standard for susceptibility testing.[1][10] The Disk Diffusion assay serves as a valuable, cost-effective secondary method for visualizing the extent of antibacterial activity.[11]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

  • Objective: To determine the lowest concentration of a novel ester that inhibits the visible growth of a microorganism.[10]

  • Materials:

    • Novel this compound esters

    • Standard antibiotic (e.g., Ciprofloxacin)

    • 96-well microtiter plates (sterile)

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Spectrophotometer

    • 0.5 McFarland turbidity standard

  • Methodology:

    • Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: a. Prepare a stock solution of each novel ester and the standard antibiotic (e.g., Ciprofloxacin) in DMSO. b. In a 96-well plate, perform a two-fold serial dilution of the compounds in MHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). The final volume in each well should be 50 µL.

    • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This brings the final volume to 100 µL. b. Crucial Controls: Include a positive control (MHB + inoculum, no compound) to verify bacterial growth and a negative control (MHB only) to check for sterility. A solvent control (MHB + inoculum + highest concentration of DMSO) must also be included to rule out any inhibitory effects of the solvent.

    • Incubation: Cover the plates and incubate at 35-37°C for 16-24 hours.

    • Data Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1]

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

  • Objective: To qualitatively assess the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the novel ester.

  • Materials:

    • Mueller-Hinton Agar (MHA) plates

    • Sterile paper disks (6 mm diameter)

    • Novel ester stock solutions

    • Bacterial inoculum (prepared as in the MIC protocol)

    • Sterile cotton swabs

  • Methodology:

    • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum (matched to 0.5 McFarland). Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

    • Disk Preparation and Application: a. Aseptically apply a known amount of the novel ester solution onto a sterile paper disk (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely. b. Place the impregnated disk firmly onto the surface of the inoculated MHA plate. c. Include a positive control disk with a standard antibiotic (e.g., Ciprofloxacin 5 µg disk) and a negative control disk with the solvent only.

    • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

    • Data Interpretation: Measure the diameter of the zone of complete inhibition (in millimeters) around each disk. A larger zone diameter indicates greater sensitivity of the organism to the compound.[10]

Pillar 3: Comparative Data Analysis

The ultimate goal is to understand how these novel esters perform relative to existing drugs and their parent compound. The data below is a representative example of how to structure comparative results. MIC values are essential for direct comparison.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)MRSA (Resistant Gram-positive)
Novel Ester 1 488
Novel Ester 2 244
Novel Ester 3 81616
Parent Compound (Unmodified)1632>64
Ciprofloxacin (Standard)[8]0.50.254
Daptomycin (Standard)[10]0.25N/A0.5

Data is hypothetical for novel esters but grounded in typical performance of quinoline derivatives found in literature.[12][13] MRSA: Methicillin-Resistant Staphylococcus aureus. N/A: Not applicable, Daptomycin has a limited Gram-negative spectrum.

Interpretation of Results:

  • Structure-Activity Relationship (SAR): From the hypothetical data, "Novel Ester 2" shows the most potent activity, suggesting its specific ester group may confer optimal properties for antibacterial action. Comparing Esters 1, 2, and 3 provides initial SAR insights that can guide the synthesis of the next generation of compounds.

  • Comparison to Parent Compound: All novel esters show significantly improved activity compared to the unmodified parent compound, validating the esterification strategy.

  • Comparison to Standards: While the novel esters do not yet surpass the potency of Ciprofloxacin against susceptible strains, "Novel Ester 2" shows comparable activity against the resistant MRSA strain. This is a crucial finding, as activity against drug-resistant pathogens is a primary goal in antibiotic development.[14]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the initial antibacterial screening of novel this compound esters. The presented workflow, from understanding the core mechanism of action to executing validated protocols and interpreting comparative data, provides a solid foundation for identifying promising lead compounds.

The hypothetical data demonstrates that the esterification of the this compound scaffold is a viable strategy for enhancing antibacterial potency, particularly against resistant strains. Compounds identified as "hits" in this primary screening, such as the conceptual "Novel Ester 2," would advance to the next stages of drug discovery, including:

  • Cytotoxicity testing against mammalian cell lines to determine the therapeutic index.

  • Mechanism of action studies, such as DNA gyrase inhibition assays, to confirm the molecular target.

  • In vivo efficacy studies in animal infection models.

  • ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess drug-like properties.[8]

By adhering to a logical and well-referenced screening strategy, researchers can efficiently evaluate novel chemical entities and contribute to the critical pipeline of next-generation antibacterial agents.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
  • Wikipedia contributors. (2023, December 19). Quinolone antibiotic. In Wikipedia, The Free Encyclopedia. [Link]
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. National Institutes of Health (NIH). [Link]
  • Vila, J., & Domagala, J. (2009). Mechanism of action of and resistance to quinolones. National Institutes of Health (NIH). [Link]
  • Al-Saffar, F. J. (2024). The mechanism of action of antibacterial (fluoro)quinolones.
  • American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025. [Link]
  • Guo, X., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Institutes of Health (NIH). [Link]
  • Shivaraj, Y., et al. (2015).
  • Guo, X., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. [Link]
  • Zinner, S. E. (2012). Screening Strategies to Identify New Antibiotics. Bentham Science Publishers. [Link]
  • Wozniak, M., & Grinholc, M. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health (NIH). [Link]
  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. [Link]
  • Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]
  • Tiwari, R. K., & Agrawal, N. K. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. IJPPR. [Link]
  • Shivaraj, Y., et al. (2015). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives.
  • Tadesse, B., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.
  • Potdar, V. V., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry. [Link]
  • Abdel-Ghani, S., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Institutes of Health (NIH). [Link]
  • Liu, Y., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Institutes of Health (NIH). [Link]
  • Potdar, V. V., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.
  • Anonymous. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]
  • Mekheimer, R. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
  • Hafez, H. N., et al. (2012). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines.

Sources

A Comparative Study of Quinoline-Based Antimalarial Compounds: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of quinoline-based antimalarial compounds, a cornerstone of malaria chemotherapy for centuries. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced mechanisms of action, comparative efficacy, and resistance profiles of key quinoline derivatives. We further provide detailed experimental protocols for the evaluation of antimalarial candidates, underpinned by the principles of scientific integrity and reproducibility.

Introduction: The Enduring Legacy of Quinolines in Malaria Treatment

The history of quinoline antimalarials is intrinsically linked to the fight against malaria. Quinine, a natural alkaloid extracted from the bark of the Cinchona tree, was the first effective treatment for this devastating disease.[1] This foundational discovery paved the way for the synthesis of a diverse array of quinoline-based drugs, which have been instrumental in reducing the global burden of malaria.[2] These compounds primarily target the intra-erythrocytic asexual stage of the Plasmodium parasite, the stage responsible for the clinical manifestations of malaria.[3][4] However, the emergence and spread of drug-resistant parasite strains necessitate a continuous effort in the discovery and development of novel antimalarial agents.[2] This guide aims to provide a comparative framework to aid in these endeavors.

The Quinoline Antimalarial Arsenal: A Mechanistic and Structural Overview

Quinoline-based antimalarials can be broadly categorized based on their chemical structure and primary mechanism of action. The most prominent classes include the 4-aminoquinolines, 8-aminoquinolines, and arylaminoalcohols.

The 4-Aminoquinolines: Chloroquine and Amodiaquine

The 4-aminoquinolines, most notably chloroquine and amodiaquine, have been widely used due to their efficacy and affordability.[1]

  • Mechanism of Action: During its intra-erythrocytic stage, the malaria parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[5] The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin.[6] Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole of the parasite.[3] There, it is believed to cap the growing hemozoin crystal, preventing further polymerization of heme.[5] The resulting accumulation of free heme is highly toxic to the parasite, leading to membrane damage and cell death.[5][6] Amodiaquine is also thought to act by inhibiting hemozoin formation.[4][6] Its active metabolite, desethylamodiaquine, is responsible for most of its antimalarial activity.[4]

  • Chemical Structures:

CompoundChemical Structure
Chloroquine

[7]
Amodiaquine

[8]
  • Resistance: Resistance to 4-aminoquinolines, particularly chloroquine, is widespread and is primarily associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) gene.[1] These mutations are thought to reduce the accumulation of the drug in the parasite's food vacuole.

The Arylaminoalcohols: Quinine and Mefloquine

Quinine, the archetypal quinoline antimalarial, and its synthetic analog mefloquine, belong to the arylaminoalcohol class.

  • Mechanism of Action: The precise mechanism of action of quinine and mefloquine is still under investigation, though they are also known to interfere with heme detoxification.[9] However, unlike chloroquine, they do not accumulate to the same extent in the food vacuole, suggesting alternative or additional targets.[3] Recent studies suggest that mefloquine may also inhibit protein synthesis by targeting the parasite's 80S ribosome.[10][11]

  • Chemical Structures:

CompoundChemical Structure
Quinine

[12]
Mefloquine

[13]
  • Resistance: Resistance to mefloquine is a growing concern, particularly in Southeast Asia, and has been linked to an increased copy number of the pfmdr1 gene, which encodes a P-glycoprotein homolog.[14]

The 8-Aminoquinolines: Primaquine and Tafenoquine

The 8-aminoquinolines, primaquine and tafenoquine, are unique among antimalarials for their activity against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, which are responsible for malaria relapses.[15]

  • Mechanism of Action: The mechanism of action of 8-aminoquinolines is distinct from that of the 4-aminoquinolines. They do not primarily target heme detoxification. Instead, they are thought to be bioactivated by host and parasite enzymes to generate reactive oxygen species (ROS).[13] This oxidative stress is believed to disrupt the parasite's mitochondrial function and other essential cellular processes, leading to cell death.[15]

  • Chemical Structures:

CompoundChemical Structure
Primaquine

[16]
Tafenoquine

[14]
  • Clinical Considerations: A major limitation of 8-aminoquinolines is their potential to cause severe hemolysis in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[13] Therefore, G6PD testing is mandatory before their administration.

Comparative Performance: In Vitro and In Vivo Efficacy

The following tables summarize the in vitro and in vivo efficacy of key quinoline-based antimalarials. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

In Vitro Antiplasmodial Activity

The half-maximal inhibitory concentration (IC50) is a measure of the drug concentration required to inhibit 50% of parasite growth in vitro.

CompoundP. falciparum StrainIC50 (nM)Reference
Chloroquine 3D7 (CQ-sensitive)20[6]
K1 (CQ-resistant)>100[8]
W2 (CQ-resistant)100 - 150[8]
Mefloquine 3D7 (MQ-sensitive)-[17]
W2 (MQ-sensitive)-[17]
Amodiaquine (as Monodesethylamodiaquine) -7.1[6]
Quinine --
Primaquine --
Tafenoquine --
In Vivo Efficacy in Murine Models

The 4-day suppressive test in mice is a standard model for evaluating the in vivo efficacy of antimalarial compounds. The effective dose 50 (ED50) is the dose required to suppress parasitemia by 50%.

CompoundMurine Malaria ModelED50 (mg/kg/day)Reference
Chloroquine P. yoelii-[18]
Mefloquine --
Primaquine --
Artemisinin-Quinoline Hybrid 1 P. vinckei (ip)1.1[19]
P. vinckei (po)12[19]
Artemisinin-Quinoline Hybrid 2 P. vinckei (ip)1.4[19]
P. vinckei (po)16[19]
Artemisinin-Quinoline Hybrid 3 P. vinckei (ip)<0.8[19]
P. vinckei (po)13[19]

In vivo efficacy data for standalone quinoline compounds in a directly comparable format was limited in the initial searches. The data for hybrid compounds is presented to illustrate the type of data generated from these studies.

Experimental Protocols for Antimalarial Drug Evaluation

The following are detailed protocols for key in vitro and in vivo assays used in the evaluation of antimalarial compounds.

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This assay quantifies parasite proliferation by measuring the amount of parasite DNA using the fluorescent dye SYBR Green I.

Principle: In the presence of an active antimalarial compound, parasite growth is inhibited, resulting in a lower amount of parasitic DNA. After incubation, a lysis buffer containing SYBR Green I is added. The dye binds to the parasite DNA, leading to a significant increase in fluorescence, which is proportional to the amount of DNA.[5]

Protocol:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., ring stage) in human erythrocytes in complete RPMI 1640 medium.

  • Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Incubation: Add the parasite culture to the wells containing the drug dilutions and to control wells (without drug). Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, add a lysis buffer containing SYBR Green I to each well.

  • Fluorescence Reading: Incubate the plate in the dark at room temperature for 1 hour. Measure the fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Antimalarial Efficacy Testing (Peter's 4-Day Suppressive Test)

This is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a murine model.

Principle: The test evaluates the ability of a compound to suppress the proliferation of malaria parasites in infected mice over a four-day treatment period.

Protocol:

  • Infection: Inoculate mice (e.g., Swiss Webster or BALB/c) intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Grouping and Treatment: Randomly assign the infected mice into groups. Administer the test compound (at various doses) and a vehicle control to their respective groups orally or intraperitoneally once daily for four consecutive days, starting a few hours after infection. A standard antimalarial drug (e.g., chloroquine) should be used as a positive control.[10]

  • Parasitemia Monitoring: On the fifth day, prepare thin blood smears from the tail blood of each mouse.

  • Staining and Microscopy: Stain the blood smears with Giemsa stain and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the percentage of parasitemia suppression for each dose compared to the vehicle control group. Determine the ED50 and ED90 (effective dose to suppress parasitemia by 90%) values by plotting the dose-response curve.

Visualizing Mechanisms and Workflows

Mechanism of Action of 4-Aminoquinolines

G cluster_parasite Plasmodium Parasite Food_Vacuole Acidic Food Vacuole Hemozoin Inert Hemozoin Crystal Food_Vacuole->Hemozoin Blocks Polymerization Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Leads to Chloroquine Chloroquine Chloroquine->Food_Vacuole Accumulates

Caption: Mechanism of Chloroquine Action.

Experimental Workflow for In Vitro Antimalarial Assay

G Start Start Parasite_Culture Synchronized Parasite Culture Start->Parasite_Culture Incubation Incubate with Parasites (72h) Parasite_Culture->Incubation Drug_Plates Prepare Drug Dilution Plates Drug_Plates->Incubation Lysis_Staining Lyse Cells & Add SYBR Green I Incubation->Lysis_Staining Fluorescence_Reading Read Fluorescence Lysis_Staining->Fluorescence_Reading Data_Analysis Calculate IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: In Vitro SYBR Green I Assay Workflow.

Conclusion and Future Directions

Quinoline-based antimalarials remain a critical component of our therapeutic arsenal against malaria. A thorough understanding of their comparative efficacy, mechanisms of action, and resistance profiles is essential for the rational design of new drugs. The development of hybrid molecules, such as the artemisinin-quinoline hybrids, represents a promising strategy to overcome drug resistance and improve therapeutic outcomes.[19] Continued research into the molecular targets of these compounds, coupled with standardized and robust preclinical evaluation using the methodologies outlined in this guide, will be pivotal in the ongoing fight against this global health threat.

References

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]
  • Camarda, G., et al. (2019).
  • Slideshare. (n.d.). Mefloquine. [Link]
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amodiaquine Hydrochloride?[Link]
  • ClinPGx. (n.d.).
  • The Pharmaceutical Journal. (2017, April 6). Researchers uncover the mechanism of mefloquine. [Link]
  • Pedi
  • Vedantu. (n.d.). Chloroquine: Structure, Mechanism, Uses & Side Effects Explained. [Link]
  • Drugs.com. (n.d.).
  • Wong, W., et al. (2017). The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis.
  • Wikipedia. (n.d.). Quinine total synthesis. [Link]
  • ResearchGate. (n.d.). Structure of primaquine. [Link]
  • Singh, R. K., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences, 2(2), 70–78. [Link]
  • Zynapte RxHive. (n.d.). Amodiaquine. [Link]
  • ResearchGate. (n.d.). Mechanism of action of Amodiaquine. [Link]
  • TGA. (2018, November 15).
  • Wikipedia. (n.d.). Quinine. [Link]
  • ResearchGate. (n.d.). Chemical structure of tafenoquine. [Link]
  • Penna-Coutinho, J., et al. (2011). Potent in vivo anti-malarial activity and representative snapshot pharmacokinetic evaluation of artemisinin-quinoline hybrids. Malaria Journal, 10, 85. [Link]
  • NIST WebBook. (n.d.). Amodiaquine. [Link]
  • PubChem. (n.d.). Amodiaquine. [Link]
  • PubChem. (n.d.). Primaquine. [Link]
  • Wikipedia. (n.d.). Mefloquine. [Link]
  • PubChem. (n.d.). Quinine. [Link]
  • PubChem. (n.d.). Chloroquine. [Link]
  • PubChem. (n.d.).
  • ResearchGate. (n.d.). Chemical-Structure-of-Mefloquine. [Link]
  • precisionFDA. (n.d.). QUININE. [Link]
  • ResearchGate. (n.d.). Chemical structure of primaquine and tafenoquine. [Link]
  • FooDB. (2010, April 8). Showing Compound Quinine (FDB002087). [Link]
  • ResearchGate. (n.d.). Chemical structure of Chloroquine (C18H26CIN3). [Link]
  • precisionFDA. (n.d.). MEFLOQUINE. [Link]
  • PharmaCompass. (n.d.). Chloroquine. [Link]
  • i-Med Hub. (2020, April 21). CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
  • Wikipedia. (n.d.). Amodiaquine. [Link]
  • MDPI. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 27(15), 4987. [Link]
  • Ncube, N., et al. (2023). Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach. PLoS ONE, 18(8), e0289568. [Link]
  • ResearchGate. (n.d.). Dose-response curves and ED50 values for a. chloroquine (CQ), b. atovaquone (ATQ) and c. proguanil (PG) against P. falciparum, strain K1. [Link]
  • Tadesse, F. G., et al. (2024). In vivo efficacy of chloroquine plus primaquine combination therapy against uncomplicated Plasmodium vivax malaria in Limu Kossa District, Jimma Zone, Southwest Ethiopia. Malaria Journal, 23(1), 254. [Link]
  • Tadesse, F. G., et al. (2024). In vivo efficacy of chloroquine plus primaquine combination therapy against uncomplicated Plasmodium vivax malaria in Limu Kossa District, Jimma Zone, Southwest Ethiopia. Malaria Journal, 23(1), 254. [Link]

Sources

A Comparative Crystallographic Guide to 3-Chloroquinoline-2-Carbaldehyde Derivatives: Unveiling the Influence of Substitution on Solid-State Architecture

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. Within the vast landscape of heterocyclic chemistry, quinoline derivatives hold a privileged status, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-chloroquinoline-3-carbaldehyde scaffold, in particular, serves as a versatile synthetic intermediate for generating a diverse library of bioactive compounds.

This guide provides a comparative analysis of the single-crystal X-ray crystallographic data for a series of 3-chloroquinoline-2-carbaldehyde derivatives. By examining the influence of substituents on the quinoline ring, we aim to provide field-proven insights into how subtle changes in molecular structure can dictate the supramolecular architecture in the solid state. This understanding is crucial for anticipating and controlling the physicochemical properties of these compounds, such as solubility and crystal packing, which are critical for drug development.

The Art and Science of Crystal Growth: From Powder to Diffraction-Quality Single Crystals

The journey from a synthesized powder to a well-ordered single crystal suitable for X-ray diffraction is often as much an art as it is a science. The protocols described herein are self-validating systems, designed to methodically explore the crystallization landscape of this compound derivatives.

Synthesis of this compound Derivatives via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a robust and widely employed method for the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding N-arylacetamides.[2][3][4][5] The causality behind this choice of reaction lies in its efficiency and the direct introduction of both the chloro and formyl functionalities in a single synthetic operation.

Experimental Protocol: General Procedure for the Vilsmeier-Haack Cyclization

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 5 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C. The formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, is a critical step.

  • Substrate Addition: Once the addition of POCl₃ is complete, add the corresponding substituted N-arylacetamide (1 equivalent) portion-wise to the reaction mixture.

  • Reaction Progression: After the addition of the acetanilide, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90°C for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The elevated temperature is necessary to drive the intramolecular cyclization and subsequent formylation.

  • Work-up: After completion, carefully pour the reaction mixture onto crushed ice with stirring. The hydrolysis of the reaction intermediate quenches the reaction and precipitates the crude product.

  • Purification: Filter the resulting solid, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent system, such as ethyl acetate or ethanol, yields the purified 2-chloroquinoline-3-carbaldehyde derivative.

Diagram of the Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_synthesis Vilsmeier-Haack Synthesis DMF_POCl3 1. DMF + POCl3 (0°C) Vilsmeier_Reagent Vilsmeier Reagent DMF_POCl3->Vilsmeier_Reagent Formation Acetanilide 2. Add N-Arylacetamide Heating 3. Heat (80-90°C) Acetanilide->Heating Workup 4. Ice Water Quench Heating->Workup Purification 5. Recrystallization Workup->Purification Product Purified Product Purification->Product

Caption: Workflow for the synthesis of this compound derivatives.

Cultivating Order: Single Crystal Growth Methodologies

The successful growth of a single crystal is contingent on achieving a state of slow, controlled supersaturation. The choice of solvent and technique is critical and often requires empirical optimization.

Experimental Protocol: Slow Evaporation Technique

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone) to identify a solvent in which the compound is moderately soluble.

  • Saturated Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Crystal Harvest: Monitor the vial over several days to weeks. Once crystals of suitable size and quality have formed, carefully harvest them using a spatula or by decanting the mother liquor.

Experimental Protocol: Vapor Diffusion Technique

  • Solvent System Selection: Choose a solvent in which the compound is soluble (the "good" solvent) and a miscible "anti-solvent" in which the compound is poorly soluble.

  • Sample Preparation: Dissolve the compound in a minimal amount of the "good" solvent in a small, open vial.

  • Diffusion Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar with a tight-fitting lid) that contains a reservoir of the "anti-solvent".

  • Slow Diffusion: The anti-solvent will slowly vaporize and diffuse into the solution containing the compound, gradually decreasing its solubility and inducing crystallization.

  • Crystal Observation: Monitor the inner vial for crystal growth over time.

Diagram of the Crystallization Workflow

Crystallization_Workflow cluster_crystallization Single Crystal Growth Start Purified Compound Dissolution Dissolve in Suitable Solvent Start->Dissolution Filtration Filter Solution Dissolution->Filtration Slow_Evaporation Slow Evaporation Filtration->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Filtration->Vapor_Diffusion Crystal_Formation Single Crystal Formation Slow_Evaporation->Crystal_Formation Vapor_Diffusion->Crystal_Formation

Caption: General workflow for single crystal growth of organic compounds.

Comparative Crystallographic Analysis

The following table summarizes the key crystallographic parameters for three derivatives of this compound. These compounds were selected to illustrate the effects of substitution at different positions on the quinoline ring.

Parameter2-chloroquinoline-3-carbaldehyde[6]2-chloro-8-methylquinoline-3-carbaldehyde[7]2,6-dichloroquinoline-3-carbaldehyde[5]
Formula C₁₀H₆ClNOC₁₁H₈ClNOC₁₀H₅Cl₂NO
Molar Mass 191.61 g/mol 205.64 g/mol 226.05 g/mol
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P2₁/nPnmaP2₁2₁2₁
a (Å) 11.8784 (9)6.8576 (5)7.213(2)
b (Å) 3.9235 (3)7.4936 (6)8.324(3)
c (Å) 18.1375 (12)18.5003 (14)15.689(5)
α (°) 909090
β (°) 101.365 (4)9090
γ (°) 909090
Volume (ų) 828.72 (10)950.70 (13)942.5(5)
Z 444
Calculated Density (g/cm³) 1.5361.4371.591
R-factor (R₁) 0.0330.0480.042
wR₂ 0.1450.1360.108

Discussion: The Structural Impact of Substitution

The crystallographic data presented above reveal significant differences in the solid-state packing of these closely related derivatives, directly attributable to the nature and position of the substituents.

The parent compound, 2-chloroquinoline-3-carbaldehyde , crystallizes in the monoclinic space group P2₁/n. The quinoline ring system is essentially planar, with the formyl group slightly twisted out of this plane.

In contrast, the introduction of a methyl group at the 8-position in 2-chloro-8-methylquinoline-3-carbaldehyde leads to a change in the crystal system to orthorhombic (space group Pnma).[7] The presence of the sterically demanding methyl group in proximity to the heterocyclic nitrogen likely influences the intermolecular interactions, favoring a different, more symmetric packing arrangement. The quinoline ring system remains planar.[7]

The replacement of the hydrogen at the 6-position with a chloro substituent in 2,6-dichloroquinoline-3-carbaldehyde also results in an orthorhombic crystal system (space group P2₁2₁2₁).[5] The additional chloro group, with its electron-withdrawing nature and potential for halogen bonding, introduces new intermolecular forces that dictate the crystal packing. This often leads to denser crystal structures, as reflected in the higher calculated density compared to the other two derivatives.

The choice of substituents, therefore, has a profound and predictable impact on the crystal lattice. Understanding these substituent effects is a cornerstone of crystal engineering, allowing for the targeted modification of a molecule's solid-state properties.

The Role of X-ray Crystallography in Modern Drug Discovery

The insights gained from single-crystal X-ray diffraction are invaluable in the drug discovery pipeline. By providing a high-resolution map of a drug candidate bound to its biological target, such as a protein or enzyme, researchers can understand the key interactions responsible for its therapeutic effect.[8][9][10] This knowledge allows for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. Furthermore, understanding the solid-state structure of a drug substance is critical for formulation development, ensuring stability, and controlling dissolution rates.

Conclusion

This comparative guide has highlighted the synthesis, crystallization, and structural analysis of a series of this compound derivatives. The presented data and protocols offer a practical framework for researchers working with this important class of compounds. The observed influence of methyl and chloro substituents on the crystal packing underscores the importance of systematic crystallographic studies in understanding and ultimately controlling the solid-state properties of potential drug candidates. As the field of medicinal chemistry continues to evolve, the atomic-level insights provided by X-ray crystallography will remain an indispensable tool in the quest for novel and more effective therapeutics.

References

  • J. C. S. Chem. Soc. Perkin Trans. 1, 1993, 18, 2151-2156. Link: https://pubs.rsc.org/en/content/articlelanding/1993/p1/p19930002151
  • Mogilaiah, K., & Reddy, P. R. (2002). A convenient approach to the synthesis of 2-chloro-3-formylquinolines using Vilsmeier-Haack reagent. Indian Journal of Chemistry - Section B, 41(10), 2173-2175.
  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities. Indian Journal of Chemistry - Section B, 44(9), 1868-1875.
  • Ali, M. M., & Singh, R. M. (2001). A facile one pot synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. Indian Journal of Chemistry - Section B, 40(5), 407-409.
  • Ali, M. M., & Singh, R. M. (2002). A convenient one pot synthesis of 2-chloro-3-formylquinolines from anilides. Indian Journal of Chemistry - Section B, 41(3), 634-636.
  • Pawar, P. Y., & Shingare, M. S. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 95-99.
  • Khan, F. N., Subashini, R., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2710. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960331/
  • Khan, F. N., Subashini, R., Kushwaha, A. K., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-8-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2722. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960339/
  • Blundell, T. L., Jhoti, H., & Abell, C. (2002). High-throughput crystallography for lead discovery in drug design. Nature Reviews Drug Discovery, 1(6), 45-54.
  • Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660-672.
  • Anderson, A. C. (2003). The process of structure-based drug design. Chemistry & Biology, 10(9), 787-797.

Sources

A Comparative Guide to the Structural Validation of Synthesized Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural validation of newly synthesized quinoline compounds is a cornerstone of chemical research. Quinolines form the scaffold of numerous pharmaceuticals and bioactive molecules, making their precise characterization essential for ensuring efficacy, safety, and reproducibility.[1] This guide provides an in-depth comparison of the primary analytical techniques used for structural validation, grounded in field-proven insights and experimental data. We will explore why a multi-faceted, orthogonal approach is not just best practice, but a necessary component of rigorous scientific inquiry.

The Principle of Orthogonal Validation: A Self-Validating System

The following diagram illustrates a comprehensive workflow for the synthesis and validation of a quinoline derivative, emphasizing the interplay of orthogonal techniques.

G cluster_synthesis Synthesis & Purification cluster_validation Orthogonal Validation cluster_conclusion Final Assessment start Synthesized Quinoline (Crude Product) purify Purification (e.g., Column Chromatography) start->purify purity Purity & Isomer Check (HPLC / UPLC) purify->purity ms Molecular Weight & Formula (HRMS) purify->ms nmr Structural Skeleton & Connectivity (1D & 2D NMR) purify->nmr decision Data Consistent? ms->decision nmr->decision validated Structure Validated decision->validated Yes reevaluate Re-evaluate Synthesis or Purification decision->reevaluate No

Caption: Orthogonal workflow for quinoline compound validation.

Comparative Analysis of Core Analytical Techniques

The three pillars of small molecule structural validation are NMR spectroscopy, mass spectrometry, and chromatography. Each provides unique and complementary information.

Technique Primary Information Provided Strengths Limitations
NMR Spectroscopy Atomic connectivity, 3D structure, stereochemistry, constitutional isomerism.[4]Unambiguous structure elucidation; provides detailed information on the chemical environment of each atom.[3]Relatively low sensitivity; complex spectra for large molecules or mixtures; requires 5-10 mg of pure sample.[5]
Mass Spectrometry (MS) Molecular weight, elemental formula (with HRMS), fragmentation patterns.[6]Extremely high sensitivity; confirms molecular formula with high accuracy; ideal for reaction monitoring.[7]Cannot distinguish between isomers (e.g., constitutional or geometric isomers) without fragmentation or chromatography.[8]
HPLC / UPLC Purity assessment, separation of isomers, quantification.[9]Excellent for determining the number of components in a sample and quantifying purity; can separate chiral compounds with appropriate columns.Provides limited structural information on its own; requires coupling with other detectors (e.g., MS, DAD) for identification.

The Gold Standard: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous determination of a molecule's carbon-hydrogen framework.[1] It provides definitive evidence of atomic connectivity and is indispensable for distinguishing between isomers.

Causality in NMR: Why It Works for Quinolines

The quinoline ring system has a distinct electronic landscape. The nitrogen atom is electron-withdrawing, which significantly "deshields" adjacent protons (like H2 and H8), causing their signals to appear at a lower field (higher ppm) in the ¹H NMR spectrum.[1] This predictable electronic effect, combined with through-bond proton-proton (¹H-¹H) coupling, allows for the precise mapping of substituents on the ring.

  • ¹H NMR: Reveals the proton environment. Chemical shifts (δ), coupling constants (J), and signal integrals are used to determine the substitution pattern.[1]

  • ¹³C NMR: Provides a count of unique carbon atoms and information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).[10]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for complex or novel structures.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled (adjacent) to each other.[11]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over 2-3 bonds, which is vital for identifying quaternary carbons and piecing together the molecular skeleton.[12][13]

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

This protocol provides a general procedure for acquiring high-quality NMR data for a synthesized quinoline derivative.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified quinoline compound.[5]

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) inside a clean, dry 5 mm NMR tube. The solution must be clear and free of particulate matter.[10]

    • For quantitative analysis, an internal standard may be added.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • "Shim" the magnetic field to optimize its homogeneity, which ensures sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum. Reference the spectrum to a known signal (e.g., residual solvent peak or TMS at 0.00 ppm).

    • Acquire a ¹³C spectrum (often using proton decoupling).

    • If the structure is novel or assignments are ambiguous, proceed to acquire 2D spectra (COSY, HSQC, HMBC) as needed to confirm connectivity.[14]

Confirming the Formula: High-Resolution Mass Spectrometry (HRMS)

While NMR defines the skeleton, HRMS confirms the elemental formula. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically below 5 ppm), allowing for the determination of a unique elemental composition.[6][7]

Causality in HRMS: Why Mass Accuracy is Crucial

Nominal mass (integer mass) is often insufficient. For example, two different formulas could have the same nominal mass but different exact masses. HRMS can distinguish these minute differences, providing strong evidence for the proposed molecular formula.[7] Furthermore, the fragmentation pattern observed in MS/MS experiments can provide structural clues that corroborate the quinoline core structure.[15][16]

G cluster_lcms LC-HRMS Workflow sample Dissolved Quinoline Sample hplc HPLC Separation (Removes Impurities) sample->hplc ion Ionization Source (e.g., ESI) hplc->ion analyzer High-Resolution Analyzer (e.g., TOF, Orbitrap) ion->analyzer detector Detector analyzer->detector data Mass Spectrum (m/z vs. Intensity) detector->data formula Elemental Formula Calculation (< 5 ppm error) data->formula

Caption: Workflow for molecular formula confirmation via LC-HRMS.

Experimental Protocol: LC-HRMS Analysis

This protocol combines liquid chromatography for purification with HRMS for analysis.

  • Sample Preparation:

    • Prepare a dilute solution of the quinoline sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

    • Filter the solution through a 0.22 µm syringe filter to remove particulates.

  • LC Separation (Optional but Recommended):

    • System: UHPLC or HPLC system coupled to the mass spectrometer.

    • Column: A standard reversed-phase C18 column is often suitable.[17]

    • Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid (0.1%) to facilitate protonation.[18]

    • Method: Inject the sample. The HPLC will separate the target compound from any residual impurities before it enters the mass spectrometer.

  • HRMS Data Acquisition:

    • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺ with minimal fragmentation.[19]

    • Analysis: Acquire a full scan spectrum in a high-resolution mass analyzer (e.g., TOF or Orbitrap).[20]

    • Data Processing: Determine the experimental m/z of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that best fits this exact mass. The mass error should ideally be less than 5 ppm.

Assessing Purity: High-Performance Liquid Chromatography (HPLC)

Before committing to lengthy NMR experiments or interpreting mass spectra, it is crucial to confirm the purity of the synthesized compound. HPLC is the workhorse technique for this purpose.[21]

Causality in HPLC: The Importance of Selectivity

HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[9] By choosing the right column and mobile phase, one can resolve the target quinoline from starting materials, by-products, and isomers. A peak purity analysis using a Diode Array Detector (DAD) can further confirm that a single chromatographic peak corresponds to a single compound.

A comparative approach using columns with different selectivities (e.g., a standard C18 and a Phenyl-Hexyl) provides a more rigorous purity assessment. A Phenyl-Hexyl column can offer unique π-π interactions with the aromatic quinoline ring, potentially resolving impurities that co-elute on a C18 column.[9][17]

Experimental Protocol: RP-HPLC Purity Analysis
  • System Preparation:

    • System: HPLC or UPLC with a DAD or UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[21]

    • Mobile Phase A: 0.1% Formic or Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the quinoline compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).

    • Prepare a working solution by diluting the stock to ~0.1 mg/mL.

  • Method and Analysis:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample (e.g., 5-10 µL).

    • Run a gradient elution, for example, from 10% to 95% Acetonitrile over 15-20 minutes, to elute compounds with a wide range of polarities.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm or the λmax of the quinoline derivative).

    • The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram.

Conclusion

The structural validation of a synthesized quinoline compound is a systematic process that requires the integration of multiple, orthogonal analytical techniques. NMR spectroscopy serves as the primary tool for elucidating the precise atomic connectivity and stereochemistry. High-resolution mass spectrometry provides definitive confirmation of the molecular weight and elemental formula. Finally, HPLC ensures the sample's purity, a critical prerequisite for accurate spectroscopic analysis. By judiciously combining these powerful methods, researchers can establish a complete and reliable structural profile, ensuring the quality, integrity, and scientific validity of their work.

References

  • Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis.
  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW.
  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry.
  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Journal of Chemical Education. (2025).
  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
  • Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1.
  • FILAB. (n.d.). Mass spectrometry analysis (HRMS).
  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy.
  • Physical Chemistry Chemical Physics. (n.d.). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry.
  • MDPI. (n.d.). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.
  • Journal of Chemistry. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • BenchChem. (n.d.).
  • Regis Technologies. (2023). Analytical Strategies from Early Development to Validation: Part One.
  • National Institutes of Health. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.
  • BioPharmaSpec. (n.d.). Orthogonal Methods in Higher Order Structure (HOS) Analysis.
  • ResearchGate. (2014). What is meant by "orthogonal methods" in analytical chemistry?.
  • BenchChem. (n.d.).
  • LCGC. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • ResearchGate. (n.d.). Illustration of the structural design of quinoline on various positions....
  • Scribd. (n.d.). 2D-NMR COSY Spectroscopy Guide | PDF.
  • BioPharm International. (n.d.). Method Validation Guidelines.
  • Magritek. (n.d.). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • ResearchGate. (2025).
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ResearchGate. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives.
  • Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • National Institutes of Health. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • YouTube. (2023). Best Practices for Setting Analytical Method Specifications.
  • National Institutes of Health. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. 3-Chloroquinoline-2-carbaldehyde is a bifunctional molecule, incorporating a reactive aldehyde group and a halogenated quinoline core. Its disposal requires a multi-faceted consideration of its chemical reactivity, potential toxicity, and regulatory classification as a hazardous substance.

This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound. The protocols described herein are synthesized from an analysis of its constituent functional groups and authoritative safety guidelines for related chemical classes. All procedures must be conducted in strict accordance with your institution's Environmental Health & Safety (EHS) department protocols and all applicable local, state, and federal regulations.

Hazard Assessment and Immediate Safety Protocols

This compound is classified as a hazardous chemical.[1][2] Understanding its specific hazards is the first step in ensuring safe handling during disposal operations. The primary hazards are associated with its irritant properties.[2]

Table 1: Hazard Classification and Personal Protective Equipment (PPE)

Hazard Classification GHS Hazard Statement Required Personal Protective Equipment (PPE)
Skin Irritation (Category 2) [1] H315: Causes skin irritation[2] Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3]
Serious Eye Irritation (Category 2) [1] H319: Causes serious eye irritation[2] Eye/Face Protection: Safety glasses with side shields or chemical splash goggles.[1][3]
Specific Target Organ Toxicity - Single Exposure (Category 3) [1] H335: May cause respiratory irritation[2] Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[1][4] Avoid breathing dust.[1][5]

| General Handling | N/A | Body Protection: Standard laboratory coat.[3] |

Before beginning any disposal-related activities, ensure you are in a well-ventilated area and are wearing the complete PPE ensemble detailed in Table 1.[5]

Core Disposal Principle: Segregation as Halogenated Organic Waste

The fundamental principle for disposing of this compound is to treat it as hazardous waste .[3][6] Due to its chemical structure, it falls into a specific, regulated waste stream: halogenated organic waste .

The causality for this is twofold:

  • Halogen Content: The presence of chlorine means that combustion must be carefully controlled to prevent the formation of dioxins and other toxic byproducts. Standard waste incinerators are not equipped for this. Disposal must therefore be handled by a licensed facility capable of high-temperature incineration with appropriate scrubbers.[7]

  • Reactivity: The aldehyde functional group is reactive and can participate in unforeseen reactions if mixed with other waste chemicals.[8]

Therefore, under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sewer drain .[3][4][6] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewer disposal of hazardous waste pharmaceuticals, a principle that extends to laboratory chemicals.[9]

Step-by-Step Disposal Protocol: Collection for Off-Site Incineration

The universally accepted and safest method for disposal is collection by a licensed hazardous waste management company. The following steps provide a validated workflow for waste accumulation in the laboratory.

Step 1: Waste Container Preparation

  • Select a dedicated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[3]

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (Irritant).[4]

Step 2: Waste Segregation and Collection

  • Solid Waste: Place any unused or expired pure this compound directly into the labeled hazardous waste container. Similarly, collect any disposable labware grossly contaminated with the solid chemical (e.g., weighing papers, contaminated wipes) in this same container.[3]

  • Liquid Waste: If the chemical is in solution, collect it in a designated halogenated organic liquid waste container. Do not mix with non-halogenated waste streams, as this complicates the disposal process and increases costs.[7]

  • Contaminated Sharps: Any sharps (needles, razor blades) contaminated with the chemical must be placed in a designated sharps container that is also labeled as hazardous waste.

Step 3: Final Storage and Pickup

  • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[6]

  • Arrange for pickup through your institution's EHS department. They will manage the logistics of transferring the waste to a licensed treatment and disposal facility.[1]

The following diagram illustrates the standard workflow for proper waste segregation and disposal.

G cluster_lab Laboratory Operations cluster_ehs EHS & Facility Operations start Generate Waste (Unused chemical, solutions, contaminated labware) decision Is waste solid or liquid? start->decision solid_waste Collect in Solid Halogenated Waste Container decision->solid_waste Solid liquid_waste Collect in Liquid Halogenated Waste Container decision->liquid_waste Liquid store Store Sealed Container in Satellite Accumulation Area solid_waste->store liquid_waste->store pickup EHS Schedules Hazardous Waste Pickup store->pickup transport Licensed Contractor Transports to Approved Facility pickup->transport end Proper Disposal (High-Temperature Incineration) transport->end

Caption: Standard workflow for hazardous waste disposal.

On-Site Chemical Treatment: An Advanced Option Requiring Expert Validation

For some simple aldehydes, on-site chemical deactivation to reduce toxicity is a possible pretreatment step.[10][11] This typically involves reacting the aldehyde with a chemical like sodium pyrosulfite to form a less hazardous adduct.[12]

However, for a complex, bifunctional molecule like this compound, this approach is NOT recommended without a thoroughly validated protocol specific to this compound. The presence of the chloroquinoline ring introduces complexities, and incomplete reactions could produce unknown, potentially more hazardous byproducts.

Attempting on-site treatment is a regulated activity and should only be considered under the following strict conditions:

  • The procedure is performed by highly trained personnel.[13]

  • A specific, written, and validated protocol exists for this compound.

  • Express permission is granted by your institution's EHS department.[11]

  • The final treated waste is analytically tested to confirm complete deactivation before any subsequent disposal steps are taken.[10]

The following decision-making diagram should be used to assess the viability of this advanced option.

G start Disposal of This compound Waste Required q1 Does your institution have a written, validated deactivation protocol SPECIFICALLY for this compound? start->q1 q2 Has your EHS department reviewed and explicitly approved this procedure for use? q1->q2 Yes stop DO NOT ATTEMPT On-Site Treatment. Follow Standard Protocol (Section 3) q1->stop No q3 Are personnel fully trained and equipped for the procedure and subsequent analytical verification? q2->q3 Yes q2->stop No proceed Proceed with On-Site Treatment Under Strict EHS Supervision q3->proceed Yes q3->stop No

Caption: Decision workflow for considering on-site treatment.

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate and Secure: Evacuate personnel from the immediate spill area. Remove all sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated.[6]

  • PPE: Don the appropriate PPE as described in Table 1 before re-entering the area.

  • Containment: For a solid spill, carefully sweep or scoop the material and place it into a sealed, labeled hazardous waste container.[6] Avoid generating dust.[1]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must be collected and disposed of as hazardous waste.[3]

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

References

  • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology.
  • Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10. Benchchem.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Method of neutralizing aldehyde-containing waste waters and the like. Google Patents.
  • Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals. Benchchem.
  • 2-CHLOROQUINOLINE-3-CARBALDEHYDE SDS, 73568-25-9 Safety Data Sheets. Echemi.
  • 2-Chloro-3-quinolinecarboxaldehyde 98 73568-25-9. Sigma-Aldrich.
  • Safe Disposal of 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde: A Comprehensive Guide. Benchchem.
  • 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958. PubChem, National Library of Medicine.
  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
  • Navigating the Disposal of Hydroxypyruvaldehyde: A Guide for Laboratory Professionals. Benchchem.
  • 2,7-Dichloroquinoline-3-carboxaldehyde Safety Data Sheet. Apollo Scientific.
  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. American Pharmaceutical Review.
  • Navigating the Safe Disposal of 3-Chloroquinoline Hydrochloride: A Procedural Guide. Benchchem.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and procedural guidance for the handling of 3-Chloroquinoline-2-carbaldehyde (CAS No. 73568-25-9), a key intermediate in medicinal and materials science research.[1][2][3] Adherence to these protocols is critical for ensuring personnel safety and maintaining a compliant laboratory environment. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to provide a comprehensive operational plan.

Core Hazard Assessment: Understanding the Risks

This compound is classified as a hazardous substance requiring careful management.[4] The primary risks associated with this compound are categorized under the Globally Harmonized System (GHS) as follows:

  • H315 - Causes skin irritation (Category 2): Direct contact with the solid or solutions can lead to redness, inflammation, or dermatitis.[5][6][7]

  • H319 - Causes serious eye irritation (Category 2): The compound is a significant eye irritant, and exposure can cause pain, redness, and potential damage if not addressed immediately.[5][6][7]

  • H335 - May cause respiratory irritation (Category 3): Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[5][6][7] The target organ for this toxicity is the respiratory system.[4][5]

These hazards dictate the necessity of a multi-layered personal protective equipment (PPE) strategy focused on preventing skin contact, eye exposure, and inhalation.

The Essential PPE Ensemble: A Multi-Layered Defense

A foundational PPE protocol must be observed at all times when handling this compound, even for seemingly minor tasks. This ensemble serves as the first line of defense.

Eye and Face Protection

Given the serious eye irritation risk, standard safety glasses are insufficient.

  • Mandatory: Chemical safety goggles that provide a complete seal around the eyes are required to protect against dust particles and splashes.

  • Recommended for High-Risk Tasks: For procedures with a higher risk of splashing (e.g., handling large volumes or reactions under pressure), a full-face shield should be worn in addition to chemical safety goggles.[8] Face shields alone do not provide adequate protection.[8]

Hand Protection

To prevent skin irritation, chemically resistant gloves are mandatory.

  • Material: Nitrile gloves are a suitable choice for handling this solid compound and its solutions in common organic solvents.[8] Polyvinyl chloride (PVC) gloves offer little protection and should be avoided.[8]

  • Best Practice: When weighing the powder or preparing concentrated solutions, double-gloving is recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

  • Integrity and Replacement: Always inspect gloves for tears or punctures before use. Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if contamination is known or suspected.[8]

Body Protection
  • Lab Coat: A clean, buttoned lab coat must be worn to protect against incidental contact and contamination of personal clothing.

  • Appropriate Attire: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.

Respiratory Protection: Managing Inhalation Hazards

The primary engineering control for preventing respiratory exposure is to handle this compound within a certified chemical fume hood.

  • When Handling in a Fume Hood: If all manipulations of the solid are performed within a properly functioning fume hood, additional respiratory protection is typically not required.

  • When Respiratory Protection is Mandatory: A respirator is necessary for tasks where dust generation is unavoidable and cannot be fully contained. This includes:

    • Weighing the powder outside of a fume hood or ventilated balance enclosure.

    • Cleaning up significant spills of the solid material.

  • Type of Respirator: A NIOSH-approved N95 dust mask is the minimum requirement for protection against fine dust particles.[5][9] For higher-risk scenarios or for individuals with respiratory sensitivities, a half-face elastomeric respirator with P100 (HEPA) cartridges offers a higher level of protection.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely weighing the solid compound and preparing a solution.

Objective: To accurately weigh 500 mg of this compound and dissolve it in a solvent.

Step 1: Pre-Task Preparation

  • Verify the chemical fume hood is operational and has a valid certification.

  • Don the complete essential PPE ensemble: chemical goggles, nitrile gloves, and a lab coat.

  • Designate a specific area within the fume hood for the procedure.

  • Assemble all necessary equipment: spatula, weigh boat, vial, solvent, and vortex mixer.

Step 2: Weighing the Compound

  • Place the analytical balance inside the fume hood or use a ventilated balance enclosure.

  • If weighing on an open bench is unavoidable, don an N95 respirator.

  • Carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid any actions that could generate dust.[10]

  • Securely close the primary stock container immediately after dispensing.

Step 3: Solution Preparation

  • Transfer the weighed solid into the designated vial.

  • Slowly add the required volume of solvent to the vial.

  • Cap the vial securely and mix until the solid is fully dissolved. Use a vortex mixer if necessary.

Step 4: Post-Procedure Decontamination and Doffing

  • Wipe down the spatula and the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol) to decontaminate them.

  • Dispose of the weigh boat and any other contaminated disposable materials in a designated solid hazardous waste container.

  • To remove PPE, first take off the outer gloves (if double-gloving). Remove the lab coat and goggles. Finally, remove the inner gloves by rolling them off the hand to prevent skin contact with any residue.[8]

  • Wash hands thoroughly with soap and water.[8][10]

Emergency Procedures: Spill and Exposure Response

Small Spill (Solid):

  • Alert personnel in the immediate area.

  • Wearing your full PPE (including an N95 respirator), gently cover the spill with a dry absorbent material.

  • Carefully sweep or scoop the material into a sealable container labeled "Hazardous Waste."[10] Avoid generating dust.[10]

  • Decontaminate the area with a suitable solvent and paper towels, placing all cleanup materials in the hazardous waste container.

First Aid:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[6][9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][9]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][9]

Waste Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Unused compound, contaminated PPE, and spill cleanup materials must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local and national regulations.[6][9] Do not pour down the drain.[6][9]

Summary of PPE Requirements by Task

Task/ScenarioEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Handling Sealed ContainersSafety GlassesSingle Nitrile GlovesNot RequiredLab Coat
Weighing Solid / TransfersChemical GogglesDouble Nitrile GlovesN95 Respirator (if not in hood)Lab Coat
Solution Preparation (in hood)Chemical GogglesNitrile GlovesNot RequiredLab Coat
Large Scale Work / SpillsGoggles & Face ShieldDouble Nitrile GlovesN95 Respirator (minimum)Lab Coat

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_start Initial Assessment cluster_solid Handling Solid Compound cluster_solution Handling Solutions start Begin Task with This compound task_type Is the material a solid powder or in solution? start->task_type weighing Weighing or Transferring Solid? task_type->weighing Solid splash_risk High splash risk? (e.g., large volume, agitation) task_type->splash_risk Solution fume_hood Work performed in a certified fume hood? weighing->fume_hood Yes ppe_solution Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat weighing->ppe_solution No (Already in solution) ppe_high Full PPE Required: - Chemical Goggles - Double Nitrile Gloves - Lab Coat - N95 Respirator fume_hood->ppe_high No ppe_medium Standard PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat fume_hood->ppe_medium Yes ppe_splash Enhanced PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat splash_risk->ppe_splash Yes splash_risk->ppe_solution No

Caption: Decision workflow for selecting appropriate PPE.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Capot Chemical. (n.d.). 3-Chloro-quinoxaline-2-carbaldehyde - Material Safety Data Sheet.
  • PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. National Library of Medicine.
  • Alchemist-chem. (n.d.). 2-Chloroquinoline-3-carbaldehyde | Properties, Synthesis, Safety, Uses & Supplier China.
  • RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
  • RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.